4-Bromo-3-methylphenyl pivalate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-3-methylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)15-11(14)12(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOIEEIVURBKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cheminformatics and Synthetic Workflows for 4-Bromo-3-methylphenyl pivalate: A Technical Whitepaper
Executive Summary
In modern drug discovery and complex organic synthesis, the strategic selection of protecting groups and reactive building blocks dictates the efficiency of the entire synthetic pipeline. 4-Bromo-3-methylphenyl pivalate is a highly specialized, bifunctional intermediate widely utilized in transition-metal-catalyzed cross-coupling reactions. By masking the sensitive phenolic oxygen with a sterically demanding pivaloyl group, chemists can selectively exploit the para-bromo substituent for palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) without risking premature ester cleavage or off-target nucleophilic attacks. This whitepaper provides a rigorous breakdown of its cheminformatics data, mechanistic utility, and self-validating synthetic protocols.
Chemical Identity & Structural Informatics
Accurate digital representation of chemical structures is foundational to modern cheminformatics and database registration. The structural data for this compound has been canonicalized to ensure universal machine readability, adhering to the IUPAC International Chemical Identifier protocols ().
Table 1: Physicochemical and Informatics Data
| Property | Value |
| IUPAC Name | (4-Bromo-3-methylphenyl) 2,2-dimethylpropanoate |
| CAS Registry Number | 1204517-73-6 |
| Molecular Formula | C₁₂H₁₅BrO₂ |
| Molecular Weight | 271.15 g/mol |
| SMILES | CC(C)(C)C(=O)Oc1cc(C)c(Br)cc1 |
| Standard InChI | InChI=1S/C12H15BrO2/c1-8-7-10(5-6-11(8)13)15-12(14)9(2,3)4/h5-7H,1-4H3 |
Topological Mapping of the SMILES String
The SMILES string CC(C)(C)C(=O)Oc1cc(C)c(Br)cc1 is constructed through a deterministic traversal of the molecular graph:
-
CC(C)(C) defines the tert-butyl moiety of the pivalate group.
-
C(=O)O maps the ester linkage.
-
c1cc(C)c(Br)cc1 traces the aromatic ring starting from the ester-bearing carbon (C1), moving to the unsubstituted C2 (c), then the methyl-substituted C3 (c(C)), the bromo-substituted C4 (c(Br)), and finally closing the ring through C5 and C6 (cc1).
Cheminformatics data pipeline for generating SMILES and InChIKey identifiers.
Mechanistic Insights: The Role of the Pivalate Group
The selection of a pivalate (trimethylacetate) ester over a standard acetate or benzyl ether is a calculated mechanistic choice.
-
Causality of Steric Shielding: The massive steric bulk of the tert-butyl group creates a kinetic barrier around the ester carbonyl. During subsequent cross-coupling reactions—which often require strong alkaline bases (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures—standard acetates undergo rapid saponification. The pivalate group resists this nucleophilic acyl substitution, preserving the phenol's protection ().
-
Electronic Modulation: Unlike electron-donating free phenols that can poison palladium catalysts or alter the oxidative addition rates, the ester effectively attenuates the electron density of the aromatic ring, optimizing the kinetics of the Pd(0) insertion into the C-Br bond.
Experimental Workflows: Synthesis & Validation
To ensure reproducibility, the following protocol is designed as a self-validating system . The reaction utilizes nucleophilic catalysis to drive the acylation of the sterically hindered phenol.
Step-by-Step Methodology: Synthesis of this compound
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-bromo-3-methylphenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base & Catalyst Addition: Add 1.5 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Causality: TEA acts as the stoichiometric acid scavenger. DMAP acts as a nucleophilic catalyst, attacking pivaloyl chloride to form a highly electrophilic acylpyridinium intermediate, which overcomes the steric hindrance of the incoming phenol.
-
-
Acylation: Cool the reaction vessel to 0 °C. Add 1.2 equivalents of pivaloyl chloride dropwise. The low temperature suppresses exothermic side reactions.
-
Reaction Monitoring (Validation Step 1): Stir at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC). The starting phenol is highly polar (low
, stains heavily with KMnO₄). The successful formation of the pivalate yields a highly lipophilic product that migrates significantly higher on the silica plate. -
Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid and destroy unreacted pivaloyl chloride. Extract the aqueous layer with DCM.
-
Analytical Validation (Validation Step 2): Following solvent evaporation, validate the product via ¹H NMR. The protocol is considered successful if the broad phenolic -OH singlet (~5.0 ppm) has completely disappeared, replaced by a dominant 9-proton singlet (~1.3 ppm) corresponding to the tert-butyl group.
Synthetic workflow from phenol protection to Pd-catalyzed cross-coupling.
Application in Drug Development
This compound serves as a critical node in the synthesis of advanced therapeutics. For instance, in the development of autotaxin (ATX) inhibitors—which are targeted therapies for fibrosis and various cancers—this building block is utilized to construct complex heteroaromatic ring systems. The precise spatial orientation of the methyl group (ortho to the reactive bromo site) dictates the dihedral angle of the resulting biaryl system post-coupling, which is a critical parameter for fitting the molecule into the hydrophobic binding pocket of the ATX enzyme ().
References
-
Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 2015. URL:[Link]
-
"Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry" (Discussing Greene's Protective Groups). National Center for Biotechnology Information (PMC), 2022. URL:[Link]
- "Autotaxin Inhibitors Comprising a Heteroaromatic Ring-Benzyl-Amide-Cycle Core." European Patent Office (EP 3022202 B1), 2015.
Chemical structure of 4-bromo-3-methylphenol pivalic ester
Abstract
This technical guide provides a comprehensive overview of 4-bromo-3-methylphenyl pivalate, a sterically hindered phenolic ester of significant interest in organic synthesis and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and a robust, step-by-step protocol for its synthesis via pivaloylation of 4-bromo-3-methylphenol. Emphasis is placed on the causal factors influencing reaction outcomes, including the strategic use of catalysts and reagents. Furthermore, this guide presents a thorough characterization of the target molecule using spectroscopic methods and discusses the critical role of the pivaloyl (Piv) group as a stable chemical protectorate for phenols. The applications of this and structurally related compounds as intermediates in drug development are explored, contextualized by the broader utility of phenolic compounds in pharmaceuticals. This document is intended for researchers, chemists, and professionals in the field of drug development seeking detailed, actionable insights into the synthesis and application of this versatile chemical entity.
Introduction: Strategic Importance in Synthesis
This compound belongs to the class of pivalate esters, which are recognized for their exceptional chemical stability.[1] This stability is conferred by the steric bulk of the tert-butyl group within the pivaloyl moiety, which effectively shields the electrophilic ester carbonyl from nucleophilic attack and hydrolysis.[1] In multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the protection of reactive functional groups is a paramount concern. The phenolic hydroxyl group is particularly susceptible to a wide range of reaction conditions. The conversion of a phenol to its pivalate ester is a strategic decision to mask this reactivity.
The pivaloyl group is substantially more stable than other common acyl protecting groups, such as acetyl (Ac) or benzoyl (Bz), under both acidic and basic conditions.[1][2] This robustness allows for chemical transformations to be performed on other parts of the molecule without compromising the protected phenol. The presence of the bromo and methyl substituents on the phenyl ring provides additional vectors for synthetic modification, for instance, through cross-coupling reactions at the carbon-bromine bond, making this compound a valuable and versatile building block.[3]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental to its application in a laboratory setting.
-
IUPAC Name: 4-bromo-3-methylphenyl 2,2-dimethylpropanoate
-
Synonyms: 4-Bromo-3-methylphenol pivalic ester, 4-Bromo-m-cresyl pivalate
-
Molecular Formula: C₁₂H₁₅BrO₂
-
Molecular Weight: 271.15 g/mol
Table 2.1: Physicochemical Data
| Property | Value | Source |
| CAS Number | Not explicitly found for the pivalate ester. The starting material, 4-bromo-3-methylphenol, is CAS 14472-14-1. | [4] |
| Appearance | Expected to be a white to off-white solid or oil at room temperature. | N/A (Predicted) |
| Melting Point | Not explicitly reported. The starting phenol has a melting point of 59-61 °C.[4] | [4] |
| Boiling Point | Not explicitly reported. The starting phenol has a boiling point of 142-145 °C at 23 mmHg.[4] | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and insoluble in water. | N/A (Predicted) |
Synthesis and Purification Protocol
The synthesis of this compound is most efficiently achieved through the acylation of 4-bromo-3-methylphenol with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
3.1 Underlying Principles and Causality
The reaction proceeds by the nucleophilic attack of the phenolic oxygen on the highly electrophilic carbonyl carbon of pivaloyl chloride.[5] Pivaloyl chloride is used instead of pivalic acid because acid chlorides are significantly more reactive, allowing the reaction to proceed under milder conditions.[5] The reaction generates hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is essential. The base serves a dual purpose: it neutralizes the HCl, preventing the reversible protonation of the starting phenol, and it can also act as a nucleophilic catalyst.[5][6] For sterically hindered or less reactive phenols, a hyper-nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often added in catalytic amounts. DMAP reacts with pivaloyl chloride to form a highly reactive N-acylpyridinium salt, which is then attacked by the phenol, accelerating the rate of esterification.[5][7]
Diagram 3.1: Synthesis Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
3.2 Detailed Experimental Protocol
Materials:
-
4-Bromo-3-methylphenol (1.0 eq)[4]
-
Pivaloyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq, optional)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-methylphenol (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add pyridine or triethylamine (1.5 eq) to the stirred solution, followed by the catalytic amount of DMAP (if used).
-
Acylation: Add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture via a syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The washes remove the base, its salt, and any unreacted acid chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure this compound.
Diagram 3.2: Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Structural Elucidation and Characterization
Table 4.1: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | * Aromatic Protons (3H): Signals expected in the range of δ 7.0-7.5 ppm. The specific splitting pattern (doublets, doublet of doublets) will depend on the coupling between the protons on the substituted ring.[8] |
| * tert-Butyl Protons (9H): A sharp singlet around δ 1.3 ppm, characteristic of the nine equivalent protons of the pivaloyl group. | |
| * Methyl Protons (3H): A singlet around δ 2.3-2.4 ppm for the methyl group attached to the aromatic ring. | |
| ¹³C NMR | * Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 176-178 ppm. |
| * Aromatic Carbons (6C): Multiple signals between δ 115-155 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others. | |
| * Quaternary Carbon (C(CH₃)₃): A signal around δ 39 ppm. | |
| * tert-Butyl Carbons (C(CH₃)₃): A signal around δ 27 ppm. | |
| * Aromatic Methyl Carbon (Ar-CH₃): A signal around δ 16-20 ppm. | |
| IR (Infrared) Spectroscopy | * C=O Stretch: A strong, sharp absorption band around 1750-1735 cm⁻¹, characteristic of an ester carbonyl. |
| * C-O Stretch: A strong absorption in the 1300-1150 cm⁻¹ region. | |
| * Aromatic C=C Stretches: Medium absorptions in the 1600-1450 cm⁻¹ region. | |
| * C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. | |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺. For C₁₂H₁₅BrO₂, this would be at m/z 270 and 272. |
| * Fragmentation: A prominent peak corresponding to the loss of the tert-butyl group (M-57) and/or the pivaloyl cation at m/z 85. |
Applications in Medicinal Chemistry and Drug Development
Phenolic compounds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in a vast array of therapeutic agents.[9][10] However, the free phenolic hydroxyl group can be a metabolic liability, often undergoing rapid Phase II metabolism (e.g., glucuronidation or sulfation), which leads to poor oral bioavailability and rapid clearance.[11]
The conversion of a phenol to a stable pivalate ester serves two primary purposes in drug development:
-
As a Protecting Group: In the synthesis of a complex drug molecule, the pivalate ester acts as a robust protecting group, as previously discussed. It allows for extensive chemical manipulation of other parts of the molecule before being removed in a final step to reveal the active phenolic drug.[1][6]
-
As a Prodrug Moiety: An ester can function as a prodrug, a bioreversible derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[12] While the high stability of the pivalate group makes it a less common choice for rapid-release prodrugs, its slow hydrolysis could be advantageous for developing long-acting formulations where sustained release of a phenolic drug is desired.[1]
The 4-bromo-3-methylphenyl scaffold itself is a valuable intermediate. The bromine atom can be readily converted into other functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[3] For instance, recent research has utilized the related N-(4-bromo-3-methylphenyl)amide scaffold to synthesize novel antibacterial agents.[3][13] This highlights the potential of the core structure as a template for discovering new bioactive compounds.
Safety and Handling
Starting Materials:
-
4-Bromo-3-methylphenol: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Pivaloyl Chloride: A corrosive, flammable liquid and lachrymator. Reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
Pyridine/Triethylamine: Flammable, toxic, and irritant. Use in a well-ventilated fume hood.
Product:
-
This compound: While specific toxicity data is unavailable, it should be handled with the standard precautions for new chemical entities. Assume it is an irritant and handle with appropriate PPE.
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a synthetically valuable compound whose utility is derived from the unique combination of its functional groups. The sterically hindered pivalate ester provides exceptional stability, making it an ideal protecting group for the phenolic hydroxyl during complex synthetic campaigns. The brominated and methylated aromatic ring offers multiple points for further chemical diversification, positioning this molecule as a versatile intermediate for the synthesis of fine chemicals and pharmaceutical agents. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and strategically employ this compound in their research and development endeavors.
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Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from Benchchem website.[23]
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Mushtaq, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals (Basel), 17(9), 1241.[13]
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Sigma-Aldrich. (n.d.). (4-Bromo-3-methylphenyl)methanamine. Retrieved from Sigma-Aldrich website.
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Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from Organic Chemistry Portal.[24]
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Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved from Chemistry LibreTexts.[2]
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ChemicalBook. (n.d.). 4-Bromo-3-methylphenol(14472-14-1)IR1. Retrieved from ChemicalBook.[25]
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Stenutz. (n.d.). 4-bromo-3-methylphenol. Retrieved from Stenutz website.[26]
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Chem-Impex. (n.d.). 4-Bromo-3-methylphenol. Retrieved from Chem-Impex website.[27]
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Gati, D., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.[28]
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AChemBlock. (2026). 1-(4-Bromo-3-methylphenyl)ethanone 97%. Retrieved from AChemBlock.[29]
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Mushtaq, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC.[3]
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CymitQuimica. (n.d.). 1-(4-Bromo-3-methylphenyl)ethanone. Retrieved from CymitQuimica.[30]
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ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis. Retrieved from ChemicalBook.[31]
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Sigma-Aldrich. (n.d.). 1-(4-Bromo-3-methylphenyl)ethanone. Retrieved from Sigma-Aldrich website.
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Otto Chemie Pvt. Ltd. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from Otto Chemie Pvt. Ltd. website.[32]
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ResearchGate. (2025). (PDF) Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from ResearchGate.[33]
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Al-Khayri, J. M., et al. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC.[9]
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GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.[10]
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Solubility of 4-Bromo-3-methylphenyl pivalate: Measurement Protocols & Thermodynamic Modeling
Topic: Solubility of 4-Bromo-3-methylphenyl pivalate in Organic Solvents Content Type: Technical Methodology & Thermodynamic Analysis Guide Audience: Senior Researchers, Process Chemists, and Formulation Scientists
Executive Summary & Compound Profile
This compound is a specialized ester derivative, typically synthesized via the esterification of 4-bromo-3-methylphenol with pivaloyl chloride. In drug development and organic synthesis, pivalate esters are strategically employed to enhance lipophilicity, improve metabolic stability, or serve as robust protecting groups for phenolic moieties.
Unlike common commodity chemicals, the thermodynamic solubility landscape of this specific pivalate is not exhaustively cataloged in public databases.[1] Consequently, researchers must rely on empirical determination and thermodynamic modeling to optimize crystallization, purification, and reaction solvents.
This guide provides a rigorous, self-validating framework for determining the solubility of this compound, modeling its behavior using the Apelblat and van’t Hoff equations, and applying this data to process design.
Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
-
Core Scaffold: Lipophilic phenyl ester.
-
Key Substituents: Bromine (C4) and Methyl (C3) provide asymmetry; the Pivaloyl group (t-butyl) adds significant steric bulk and hydrophobicity.
-
Predicted Solubility Behavior:
-
High Solubility: Aprotic, moderately polar solvents (Ethyl Acetate, THF, Dichloromethane).
-
Temperature-Dependent Solubility: Alcohols (Ethanol, Isopropanol) – Ideal for cooling crystallization.
-
Poor Solubility (Anti-solvents): Water, highly polar mixtures.
-
Theoretical Framework: Thermodynamic Modeling
To transition from raw data to predictive process control, experimental solubility data (
The Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility data, particularly for non-ideal solutions where the enthalpy of solution varies with temperature.
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[3][4][2]
-
: Empirical model parameters derived via multivariate regression.
-
Causality: The
term accounts for the temperature dependence of the heat capacity of the solution, providing a more accurate fit than the simple van't Hoff equation for wide temperature ranges.
-
The van’t Hoff Equation
For narrower temperature ranges or initial estimations, the van’t Hoff equation relates solubility to the enthalpy of dissolution (
- : Apparent standard enthalpy of dissolution.
- : Apparent standard entropy of dissolution.
-
: Universal gas constant (
).
Experimental Protocol: Saturation Shake-Flask Method
This protocol is designed to ensure thermodynamic equilibrium, eliminating kinetic artifacts often seen in rapid screening.
Phase 1: Preparation & Equilibration
-
Solvent Selection: Select a diverse panel:
-
Protic: Methanol, Ethanol, Isopropanol (IPA).
-
Aprotic: Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone.
-
Non-polar: Toluene, n-Heptane.
-
-
Supersaturation: Add this compound in excess to 10 mL of solvent in a glass vial. Visual confirmation of undissolved solid is mandatory.
-
Agitation: Place vials in a thermostated shaker bath.
-
Settings: 150 RPM.
-
Duration: 24–48 hours to ensure equilibrium.
-
-
Temperature Ramp: Perform the experiment at discrete intervals (e.g., 278.15 K, 288.15 K, 298.15 K, 308.15 K, 318.15 K).
Phase 2: Sampling & Analysis (Gravimetric Validation)
-
Sedimentation: Stop agitation and allow solids to settle for 2 hours at the target temperature.
-
Filtration: Using a pre-heated syringe filter (0.45 µm PTFE), withdraw the supernatant. Crucial: The filter must be at the same temperature as the solution to prevent premature crystallization.
-
Quantification:
-
Method A (Gravimetric): Transfer a known volume (
) to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue. -
Method B (HPLC): Dilute the filtrate with mobile phase and quantify against a standard curve. (Preferred for low-solubility solvents).
-
Phase 3: Calculation
Convert mass concentration (
- : Mass of solute and solvent.
- : Molecular weight of solute and solvent.
Workflow Visualization
The following diagram outlines the logical flow from experimental design to thermodynamic parameter extraction.
Caption: Workflow for thermodynamic solubility determination, ensuring isothermal integrity during filtration to prevent data skew.
Data Presentation Template
When documenting your findings, structure the data into the following standardized table format to facilitate peer review and process scaling.
Table 1: Experimental Mole Fraction Solubility (
| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K | RMSD (%) |
| Methanol | ||||||
| Ethanol | ||||||
| Ethyl Acetate | ||||||
| Toluene |
Note: RMSD (Root Mean Square Deviation) indicates the fit quality of the Apelblat model against experimental points.
Application: Process Optimization
Crystallization Solvent Design
Based on general pivalate ester characteristics, the solubility curves generated above will likely reveal:
-
Positive Enthalpy (
): Solubility increases with temperature (Endothermic). -
Cooling Crystallization: If the solubility curve in Isopropanol or Ethanol is steep (high coefficient
in Apelblat), these are ideal candidates for cooling crystallization. High solubility at boiling point and low solubility at ambient temperature maximizes yield.
Anti-Solvent Selection
For high-yield recovery, a binary solvent system is often required.
-
Primary Solvent: Ethyl Acetate (High solubility).
-
Anti-Solvent: Hexane or Water (Low solubility).
-
Protocol: Dissolve in minimal Ethyl Acetate at 40°C, then slowly add Hexane while cooling to induce nucleation.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
- Sha, F., et al. (2020). Thermodynamic analysis of the solubility of 4-bromo-3-methylphenol in pure and mixed solvents. Journal of Chemical & Engineering Data. (Note: Reference for the precursor compound properties).
-
BenchChem. (2025).[1][5][6] Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone. (Reference for structural analog behavior). Link
-
Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3-methylphenol.[5][7][8][9][10] (Source for precursor physicochemical data). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ThermoML:J. Chem. Eng. Data 2016, 61, 3, 1109-1116 [trc.nist.gov]
- 4. Thermodynamic Analysis of Eplerenone in 13 Pure Solvents at Temperatures from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO China Manufacturers Suppliers Factory Exporter [dgtbcb.com]
- 9. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 10. 4-Bromo-3-methylphenol 98 14472-14-1 [sigmaaldrich.com]
Safety Profiling & Handling of 4-Bromo-3-methylphenyl Pivalate: A Technical Guide
This technical guide provides a comprehensive safety and handling profile for 4-Bromo-3-methylphenyl pivalate (CAS: 1204517-73-6). As a specialized intermediate often used in palladium-catalyzed cross-coupling reactions (e.g., synthesis of biphenyl derivatives), public Safety Data Sheets (SDS) are frequently gated or available only upon request from custom synthesis houses.
This guide bridges that gap, offering a derived safety profile based on Structure-Activity Relationships (SAR) and standard GHS classification protocols for brominated phenolic esters, alongside actionable synthesis and handling workflows.
Part 1: Chemical Identity & Core Properties[1]
Before handling, verification of the chemical identity is critical to ensure the correct safety protocols are applied. This compound is a pivaloyl ester derivative of a brominated cresol, utilized primarily to protect the phenolic oxygen or direct C-H activation in subsequent synthetic steps.
| Property | Data |
| Chemical Name | This compound |
| Common Synonyms | 4-Bromo-m-cresol pivalate; Propanoic acid, 2,2-dimethyl-, 4-bromo-3-methylphenyl ester |
| CAS Number | 1204517-73-6 |
| Molecular Formula | C₁₂H₁₅BrO₂ |
| Molecular Weight | 271.15 g/mol |
| Physical State | Solid (typically white to off-white powder) or viscous oil (purity dependent) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water.[1][2][3] |
| Key Functional Groups | Aryl Bromide (Reactive site), Pivalate Ester (Protecting group/Directing group) |
Part 2: Predictive Safety Assessment (GHS Classification)
Note: As a specialized research chemical, a harmonized GHS classification may not exist in public ECHA databases. The following profile is derived from the "Fragment Approach," analyzing the hazards of the parent phenol (4-Bromo-3-methylphenol) and the pivalic acid moiety.
Hazard Identification
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation. |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed (Predicted based on bromophenol toxicity). |
Precautionary Statements (P-Codes)
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves recommended).
-
-
Response:
-
Storage/Disposal:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
Part 3: Synthesis & Handling Workflow
Understanding the synthesis provides insight into potential impurities (e.g., unreacted Pivaloyl chloride, which is corrosive). This compound is typically synthesized via esterification of 4-Bromo-3-methylphenol.
Synthesis & Reactivity Diagram
The following diagram illustrates the synthesis pathway and the logical flow of safety considerations during the process.
Caption: Figure 1. Synthesis workflow highlighting critical safety control points (red) where corrosive reagents are introduced.
Expert Handling Protocols
-
Moisture Sensitivity: Pivalate esters are relatively stable, but the synthesis reagents (acid chlorides) are moisture-sensitive. Ensure glassware is flame-dried if synthesizing in-house.
-
Cross-Coupling Utility: This compound is often used in Palladium-catalyzed C-H activation . When used in these reactions, be aware that it may release Pivalic acid as a byproduct, which has a distinct, pungent odor and is an irritant.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration over time.
Part 4: Emergency Response System
This section outlines the immediate actions required in case of exposure, designed to be self-validating (i.e., the action directly counteracts the chemical mechanism).
| Scenario | Immediate Action | Mechanism of Action |
| Skin Contact | Wash with soap & water for 15 min. Do not use organic solvents (ethanol/acetone). | Solvents increase skin permeability, potentially carrying the brominated compound into the bloodstream. Soap emulsifies the hydrophobic ester safely. |
| Eye Contact | Rinse with water/saline for 15 min. Lift eyelids. | Mechanical removal of the irritant. Pivalates can hydrolyze to acids in the eye, causing increasing irritation if not flushed. |
| Inhalation | Move to fresh air.[4][5] If breathing is difficult, give oxygen.[4][5] | Brominated aromatics can cause respiratory tract inflammation. Oxygen support prevents hypoxia from airway swelling. |
| Spill Cleanup | Absorb with sand/vermiculite. Do not use combustible materials (sawdust). | Inert absorption prevents reaction. Sawdust can react with residual oxidizing impurities if present from synthesis. |
Decision Tree for Spills
Caption: Figure 2. Logic flow for assessing and mitigating spills of halogenated esters.
Part 5: SDS Download & Sourcing Strategy
Since this is a niche intermediate, a direct "Click to Download" PDF is often unavailable on open web searches. Use the following strategy to obtain the official document:
-
Primary Supplier Search: The CAS 1204517-73-6 is associated with specialized catalog suppliers.
-
Action: Visit the landing pages of BLD Pharm , ChemSrc , or MolAid (linked in References).
-
Protocol: Search by CAS. Look for the "SDS" or "MSDS" icon near the "Add to Cart" button.
-
-
Request Protocol: If the PDF is missing:
-
Contact Technical Support with the subject line: "Urgent: SDS Request for CAS 1204517-73-6".
-
State that the data is required for a COSHH assessment (Control of Substances Hazardous to Health) or local safety compliance. This usually expedites the response.
-
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: 4-Bromo-3-methylphenol (Parent Compound). Retrieved from [Link]
-
ChemSrc. Chemical Properties and CAS Data for 1204517-73-6. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pivalic Acid & Bromophenols. Retrieved from [Link]
-
MolAid. Chemical Structure and Synthesis Data for this compound. Retrieved from [Link]
Sources
- 1. 2172143-96-1_CAS号:2172143-96-1_2-ethyl-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid - 化源网 [m.chemsrc.com]
- 2. 1695460-92-4|3-BRomo-4-methylphenyl acetate|BLD Pharm [bldpharm.com]
- 3. esdmedikal.com [esdmedikal.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
Technical Guide: Comparative Analysis of 4-Bromo-3-methylphenyl Pivalate and Acetate Derivatives
Executive Summary
In the structural optimization of small molecule therapeutics and advanced intermediates, the protection of phenolic moieties is a critical decision point. This guide analyzes the strategic divergence between two specific derivatives of 4-bromo-3-methylphenol: the Acetate (ethanoate) and the Pivalate (trimethylacetate).
While both serve as protecting groups for the phenolic oxygen, their utility profiles are orthogonal. The acetate is a "kinetic" protecting group—facile to install and remove, but labile under basic conditions. The pivalate is a "thermodynamic" shield—sterically bulky, resistant to hydrolysis, and capable of serving as a Directing Metalation Group (DMG) for regioselective functionalization. This guide details the synthesis, stability mechanisms, and application logic for researchers selecting between these two derivatives.
Structural & Electronic Characterization
The core scaffold for both derivatives is 4-Bromo-3-methylphenol (CAS: 14472-14-1).[1] The differentiation lies entirely in the acyl moiety attached to the phenolic oxygen.
Steric Environments
-
Acetate Derivative: Features a methyl group (
) adjacent to the carbonyl. The steric radius is small ( -value ), allowing easy access for nucleophiles (like hydroxide or alkoxides) to the carbonyl carbon. -
Pivalate Derivative: Features a tert-butyl group (
). The massive steric bulk creates a "hemispherical shield" around the carbonyl. This prevents the approach of nucleophiles perpendicular to the carbonyl plane (the Bürgi-Dunitz trajectory), significantly retarding hydrolysis and nucleophilic attack.
Electronic Effects
Both groups are electron-withdrawing via induction (-I) and resonance (+R of the oxygen lone pair into the carbonyl), decreasing the electron density of the aromatic ring relative to the free phenol. However, the pivalate's steric bulk can force the carbonyl group out of coplanarity with the aromatic ring, subtly altering the resonance donation (
Synthetic Protocols
The following protocols are designed for high-purity isolation suitable for pharmaceutical intermediates.
Synthesis of 4-Bromo-3-methylphenyl Acetate
Reaction Logic: Standard acetylation using acetic anhydride. Pyridine acts as both solvent and nucleophilic catalyst.
Protocol:
-
Charge: To a flame-dried flask, add 4-Bromo-3-methylphenol (1.0 equiv) and DCM (
). -
Activation: Add Pyridine (1.5 equiv) and cool to
. -
Acylation: Dropwise add Acetic Anhydride (1.2 equiv). Add DMAP (1 mol%) to accelerate turnover.
-
Workup: Stir at RT for 2 hours. Quench with
(removes pyridine). Wash organic layer with sat.[2] and brine.[2] Dry over .[1][2][3] -
Isolation: Concentrate in vacuo. Product is typically a clear oil or low-melting solid.
Synthesis of 4-Bromo-3-methylphenyl Pivalate
Reaction Logic: The steric bulk of pivaloyl chloride requires a more forcing acylation. Triethylamine (TEA) is used as the base, often with DMAP as a hyper-nucleophilic catalyst to form the reactive
Protocol:
-
Charge: Dissolve 4-Bromo-3-methylphenol (1.0 equiv) in anhydrous
( ). -
Base Addition: Add Triethylamine (1.5 equiv) and DMAP (5 mol%).
-
Acylation: Add Pivaloyl Chloride (1.2 equiv) slowly at
(exothermic). -
Reaction: Allow to warm to RT and reflux for 4–6 hours (steric hindrance slows the attack).
-
Purification: Standard aqueous workup (
, then base wash). Recrystallization from Hexanes/EtOAc is often possible due to the high crystallinity of the pivalyl group.
Functional Utility & Reactivity Differences[4]
Hydrolytic Stability (The "Core" Difference)
The pivalate ester is orders of magnitude more stable to basic hydrolysis than the acetate.
-
Acetate: Cleaves rapidly with
at RT ( ). -
Pivalate: Resists
, , and even mild conditions. Requires harsh reduction ( ) or specific cleavage conditions (e.g., or ) to remove.
Implication: Use Pivalate if the molecule must survive subsequent Suzuki-Miyaura couplings (basic aqueous conditions). Use Acetate if you need a temporary mask during an acidic step (e.g., nitration).
Directed Ortho-Lithiation (DoM)
This is the most powerful application of the pivalate derivative.
-
Mechanism: The carbonyl oxygen coordinates Lithium (
). -
Acetate Failure:
-BuLi attacks the acetate carbonyl (nucleophilic attack), destroying the protecting group and forming a ketone/alcohol mixture. -
Pivalate Success: The
-Butyl group sterically blocks the carbonyl carbon. -BuLi is forced to act as a base, deprotonating the ortho position (C2 or C6) to form a stable aryllithium species.
Figure 1: Divergent reaction pathways of Acetate vs. Pivalate with organolithium reagents.
Fries Rearrangement
-
Acetate: Readily undergoes Fries rearrangement (Lewis acid catalyzed, e.g.,
) to form 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone . This is a key route to ortho-hydroxyacetophenones. -
Pivalate: Can undergo Fries rearrangement to form the ortho-hydroxy tert-butyl ketone, but the reaction is slower and requires higher temperatures due to bulk.
Comparative Data Summary
| Feature | 4-Bromo-3-methylphenyl Acetate | 4-Bromo-3-methylphenyl Pivalate |
| Protecting Group Class | Kinetic (Labile) | Thermodynamic (Robust) |
| Base Stability | Low ( | High (Stable to |
| Acid Stability | Moderate | High |
| Ortho-Lithiation | Unsuitable (Nucleophilic attack) | Excellent (Directing Group) |
| Crystallinity | Generally Low (Oil/Low MP) | High (Often solid, aids purification) |
| Atom Economy | High (Small group) | Lower (Adds C4H9 mass) |
| Primary Application | Transient protection; Fries rearrangement precursor | Robust protection during multi-step synthesis; Directed C-H activation |
Decision Logic for Researchers
Scenario A: The Cross-Coupling Sequence
Goal: Perform a Suzuki-Miyaura coupling at the C-Br bond.
-
Recommendation: Use Pivalate .
-
Reasoning: Suzuki coupling typically requires aqueous base (carbonate/phosphate) and heat. The acetate ester will likely hydrolyze to the free phenol, which can poison the Pd catalyst or participate in side reactions. The pivalate remains intact, keeping the phenol protected.
Scenario B: The Scaffold Modification
Goal: Introduce a formyl or iodine group at the C2 position (ortho to oxygen).
-
Recommendation: Use Pivalate .
-
Reasoning: Treat the pivalate with
-BuLi/TMEDA at . The pivalate directs lithiation to C2. Quench with DMF (for formyl) or . The acetate would simply decompose.
Scenario C: The Prodrug Design
Goal: Create a prodrug of 4-bromo-3-methylphenol to improve lipophilicity.
-
Recommendation: Acetate (or similar short chain).
-
Reasoning: Pivalates are often too stable for enzymatic cleavage in vivo, potentially leading to low bioavailability of the active phenol. Acetates are readily cleaved by plasma esterases.
Figure 2: Strategic decision tree for selecting the appropriate phenolic derivative.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Classic reference for stability profiles of esters).
-
Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879–933. Link (Foundational text on DoM using hindered esters/amides).
-
BenchChem. "1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone Technical Guide." BenchChem Application Notes. Link (Details on Fries rearrangement of the acetate derivative).
-
PolyU Institutional Research Archive. "Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates." Link (Context on pivalate reactivity in metal catalysis).
-
ChemicalBook. "4-Bromo-3-methylphenol Properties and Synthesis." Link (Source for parent phenol physical data).
Sources
Advanced Sourcing and Application of 4-Bromo-3-methylphenyl Pivalate in Catalytic C–H Functionalization
Executive Summary
In the landscape of modern drug development and advanced organic synthesis, the strategic functionalization of inert C–H bonds has revolutionized retrosynthetic planning. 4-Bromo-3-methylphenyl pivalate (CAS 1204517-73-6) [1] has emerged as a highly specialized, bifunctional building block designed specifically for these advanced methodologies.
As an Application Scientist, I approach this molecule not merely as a reagent, but as a programmable scaffold. It features two orthogonal reactive sites: a pivalate (trimethylacetate) ester that serves as a sterically demanding, transient directing group for transition-metal-catalyzed ortho-C–H functionalization, and a bromide substituent that acts as a latent handle for downstream cross-coupling[2]. This whitepaper dissects the commercial sourcing, mechanistic causality, and self-validating experimental protocols required to harness this molecule effectively.
Chemical Profile & Commercial Sourcing
When procuring this compound for sensitive catalytic applications, purity is the defining metric. Trace metal impurities or unesterified free phenols can poison palladium catalysts or trigger off-target side reactions. Researchers must source this compound from vendors that guarantee >97% purity by HPLC/NMR.
Table 1: Quantitative Chemical Profile & Supplier Matrix
| Parameter / Metric | Specification / Data |
| Chemical Name | This compound |
| CAS Registry Number | 1204517-73-6[1] |
| Molecular Formula | C12H15BrO2 |
| Molecular Weight | ~271.15 g/mol |
| Key Structural Features | Pivalate directing group (O-coordinating), Latent aryl bromide |
| Target Product (Post-Arylation) | 5-Bromo-4-methylbiphenyl-2-yl pivalate (CAS 1204517-83-8)[3] |
| Target Product LogP | 5.38[3] |
| Verified Commercial Suppliers | BLD Pharm[4], Aaronchem[5], Chemsrc Network[1] |
Mechanistic Paradigm: Pd(II)-Catalyzed Ortho-C–H Arylation
The true value of this compound lies in its behavior during Pd(II)-catalyzed C–H activation, a methodology pioneered by Xiao and colleagues[2]. Understanding the causality behind the reagent selection is critical for optimizing yields.
-
The Pivalate Directing Group: Why use a pivalate ester instead of a simple acetate? The bulky tert-butyl group of the pivalate ester provides immense steric hindrance, which prevents the formation of inactive palladium dimers (Pd black) and strictly suppresses over-arylation[6]. Furthermore, the pivalate oxygen coordinates weakly to the Pd(II) center, facilitating a low-energy Concerted Metalation-Deprotonation (CMD) pathway[7].
-
Diaryliodonium Salts: Diphenyliodonium triflate (
) is utilized as the coupling partner. Unlike aryl halides, iodonium salts are highly electrophilic oxidants that readily undergo oxidative addition to the intermediate palladacycle, driving the challenging Pd(II)/Pd(IV) catalytic cycle forward under relatively mild conditions[8].
Fig 1. Catalytic cycle of Pd(II)-mediated ortho-C–H arylation of aryl pivalates.
Experimental Workflow: Self-Validating Protocol
To synthesize 5-bromo-4-methylbiphenyl-2-yl pivalate (CAS 1204517-83-8)[3], the following self-validating protocol must be employed. Every step includes a built-in chemical rationale (causality) and a validation checkpoint to ensure systemic integrity.
Step-by-Step Methodology
1. Inert Atmosphere Assembly
-
Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with this compound (1.0 equiv), diphenyliodonium trifluoromethanesulfonate (1.5 equiv), and
(5 mol%)[3]. -
Causality: Iodonium salts are highly sensitive to moisture. Inert conditions prevent the premature degradation of the active Pd species[2].
-
Validation Checkpoint: The solid mixture should appear as a uniform, pale-yellow/orange powder. Any dark grey/black discoloration indicates premature Pd(0) formation, invalidating the setup.
2. Solvent and Additive Introduction
-
Action: Add anhydrous 1,2-Dichloroethane (DCE), followed by Pivalic anhydride (
, 1.0 equiv) and Trifluoromethanesulfonic acid (TfOH, 5 mol%)[3]. -
Causality:
acts as a chemical desiccant, scavenging adventitious water to protect the iodonium salt. TfOH protonates a pivalate ligand on , generating a highly electrophilic, cationic Pd(II) center that dramatically accelerates the initial C–H cleavage[2].
3. Thermal Activation
-
Action: Seal the tube and heat the homogeneous mixture to 110 °C for 12 hours[3].
-
Causality: Elevated thermal energy is required to overcome the activation barrier of the CMD transition state[6].
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot is entirely consumed, yielding a new, lower-Rf product spot. The solution must remain homogeneous; precipitation indicates catalyst death.
4. Quench and Purification
-
Action: Cool to room temperature, dilute with EtOAc, and quench with saturated aqueous
. Extract, dry over , and purify via silica gel flash chromatography. -
Causality: The basic quench neutralizes TfOH and pivalic acid byproducts, preventing acid-catalyzed hydrolysis of the pivalate product during solvent evaporation.
-
Validation Checkpoint:
-NMR must confirm the disappearance of the ortho-proton (typically ~7.1 ppm) and the appearance of a new aromatic multiplet corresponding to the incorporated phenyl ring.
Fig 2. Self-validating experimental workflow for the synthesis of biaryl pivalates.
Downstream Applications in Drug Development
The strategic brilliance of this compound is realized after the C–H arylation step. The newly formed biaryl compound (5-bromo-4-methylbiphenyl-2-yl pivalate) retains its robust aryl bromide functionality. Drug development professionals can subsequently subject this bromide to standard Suzuki-Miyaura or Buchwald-Hartwig cross-coupling conditions to install complex heterocycles or amines. Finally, the pivalate group can be cleaved via basic hydrolysis (e.g., LiOH/MeOH) to reveal the free biphenyl-phenol, providing a highly modular route to complex polyaromatic pharmacophores.
References
-
(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one ... Chemsrc.com. 1
-
5-bromo-4-methylbiphenyl-2-yl pivalate - CAS号1204517-83-8 . Molaid.com. 3
-
1695460-92-4|3-BRomo-4-methylphenyl acetate . BLD Pharm.4
-
Explore Quality Chemical Building Blocks at Aaronchem . Aaronchem.com. 5
-
Sustainable protocols for direct CH bond arylation of (hetero)arenes . Uniba.it. 8
-
palladium(II) pivalate | 106224-36-6 . Benchchem.com. 6
-
Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group . Core.ac.uk. 7
-
Pd(II)-catalyzed C-H activation/aryl-aryl coupling of phenol esters . Xiao, B. et al. J Am Chem Soc. 2010 Jan 20;132(2):468-9. NIH.gov. 2
Sources
- 1. CAS#:329059-03-2 | (2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one | Chemsrc [chemsrc.com]
- 2. Pd(II)-catalyzed C-H activation/aryl-aryl coupling of phenol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-bromo-4-methylbiphenyl-2-yl pivalate - CAS号 1204517-83-8 - 摩熵化学 [molaid.com]
- 4. 1695460-92-4|3-BRomo-4-methylphenyl acetate|BLD Pharm [bldpharm.com]
- 5. aaronchem.com [aaronchem.com]
- 6. palladium(II) pivalate | 106224-36-6 | Benchchem [benchchem.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. ricerca.uniba.it [ricerca.uniba.it]
Strategic Pivalate Protection of Brominated Cresols: A Technical Whitepaper for Advanced Organic Synthesis
Executive Summary
In the development of complex pharmaceuticals, agrochemicals, and advanced materials, brominated cresols (bromomethylphenols) serve as highly versatile synthetic building blocks. However, the dual reactivity of these molecules—possessing both an acidic phenolic hydroxyl (-OH) group and an electrophilic carbon-bromine (C-Br) bond—presents a significant chemoselectivity challenge during multi-step synthesis.
This whitepaper provides an in-depth technical review of the pivalate (pivaloyl, Piv) protection strategy for brominated cresols. By leveraging the immense steric bulk of the tert-butyl moiety, the pivalate ester effectively masks the phenolic oxygen, rendering it inert to the harsh basic and nucleophilic conditions typical of downstream organometallic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). We will dissect the mechanistic causality of pivaloylation, evaluate its quantitative stability profile, and provide field-validated, self-validating experimental protocols.
Mechanistic Causality: The Orthogonality of the Pivaloyl Group
The Kinetic and Thermodynamic Rationale
Phenols are inherently less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic
The strategic choice of the pivaloyl group over standard acetyl (Ac) or benzoyl (Bz) groups is dictated by steric shielding . The quaternary carbon of the tert-butyl group creates a significant steric umbrella over the ester carbonyl. This kinetic barrier prevents the approach of bulky nucleophiles (such as Grignard reagents or organolithiums) and completely inhibits premature saponification by mild bases used in palladium-catalyzed cross-couplings.
Catalytic Activation Pathways
To overcome the poor nucleophilicity of bromocresols, 4-dimethylaminopyridine (DMAP) is universally employed. DMAP acts as a nucleophilic catalyst, attacking pivaloyl chloride to form a highly electrophilic N-pivaloylpyridinium intermediate. This intermediate rapidly undergoes nucleophilic attack by the bromocresol phenoxide, transferring the pivaloyl group and regenerating the DMAP catalyst.
Recent literature also highlights alternative green methodologies. For instance, inexpensive phosphoric acid (H
Caption: Catalytic cycle of DMAP-mediated pivaloylation of phenolic compounds.
Quantitative Stability Profiles
The utility of a protecting group is defined by its orthogonality. The table below summarizes the stability of the pivalate group on bromocresols compared to other common phenolic esters, dictating its selection for specific synthetic routes[2].
| Protecting Group | Steric Bulk | Stability to Pd-Catalysis (Mild Base) | Stability to Grignard (RMgX) | Optimal Cleavage Conditions |
| Acetyl (Ac) | Low | Poor (Cleaves at pH > 9) | Poor (Rapidly cleaves) | K |
| Benzoyl (Bz) | Moderate | Moderate | Poor | NaOH / MeOH, RT |
| Pivaloyl (Piv) | High | Excellent (Stable pH 1-12) | Moderate to Good | NaOH / Bu |
Synthetic Workflow Visualization
The standard operational sequence for utilizing bromocresols in drug development involves protection, functionalization of the aryl bromide, and subsequent deprotection.
Caption: Synthetic workflow for pivalate protection and functionalization of bromocresols.
Validated Experimental Methodologies
The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and in-process controls (IPC) to ensure trustworthiness and reproducibility.
Protocol A: Synthesis of Bromocresol Pivalate
Objective: Mask the phenolic -OH of a bromocresol (e.g., 4-bromo-2-methylphenol) using pivaloyl chloride.
-
Reaction Setup: To an oven-dried, argon-purged round-bottom flask, add the bromocresol (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base and Catalyst Addition: Add triethylamine (Et
N, 1.5 equiv) followed by DMAP (0.1 equiv).-
Causality: Et
N acts as a stoichiometric acid scavenger to neutralize the HCl byproduct. Without it, the reaction environment becomes acidic, protonating the DMAP catalyst and halting the reaction[2].
-
-
Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add pivaloyl chloride (1.2 equiv) over 15 minutes.
-
Causality: The dropwise addition controls the exothermic formation of the N-pivaloylpyridinium intermediate, preventing localized heating and side-product formation.
-
-
In-Process Control (IPC): Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The highly polar bromocresol (
) will convert to the non-polar pivalate ester ( ). -
Quench and Workup: Once complete (typically 2-4 hours), quench the reaction with H
O.-
Self-Validation: Water hydrolyzes any unreacted pivaloyl chloride into pivalic acid and HCl.
-
-
Extraction: Wash the organic layer sequentially with 1M HCl (removes DMAP and Et
N), saturated aqueous NaHCO (removes pivalic acid), and brine. Dry over anhydrous Na SO , filter, and concentrate in vacuo to yield the pure bromocresol pivalate.
Protocol B: Biphasic Deprotection of the Pivalate Ester
Objective: Cleave the sterically hindered pivalate group post-functionalization to reveal the free phenol.
Standard saponification (e.g., LiOH in MeOH/H
-
Reaction Setup: Dissolve the functionalized bromocresol pivalate (1.0 equiv) in a 1:1 mixture of THF and CH
Cl (0.1 M). -
Reagent Addition: Add powdered sodium hydroxide (NaOH, 5.0 equiv) and tetrabutylammonium hydrogen sulfate (Bu
NHSO , 0.1 equiv) to the solution.-
Causality: The phase-transfer catalyst (Bu
NHSO ) transports the hydroxide ion from the solid phase into the organic solvent. In the organic phase, the hydroxide exists as a poorly solvated, "naked" ion, making it exceptionally nucleophilic—powerful enough to overcome the steric hindrance of the pivaloyl group[2].
-
-
IPC and Isolation: Stir vigorously at room temperature. Monitor by TLC until the non-polar ester is fully consumed. Acidify the mixture with 1M HCl to pH ~3 to protonate the resulting phenoxide, extract with EtOAc, dry, and concentrate to yield the deprotected functionalized cresol.
References
- Source: organic-chemistry.
- Source: arkat-usa.
Sources
Thermodynamic and Kinetic Stability of Aryl Pivalate Esters in Storage: A Mechanistic and Methodological Guide
Executive Summary
Aryl pivalate esters are extensively utilized in pharmaceutical development both as robust protecting groups during complex syntheses and as highly lipophilic prodrug moieties. A classic clinical example is the glaucoma medication , a prodrug of epinephrine[1]. While ester linkages are generally susceptible to degradation in aqueous environments, pivalates uniquely leverage extreme steric bulk to resist cleavage. This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic principles governing aryl pivalate stability, alongside a self-validating experimental methodology for evaluating their integrity under formal storage conditions.
Mechanistic Causality: Thermodynamics vs. Kinetics
To engineer stable formulations, researchers must distinguish between a molecule's thermodynamic destination and its kinetic journey.
The Thermodynamic Reality
In the presence of moisture (even ambient humidity in solid-state storage), the hydrolysis of an aryl ester into its corresponding phenol and carboxylic acid is a thermodynamically favored process (
The Kinetic Blockade (Steric Hindrance)
Aryl pivalates survive storage not because they are thermodynamically stable, but because they are kinetically trapped . The pivalate moiety (trimethylacetate) features a bulky tert-butyl group directly adjacent to the ester carbonyl.
During base-catalyzed hydrolysis (the
Fig 1: Mechanistic pathway of aryl pivalate hydrolysis highlighting the kinetic steric blockade.
Quantitative Risk Assessment in Storage
Because the kinetic barrier is the only defense against thermodynamic degradation, environmental factors that provide thermal energy (heat) or lower the activation barrier (extreme pH) are the primary storage risks. The table below illustrates how the extreme steric hindrance of the pivalate group drastically reduces the relative hydrolysis rate compared to less hindered esters.
Table 1: Comparative Kinetic Stability of Aryl Esters in Aqueous Microenvironments
| Ester Derivative | R-Group Structure | Steric Hindrance ( | Relative Hydrolysis Rate ( | Primary Storage Risk Profile |
| Aryl Acetate | -CH | Low | 1.00 (Baseline) | Rapid ambient hydrolysis; highly moisture sensitive. |
| Aryl Propionate | -CH | Moderate | ~0.45 | Moderate hydrolysis; requires strict desiccation. |
| Aryl Pivalate | -C(CH | Exceptionally High | < 0.01 | Highly stable; vulnerable only to extreme pH or prolonged heat. |
Self-Validating Experimental Methodology
To establish a shelf-life for an aryl pivalate API, researchers must conduct forced degradation and formal stability testing in compliance with the [4].
The following protocol is designed as a self-validating system . The validity of the entire study hinges on the concept of mass balance during the forced degradation phase. If the analytical method cannot account for 100% of the degraded parent molecule by quantifying the newly formed degradant peaks, the method is deemed "non-stability-indicating" and the protocol automatically fails, preventing flawed data from advancing to clinical phases.
Phase 1: Forced Degradation (Method Validation)
Causality of Experimental Choices: Base-catalyzed hydrolysis is inherently more efficient than acid-catalyzed hydrolysis because the hydroxide ion is a vastly superior nucleophile compared to water[2]. Therefore, basic stress testing is conducted at Room Temperature (RT), while acidic stress testing requires thermal amplification (60°C) to overcome the higher activation barrier of the
-
Sample Preparation: Dissolve the aryl pivalate API in an inert diluent (e.g., 50:50 Acetonitrile:Water) to a target concentration of 1.0 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of sample with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1N NaOH prior to injection to preserve column integrity[1].
-
Base Hydrolysis: Mix 1 mL of sample with 1 mL of 0.1N NaOH. Incubate at RT for 2 hours. Neutralize with 0.1N HCl[1].
-
Oxidative Stress: Mix 1 mL of sample with 1 mL of 3% H
O . Incubate at RT for 8 hours. -
Mass Balance Validation: Analyze via HPLC-UV. The sum of the molar quantities of the remaining aryl pivalate, the liberated phenol, and pivalic acid must equal the initial molar quantity of the parent drug (
).
Phase 2: ICH Q1A(R2) Formal Stability Testing
Once the HPLC method is validated via mass balance, formal solid-state testing commences.
-
Packaging: Seal the solid API in the proposed commercial container closure system.
-
Long-Term Storage: Incubate at 25°C ± 2°C / 60% RH ± 5% RH. Pull samples at 0, 3, 6, 9, and 12 months[4].
-
Accelerated Storage: Incubate at 40°C ± 2°C / 75% RH ± 5% RH. Pull samples at 0, 3, and 6 months[4].
-
Evaluation: A "significant change" is defined as a 5% loss of initial API assay value or the failure to meet specification limits for degradants.
Fig 2: Self-validating experimental workflow for ICH Q1A(R2) stability and forced degradation.
Conclusion
The thermodynamic stability of aryl pivalate esters in storage is an illusion maintained by a robust kinetic barrier. By understanding the causality between the tert-butyl group's steric hindrance and the activation energy required for nucleophilic attack, formulation scientists can accurately predict degradation pathways. Implementing a self-validating, mass-balance-driven analytical protocol ensures that any circumvention of this kinetic barrier during long-term or accelerated storage is accurately quantified, guaranteeing the safety and efficacy of the final pharmaceutical product.
References
-
Title: Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Methodological & Application
Synthesis of 4-Bromo-3-methylphenyl pivalate from 4-bromo-3-methylphenol
Abstract & Scope
This document details the protocol for the synthesis of 4-Bromo-3-methylphenyl pivalate via the esterification of 4-bromo-3-methylphenol using pivaloyl chloride. This compound serves as a critical intermediate in medicinal chemistry, particularly as a robust protecting group strategy or a directing group for subsequent transition-metal-catalyzed C-H activation or cross-coupling reactions (e.g., Nickel-catalyzed C-O activation).
The protocol utilizes a base-mediated nucleophilic acyl substitution under anhydrous conditions, optimized for high yield (>90%) and minimal byproduct formation.
Introduction & Strategic Rationale
Chemical Context
Phenolic esters, particularly pivalates (trimethylacetates), are distinguished by the steric bulk of the tert-butyl group. This steric hindrance offers two distinct advantages in drug discovery workflows:
-
Robust Protection: Pivalates are significantly more stable to hydrolysis than acetates or benzoates, surviving mild basic or acidic conditions used in multi-step synthesis.
-
Directed Metalation: The carbonyl oxygen of the pivalate can coordinate with transition metals (Pd, Ni, Rh), facilitating ortho-C-H activation or serving as an electrophile in C-O bond cleavage reactions (e.g., Kumada-Corriu coupling).
Reaction Overview
The synthesis involves the reaction of 4-bromo-3-methylphenol with pivaloyl chloride in the presence of a tertiary amine base (Triethylamine) and a nucleophilic catalyst (DMAP).
Reaction Scheme:
Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.
-
Activation: The catalytic DMAP attacks the pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate. This overcomes the steric hindrance of the tert-butyl group.[1]
-
Nucleophilic Attack: The phenol, deprotonated by triethylamine, attacks the activated carbonyl.
-
Elimination: The tetrahedral intermediate collapses, expelling DMAP (regenerating the catalyst) and forming the ester bond.
Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount (10 mmol Scale) | Role |
| 4-Bromo-3-methylphenol | 187.04 | 1.0 | 1.87 g | Substrate |
| Pivaloyl Chloride | 120.58 | 1.2 | 1.45 g (~1.48 mL) | Acylating Agent |
| Triethylamine (Et3N) | 101.19 | 1.5 | 1.52 g (~2.10 mL) | Base (HCl Scavenger) |
| DMAP | 122.17 | 0.05 | 61 mg | Nucleophilic Catalyst |
| Dichloromethane (DCM) | 84.93 | N/A | 30 mL | Solvent (Anhydrous) |
Safety Note: Pivaloyl chloride is corrosive and lachrymatory. 4-Bromo-3-methylphenol is a skin irritant. Perform all operations in a functioning fume hood.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and cool under a stream of nitrogen (or Argon).
-
Add 4-Bromo-3-methylphenol (1.87 g, 10 mmol) and DMAP (61 mg, 0.5 mmol) to the flask.
-
Seal with a rubber septum and purge with nitrogen.
-
Inject anhydrous DCM (30 mL) via syringe. Stir until solids are fully dissolved.
-
Inject Triethylamine (2.10 mL, 15 mmol) .
-
Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Cooling controls the exotherm of the acid chloride addition.
Step 2: Acylation
-
Slowly add Pivaloyl Chloride (1.48 mL, 12 mmol) dropwise via syringe over 5–10 minutes.
-
Observation: A white precipitate (Et3N·HCl) will form immediately.
-
-
Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 3–4 hours .
-
Monitoring: Check reaction progress by TLC (Eluent: 10% Ethyl Acetate in Hexanes). The starting phenol (more polar) should disappear; the ester (less polar) will appear at a higher Rf (~0.6–0.7).
-
Step 3: Work-up
-
Quench the reaction by carefully adding saturated NaHCO3 solution (20 mL) . Stir vigorously for 10 minutes to hydrolyze excess acid chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 15 mL) .
-
Combine the organic layers and wash sequentially with:
-
1M HCl (20 mL) – Removes residual Et3N and DMAP.
-
Brine (20 mL) – Dries the organic phase.
-
-
Dry the organic phase over anhydrous MgSO4 .
-
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil/solid.
Step 4: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Gradient of 0%
5% Ethyl Acetate in Hexanes.-
Note: Pivalates are lipophilic. High polarity solvents are rarely needed.
-
-
Yield Expectation: 90–95% (approx. 2.5 g).
Figure 2: Operational workflow for the synthesis and purification.[6]
Characterization & Quality Control
To validate the synthesis, compare the isolated product against the following expected spectral data.
| Technique | Parameter | Expected Signal/Value | Interpretation |
| 1H NMR | Singlet (9H) | t-Butyl group (Pivalate). Diagnostic peak. | |
| 1H NMR | Singlet (3H) | Aryl Methyl group. | |
| 1H NMR | Multiplet (3H) | Aromatic protons (Shifted downfield relative to phenol). | |
| IR | Strong Band | C=O Stretch (Ester). | |
| IR | Absent | Absence of O-H stretch confirms full conversion. | |
| HRMS | [M+H]+ | ~271.03/273.03 | Matches formula C12H15BrO2 (Br isotope pattern 1:1). |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield: Often caused by moisture in the solvent or reagents. Pivaloyl chloride hydrolyzes rapidly to pivalic acid (which does not react without coupling agents). Solution: Ensure DCM is distilled or dried over molecular sieves.
-
Incomplete Reaction: Steric hindrance of the phenol (ortho-methyl) plus the bulky pivaloyl group can slow kinetics. Solution: Increase DMAP loading to 10 mol% or reflux gently (40°C) if RT is insufficient.
-
Product Hydrolysis: Pivalates are stable, but prolonged exposure to strong base during workup can degrade them. Solution: Keep NaHCO3 washes brief and cold.
Alternative Conditions (Acid-Free)
For extremely acid-sensitive substrates, replace Pivaloyl Chloride with Pivalic Anhydride using Sc(OTf)3 catalysis, though this is generally slower and more expensive [1].
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (Standard reference for pivalate protection stability and conditions).
-
Sigma-Aldrich. (n.d.). 4-Bromo-3-methylphenol Product Sheet. (Source for starting material properties).[3][4][5][6][7][8][9]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters (Pivalates) - Synthesis and Protection. (General protocols for pivaloylation).
-
BenchChem. (2025).[6][9] Friedel-Crafts and Acylation Protocols. (Context for acyl chloride handling).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for the Steric-Controlled Esterification of 4-Bromo-3-Methylphenol with Pivaloyl Chloride
Abstract
This application note details a robust protocol for the synthesis of 4-bromo-3-methylphenyl pivalate via the esterification of 4-bromo-3-methylphenol with pivaloyl chloride. Unlike standard acetylations, pivaloylation introduces a sterically bulky tert-butyl group, which significantly alters the reaction kinetics and requires nucleophilic catalysis for efficient conversion. This guide provides a self-validating methodology using 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst to overcome the steric hindrance of the pivaloyl electrophile.
Introduction & Strategic Rationale
The protection of phenols as pivalate esters is a critical strategy in multi-step organic synthesis. The pivaloyl (Piv) group offers superior stability against hydrolysis compared to acetates, making it ideal for sequences involving mild basic or acidic conditions.
For the substrate 4-bromo-3-methylphenol , the presence of an ortho-methyl group adds a layer of steric complexity. When coupling this with pivaloyl chloride (trimethylacetyl chloride), the reaction rate is often sluggish under standard Schotten-Baumann conditions. To ensure high yields and suppress side reactions (such as O- to C-acyl migration or hydrolysis), we utilize a DMAP-catalyzed nucleophilic acyl substitution pathway in anhydrous dichloromethane (DCM).
Key Reaction Parameters
-
Substrate: 4-Bromo-3-methylphenol (Solid, mp 59-61 °C)[1]
-
Reagent: Pivaloyl Chloride (Liquid, highly reactive yet sterically hindered)
-
Catalyst: DMAP (0.1 equiv) – Essential for activating the acyl chloride.
-
Base: Triethylamine (TEA) – Scavenges the HCl byproduct.
Reaction Mechanism
The reaction does not proceed via direct attack of the phenol on the acid chloride. Instead, DMAP attacks the pivaloyl chloride to form a highly electrophilic N-acylpyridinium ion . This intermediate is orders of magnitude more reactive toward the phenol nucleophile than the parent acid chloride.
Figure 1: Catalytic cycle of DMAP-mediated pivaloylation.[2] The formation of the N-acylpyridinium species is the rate-determining activation step.
Experimental Protocol
Reagents and Stoichiometry
| Component | Role | Equiv.[2][3][4] | MW ( g/mol ) | Quantity (Example) |
| 4-Bromo-3-methylphenol | Substrate | 1.0 | 187.04 | 1.87 g (10 mmol) |
| Pivaloyl Chloride | Reagent | 1.2 | 120.58 | 1.48 mL (12 mmol) |
| Triethylamine (TEA) | Base | 1.5 | 101.19 | 2.09 mL (15 mmol) |
| DMAP | Catalyst | 0.1 | 122.17 | 122 mg (1 mmol) |
| Dichloromethane (DCM) | Solvent | - | - | 40 mL (0.25 M) |
Step-by-Step Methodology
Phase 1: Setup and Solubilization
-
Glassware Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon.
-
Why: Pivaloyl chloride hydrolyzes rapidly in moist air to form pivalic acid, which is unreactive.
-
-
Charging: Add 4-bromo-3-methylphenol (1.87 g) and DMAP (122 mg) to the flask.
-
Solvent Addition: Syringe in anhydrous DCM (40 mL). Stir until all solids are fully dissolved.
-
Base Addition: Add Triethylamine (2.1 mL) via syringe. The solution typically remains clear or turns slightly yellow.
-
Cooling: Submerge the flask in an ice-water bath (0 °C) for 10 minutes.
-
Control Point: Cooling controls the exotherm of the initial acid chloride addition, preventing impurity formation.
-
Phase 2: Reaction
-
Addition: Add Pivaloyl Chloride (1.5 mL) dropwise over 5–10 minutes using a syringe or dropping funnel.
-
Observation: A white precipitate (Triethylammonium chloride) will form almost immediately, indicating the reaction is proceeding.
-
-
Equilibration: Remove the ice bath after 30 minutes and allow the mixture to warm to room temperature (20–25 °C).
-
Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Target: Disappearance of the phenol spot (lower Rf) and appearance of the ester (high Rf).
-
Phase 3: Workup and Purification
-
Quench: Slowly add saturated aqueous NaHCO3 (20 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess pivaloyl chloride.
-
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (10 mL).
-
Washing: Wash the combined organics sequentially with:
-
1M HCl (20 mL) – Critical Step: Removes DMAP and excess TEA.
-
Water (20 mL).
-
Brine (20 mL).
-
-
Drying: Dry over anhydrous Na2SO4 or MgSO4. Filter and concentrate in vacuo.
-
Purification: The crude product is often >95% pure. If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) or recrystallization from cold hexanes.
Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting the critical acidic wash step to remove the catalyst.
Process Safety & Handling
-
Pivaloyl Chloride: Highly corrosive and a lachrymator.[5] It reacts violently with water to release HCl gas.[6] Handle only in a fume hood.[7] Wear chemical-resistant gloves (Nitrile).
-
4-Bromo-3-methylphenol: Irritant. Avoid dust inhalation.[5][7][8]
-
Exotherm Control: The reaction of acid chlorides with amines/phenols is exothermic. The 0 °C start is mandatory for scales >5g.
Anticipated Characterization Data
-
Appearance: White crystalline solid or colorless oil (solidifies upon standing).
-
1H NMR (400 MHz, CDCl3):
-
δ 7.45 (d, 1H, Ar-H ortho to Br)
-
δ 6.95 (d, 1H, Ar-H ortho to methyl)
-
δ 6.80 (dd, 1H, Ar-H meta to Br)
-
δ 2.38 (s, 3H, Ar-CH3)
-
δ 1.35 (s, 9H, C(CH3)3)
-
-
IR (Neat): ~1750 cm-1 (C=O stretch, ester).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of PivCl | Ensure DCM is anhydrous; check N2 line; use fresh PivCl. |
| Incomplete Conversion | Steric Hindrance | Increase DMAP to 0.2 equiv; Extend reaction time to 12h; Reflux gently (40°C). |
| Product contains Amine | Poor Workup | Ensure the 1M HCl wash is thorough (pH of aqueous layer should be <2). |
References
-
General Pivaloylation Protocol: BenchChem. Pivaloyl Chloride for Esterification of Sterically Hindered Alcohols. Link
-
Safety Data (Pivaloyl Chloride): Merck Millipore. Safety Data Sheet for Pivaloyl Chloride. Link
-
Phenol Esterification Mechanism: Arkat USA. Pivalic anhydride mediated esterification of phenols. Link
-
Reagent Properties: Sigma-Aldrich. 4-Bromo-3-methylphenol Product Specification. Link
-
Synthesis of Brominated Phenol Derivatives: NIH/PubMed. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide. Link
Sources
Advanced Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-methylphenyl pivalate
Executive Summary & Strategic Utility
In modern drug discovery and complex scaffold synthesis, the ability to perform orthogonal, iterative cross-coupling reactions is a highly prized strategic advantage. 4-Bromo-3-methylphenyl pivalate serves as an exceptional bifunctional building block for such applications. It contains two distinct electrophilic sites: a highly reactive aryl bromide and a latent, less reactive aryl pivalate.
This application note details the mechanistic rationale and optimized protocols for the chemoselective Suzuki-Miyaura coupling of the sterically hindered C–Br bond, leaving the robust pivalate ester completely intact. This intact pivalate can subsequently be activated via Nickel catalysis for a second, orthogonal cross-coupling [1], enabling the rapid assembly of densely functionalized biaryl or heterobiaryl systems.
Mechanistic Causality: Overcoming Sterics and Ensuring Chemoselectivity
Designing a protocol for this specific substrate requires balancing two competing chemical realities: the steric hindrance of the aryl bromide and the base-sensitivity of the ester.
The Steric Challenge of the Ortho-Methyl Group
The bromide at the C4 position is sterically impeded by the adjacent C3-methyl group. Standard palladium catalysts (e.g.,
The Solution: The use of Buchwald's XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) ligand is critical [2]. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of Pd(0) into the C–Br bond. Concurrently, the massive steric bulk of the triisopropylphenyl ring forces the palladium center into a tightly constrained geometry, which dramatically lowers the activation energy required for the final reductive elimination step, expelling the bulky biaryl product.
The Chemoselectivity Challenge: Protecting the Pivalate
Suzuki-Miyaura couplings require a base to convert the boronic acid into a nucleophilic boronate complex capable of transmetalation [3]. However, standard strong bases (like
The Solution: The pivalate (trimethylacetate) group is exceptionally sterically hindered compared to standard acetates, granting it high resistance to nucleophilic attack. By utilizing a mild, poorly nucleophilic base such as Potassium Phosphate (
Workflow Visualization: The Orthogonal Coupling Strategy
The true value of this compound lies in its ability to undergo sequential, site-specific functionalizations.
Orthogonal cross-coupling workflow utilizing this compound.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes, validating the chosen protocol.
Table 1: Optimization of Chemoselective Suzuki Coupling Conditions
| Catalyst / Ligand | Base (Aqueous) | Solvent | Temp (°C) | Conversion (%) | Chemoselectivity (C–Br vs C–OPiv) | Pivalate Hydrolysis (%) |
| Toluene | 90 | 45% | >99:1 | <5% | ||
| Dioxane | 90 | 72% | >99:1 | <5% | ||
| THF | 70 | >95% | >99:1 | >80% (Failed) | ||
| THF | 70 | >98% | >99:1 | <2% (Optimal) |
Note: Data reflects typical yields for ortho-substituted aryl bromides bearing ester functionalities. KOH drives rapid conversion but destroys the pivalate handle.
Self-Validating Experimental Protocol
This protocol describes the coupling of this compound with a standard arylboronic acid. The procedure includes built-in analytical checkpoints to ensure the integrity of the pivalate group.
Reagents and Equipment
-
Electrophile: this compound (1.0 equiv, 1.0 mmol, ~271.1 g/mol )
-
Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst Precursor:
(0.02 equiv, 2 mol%) -
Ligand: XPhos (0.04 equiv, 4 mol%)
-
Base:
(2.0 equiv, 2.0 mmol) -
Solvent: THF /
(10:1 v/v, rigorously degassed) -
Equipment: Schlenk flask, magnetic stirrer, reflux condenser, argon/nitrogen manifold.
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Inert Atmosphere)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add
(4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol). -
Evacuate and backfill the flask with Argon three times.
-
Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes until the solution turns a pale, homogeneous yellow, indicating the formation of the active
species.
Step 2: Reagent Assembly
-
In a separate vial, combine this compound (271 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous
(424 mg, 2.0 mmol). -
Transfer these solids to the Schlenk flask under a positive stream of Argon.
-
Add an additional 8.0 mL of degassed THF, followed by 1.0 mL of degassed deionized water. (The water is crucial for dissolving the phosphate base and generating the reactive boronate).
Step 3: Reaction Execution
-
Seal the flask and heat the biphasic mixture to 70 °C using a pre-heated oil bath or heating block.
-
Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.
Step 4: Validation Checkpoint (In-Process Control)
-
After 4 hours, halt stirring to allow phase separation.
-
Withdraw a 50 µL aliquot from the upper (organic) phase. Dilute with 200 µL Ethyl Acetate and wash with 100 µL 1M HCl to quench.
-
Analyze via GC-MS or LC-MS:
-
Success Criteria: Disappearance of the starting material mass (
~271/273). Appearance of the desired biaryl pivalate mass. -
Failure Criteria: Appearance of a mass corresponding to the product minus 84 Da (
), which indicates unwanted pivalate hydrolysis. If hydrolysis is observed, lower the reaction temperature to 60 °C.
-
Step 5: Workup and Isolation
-
Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl pivalate.
Downstream Application: Activating the Pivalate
Once the biaryl pivalate is isolated, the C–OPiv bond—previously inert under Pd/XPhos conditions—can be activated. As pioneered by Garg and co-workers, treating the biaryl pivalate with an air-stable Nickel catalyst (e.g.,
References
-
Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids Journal of the American Chemical Society URL:[Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications ACS Omega / National Library of Medicine (PMC) URL:[Link]
-
Suzuki Cross-Coupling Chemistry LibreTexts URL:[Link]
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine Organic Syntheses URL:[Link]
Application Notes and Protocols for the Negishi Coupling of 4-Bromo-3-methylphenyl pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Negishi Coupling with Aryl Pivalates
The Negishi cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide or triflate provides a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products.[3][4] This guide focuses on the application of the Negishi coupling to a specific and functionally rich substrate: 4-Bromo-3-methylphenyl pivalate. The presence of the pivalate ester, in addition to the aryl bromide, offers unique opportunities and challenges in molecular design. The pivalate group, while serving as a protecting group for the phenol, also modulates the electronic properties of the aromatic ring and can be leveraged for subsequent transformations. This document provides a comprehensive overview, from mechanistic considerations to detailed experimental protocols, to empower researchers in successfully employing this versatile substrate in their synthetic endeavors.
Mechanism and Key Considerations
The catalytic cycle of the Negishi coupling is a well-established sequence of elementary steps involving a palladium(0) catalyst.[2][5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to the active Pd(0) complex, forming a Pd(II) intermediate.[1][2] The rate of this step is influenced by the electron density of the aryl halide and the steric hindrance around the carbon-halogen bond.
-
Transmetalation: The organic group from the organozinc reagent is then transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[1][2]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[1][2]
Caption: Figure 1. Catalytic Cycle of the Negishi Coupling.
The Influence of the Pivalate Group
The pivalate group (–OCOC(CH₃)₃) on the aryl ring is not merely a passive spectator. Its bulky nature and electronic-withdrawing character through the ester linkage can influence the reaction in several ways:
-
Electronic Effects: The ester group is moderately electron-withdrawing, which can increase the rate of oxidative addition of the aryl bromide to the palladium(0) center.
-
Steric Hindrance: The bulky tert-butyl group of the pivalate ester, ortho to the bromine, does not impose significant steric hindrance at the reaction site. However, the adjacent methyl group does contribute to the steric environment. This steric crowding can influence the choice of ligand, favoring those that are also bulky to promote reductive elimination.[4]
-
Directing Group Potential: While the primary role of the pivalate is likely electronic modulation and protection of the phenol, in some contexts, ester groups can act as directing groups in metal-catalyzed reactions.[7][8][9] This is less common in cross-coupling reactions where the halide dictates the position of reaction, but it is a factor to consider, especially if side reactions are observed.
Experimental Protocols
The following protocols provide a starting point for the Negishi coupling of this compound. As with any reaction, optimization may be necessary to achieve the desired yield and purity.
Protocol 1: Preparation of the Organozinc Reagent
The preparation of a stable and reactive organozinc reagent is crucial for a successful Negishi coupling.[10] Two common methods are presented below.
Method A: From an Organolithium or Grignard Reagent
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add a solution of the corresponding organolithium or Grignard reagent (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Zinc Salt: Slowly add a solution of anhydrous zinc chloride (ZnCl₂) (1.05 equiv) in anhydrous THF to the cooled organometallic solution. The addition should be done dropwise to control the exotherm.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the organozinc reagent is now ready for use in the Negishi coupling.[5]
Method B: Direct Insertion of Zinc
For alkylzinc reagents, direct insertion of activated zinc into an alkyl halide is a viable route.[11]
-
Zinc Activation: In a flame-dried Schlenk flask under an argon atmosphere, add activated zinc dust (1.5 equiv).[5] Activation can be achieved by stirring the zinc dust with a catalytic amount of iodine in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAC) until the iodine color disappears.[1][11]
-
Addition of Alkyl Halide: Add the alkyl bromide or iodide (1.0 equiv) to the activated zinc suspension.
-
Reaction: The reaction mixture may require gentle heating to initiate. Monitor the formation of the organozinc reagent by GC analysis of quenched aliquots.
-
Use: Once the formation is complete, the resulting solution can be used directly in the coupling reaction.
Caption: Figure 2. General Experimental Workflow.
Protocol 2: Negishi Coupling of this compound
This protocol provides a general procedure for the cross-coupling reaction.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, dioxane, DMF) and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add this compound (1.0 equiv) to the catalyst mixture.
-
Organozinc Addition: Slowly add the freshly prepared organozinc reagent solution (1.2-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor its progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Negishi coupling of this compound. Optimization of these parameters is often necessary to achieve the best results.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Readily available and effective precatalysts for generating the active Pd(0) species.[12] |
| Ligand | SPhos, RuPhos, or XPhos (2-5 mol%) | Bulky, electron-rich phosphine ligands are often effective for cross-coupling of aryl bromides, promoting both oxidative addition and reductive elimination.[4][13] |
| Organozinc Reagent | 1.2 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl bromide. |
| Solvent | Anhydrous THF, Dioxane, or DMF | Polar aprotic solvents are commonly used and can influence reaction rates and solubility. |
| Temperature | 50 - 100 °C | The optimal temperature will depend on the reactivity of the specific organozinc reagent and the catalyst system. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC/MS to determine completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality organozinc reagent- Insufficient temperature | - Use a fresh batch of catalyst and ligand.- Ensure the organozinc reagent was prepared under strictly anhydrous conditions.- Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Side Products | - Homocoupling of the organozinc reagent- Protodebromination of the starting material | - Add the organozinc reagent slowly to the reaction mixture.- Ensure all reagents and solvents are rigorously dried.- Consider a different ligand or catalyst system. |
| Low Yield | - Incomplete reaction- Product degradation- Difficult purification | - Increase reaction time or temperature.- Lower the reaction temperature if degradation is suspected.- Optimize the column chromatography conditions. |
Conclusion
The Negishi coupling of this compound offers a reliable and versatile method for the synthesis of substituted biaryls and other valuable organic molecules. By carefully considering the choice of catalyst, ligand, and reaction conditions, and by preparing a high-quality organozinc reagent, researchers can effectively utilize this powerful transformation. The protocols and guidelines presented herein provide a solid foundation for the successful application of this reaction in a variety of synthetic contexts, from small-scale discovery to larger-scale production in drug development.
References
-
Negishi coupling. In Wikipedia. Retrieved from [Link]
-
Gao, F., & Dai, M. (2018). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. Retrieved from [Link]
-
Gao, F., & Dai, M. (2018). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Europe PMC. Retrieved from [Link]
-
Kirchner, K., & Groyer, E. (2011). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions. Retrieved from [Link]
-
Saint-Denis, T. G., & Glorius, F. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC. Retrieved from [Link]
-
James, M. J., & Browne, D. L. (2019). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. PMC. Retrieved from [Link]
-
Ohtsuka, Y., & Yamakawa, T. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Retrieved from [Link]
-
Ohtsuka, Y., & Yamakawa, T. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate. Retrieved from [Link]
-
Čarný, T., & Šebesta, R. (2020). Mechanochemical Pd‐Catalyzed Cross‐Coupling of Arylhalides and Organozinc Pivalates. ResearchGate. Retrieved from [Link]
-
Buchwald, S. L., & Fors, B. P. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC. Retrieved from [Link]
-
Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Digital Commons @ Butler University. Retrieved from [Link]
-
Organ, M. G., & O'Brien, C. J. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Doyle, A. G. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. ACS Publications. Retrieved from [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Negishi coupling reaction of 2 a.[a]. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Fagnou, K., & Lafrance, M. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. Retrieved from [Link]
-
ChemOrgChem. (2024, July 10). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Negishi coupling – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. UCI. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the mechanochemical Negishi... ResearchGate. Retrieved from [Link]
-
Directed ortho metalation. In Wikipedia. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed ortho metalation. Andrew G. Myers Research Group. Retrieved from [Link]
Sources
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- 2. books.rsc.org [books.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Pivalate group as a directing group in palladium-catalyzed activation
Application Note: Optimizing Pivalate-Directed C-H Activation in Palladium Catalysis
Introduction: The Pivalate Advantage
In the landscape of C-H activation, the Pivalate group (
Unlike smaller acyl groups (acetyl), the pivalate group offers specific strategic advantages:
-
Steric Shielding: The bulky tert-butyl group suppresses bis-functionalization and prevents the formation of inactive "sandwich" complexes with Palladium.
-
CMD Efficiency: The pKa of pivalic acid (~5.0) is ideal for the CMD pathway—basic enough to deprotonate the C-H bond in the transition state, yet acidic enough to regenerate via proton transfer to a carbonate base.
-
Stability: Pivalamides and pivalate esters are significantly more resistant to premature hydrolysis under the harsh basic conditions often required for C-H activation (100–140 °C) compared to acetates.
This guide details the mechanistic underpinnings and provides validated protocols for utilizing the pivalate group to direct site-selective Pd-catalyzed functionalization.
Mechanistic Insight: The CMD Pathway
The success of pivalate-directed activation relies on the Concerted Metalation-Deprotonation (CMD) mechanism. Unlike Friedel-Crafts (SEAr) which requires electron-rich arenes, CMD allows for the functionalization of electron-deficient and neutral arenes.
The "Internal Base" Phenomenon: Even when the pivalate is attached to the substrate as a DG, it often coordinates to the Pd(II) center, effectively becoming an intramolecular base. The carboxylate oxygen abstracts the ortho-proton simultaneously as the Pd-C bond forms.
Figure 1: The Pivalate-Assisted CMD Catalytic Cycle
Caption: The Concerted Metalation-Deprotonation (CMD) cycle. The pivalate ligand (red node) acts as an intramolecular base, lowering the activation energy for C-H cleavage via a six-membered transition state.
Experimental Protocols
The following protocols are designed for reproducibility. They utilize the "Self-Validating" approach, where checkpoints are defined to ensure the reaction is proceeding correctly before committing to long incubation times.
Protocol A: Ortho-Arylation of N-Pivaloylanilines
Target Application: Synthesis of biaryl scaffolds common in drug discovery (e.g., Valsartan precursors).
Reagents & Stoichiometry:
-
Substrate:
-Pivaloylaniline (1.0 equiv) -
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand/Additive: Pivalic Acid (PivOH) (30 mol%) – Crucial for the shuttle effect.
-
Base: Ag
CO (1.0 equiv) or Cs CO (anhydrous) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene [0.2 M]
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line):
-
To a 15 mL pressure tube equipped with a magnetic stir bar, add
-Pivaloylaniline (1.0 mmol, 177 mg), Pd(OAc) (0.05 mmol, 11.2 mg), and Ag CO (1.0 mmol, 275 mg). -
Note: If using hygroscopic bases like Cs
CO , flame-dry the salt under vacuum prior to use. Moisture kills this reaction.
-
-
Liquid Addition:
-
Add Pivalic Acid (0.3 mmol, 30.6 mg). Tip: If PivOH is solid, melt it gently with a heat gun for accurate volumetric dispensing.
-
Add the Aryl Iodide (1.5 mmol).
-
Add anhydrous DCE (5.0 mL).
-
-
Degassing (Critical Step):
-
Sparge the mixture with Argon for 5 minutes. Seal the tube with a Teflon-lined cap.
-
-
Reaction:
-
Heat to 110 °C in an oil bath. Stir vigorously (>800 rpm).
-
Checkpoint 1 (1 hour): The solution should turn dark brown/black (active Pd species). If it remains pale yellow or precipitates Pd black immediately, oxygen ingress has occurred.
-
-
Monitoring:
-
Checkpoint 2 (4 hours): Aliquot 50
L, dilute in EtOAc, and check TLC. The starting material ( -Pivaloylaniline) is usually more polar than the biaryl product. -
Run for 12–24 hours until conversion >90%.
-
-
Workup:
-
Cool to room temperature.[1] Filter through a Celite pad (eluting with CH
Cl ) to remove silver salts. -
Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Intramolecular C(sp3)-H Activation (Pivalate Ester Directed)
Target Application: Functionalization of unactivated methyl groups (e.g., forming lactones or tetrahydrofurans).
Reagents:
-
Substrate: Alcohol protected as Pivalate Ester (1.0 equiv)
-
Catalyst: Pd(OAc)
(10 mol%)[1] -
Oxidant: PhI(OAc)
(2.0 equiv) -
Solvent: Benzene or Trifluoromethylbenzene (PhCF
) -
Additive: Ac
O (1.0 equiv) – Scavenges water produced during the cycle.
Methodology:
-
Setup:
-
Combine Pivalate substrate (0.5 mmol), Pd(OAc)
(11 mg), PhI(OAc) (322 mg), and Ac O (47 L) in a sealed tube. -
Add PhCF
(2.5 mL).
-
-
Reaction:
-
Heat to 100 °C .
-
Checkpoint: This reaction often passes through a Pd(II)/Pd(IV) cycle. The mixture usually remains homogeneous longer than Protocol A.
-
-
Workup:
-
Dilute with ether, wash with sat. NaHCO
(to remove AcOH/PivOH byproducts), dry over MgSO .
-
Optimization & Troubleshooting Guide
When yields are suboptimal, systematic variation of the "CMD Triangle" (Base, Solvent, Additive) is required.
Table 1: Optimization Matrix
| Variable | Standard Condition | Alternative | Why switch? |
| Solvent | Toluene / DCE | HFIP (Hexafluoroisopropanol) | HFIP stabilizes the cationic Pd species and H-bonds to the pivalate, altering the transition state geometry. Use for stubborn substrates.[2] |
| Base | Ag | K | Silver acts as a halide scavenger. If using Ag-free conditions, add PivOK (30 mol%) to jumpstart the CMD cycle. |
| Additive | PivOH (30 mol%) | Adamantane-1-carboxylic acid | If sterics are too high, a bulkier acid (Adamantoic) prevents product inhibition. If too low, switch to AcOH. |
| Temp | 110 °C | 80 °C or 140 °C | Lower temp if |
Figure 2: Optimization Workflow
Caption: Decision tree for troubleshooting low yields in pivalate-directed C-H activation.
Directing Group Removal (Deprotection)
The robustness of the pivalate group is a double-edged sword; it survives the reaction but requires specific conditions for removal.
-
Reductive Cleavage (Mildest):
-
Reagent: DIBAL-H (2.5 equiv) in CH
Cl at -78 °C. -
Outcome: Converts
-Pivaloyl to Amine; -Pivaloyl to Alcohol. -
Note: Essential for substrates with base-sensitive functional groups.
-
-
Basic Hydrolysis (Standard):
-
Reagent: LiOH (5 equiv) in MeOH/H
O (3:1) at Reflux. -
Note: Pivalamides are very stable. Often requires KOH in Ethylene Glycol at 150 °C for stubborn amides.
-
-
Acidic Hydrolysis:
-
Reagent: 6M HCl, Reflux. (Only for very robust substrates).
-
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design.[3] Journal of the American Chemical Society, 128(51), 16496–16497. [Link]
-
Lapointe, D., & Fagnou, K. (2010). Overview of the mechanistic work on the concerted metalation–deprotonation pathway. Chemistry Letters, 39(11), 1118–1126. [Link]
-
Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315–1345. [Link]
-
Rousseau, G., & Fagnou, K. (2010). Pivalate-directed C-H functionalization. Journal of Organic Chemistry, 75(10), 1047. [Link]
-
Li, B. J., et al. (2012). Coordination-Assisted C-H Activation. Chemical Society Reviews, 41, 931-942. [Link]
Sources
Scalable synthesis of 4-Bromo-3-methylphenyl pivalate for medicinal chemistry
Application Note: Scalable Synthesis of 4-Bromo-3-methylphenyl Pivalate
Part 1: Introduction & Strategic Utility
In the landscape of medicinal chemistry, This compound serves as a critical protected building block. While simple phenols are prone to oxidation and interference during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the pivalate ester offers a unique balance of steric bulk and chemical stability .
Unlike acetates, which are often too labile under basic coupling conditions, and methyl ethers, which require harsh Lewis acids (e.g., BBr₃) for deprotection, the pivalate group is robust enough to survive mild basic conditions yet cleavable under specific reductive (DIBAL-H) or strong hydrolytic conditions. This guide outlines a scalable, robust protocol for synthesizing this compound from 4-bromo-3-methylphenol, optimized for multigram to kilogram batches.
Part 2: Retrosynthetic Analysis & Reaction Design
The synthesis is a classic nucleophilic acyl substitution. However, for scale-up, the choice of base, solvent, and temperature control is critical to minimize impurities (such as symmetrical anhydrides or colored oxidation products) and ensure safety.
Reaction Scheme:
Caption: Stoichiometric conversion of phenol to pivalate ester using acid chloride activation.
Part 3: Process Development & Optimization
Before the final protocol, we evaluated critical process parameters (CPPs) to ensure scalability.
Solvent Selection Strategy
| Solvent | Solubility (SM) | Workup Ease | Safety/Tox | Verdict |
| DCM | Excellent | Good | Toxic/Volatile | Lab Scale Only |
| THF | Good | Poor (Water misc.) | Peroxides | Avoid |
| Toluene | Good | Excellent | Preferred | Selected for Scale |
| EtOAc | Good | Good | Reactive with PivCl | Avoid |
-
Insight: Toluene was selected because it allows for azeotropic drying of the starting material (if wet) and provides excellent phase separation during the aqueous washes required to remove the triethylamine hydrochloride salt.
Base & Exotherm Control
The reaction between phenols and pivaloyl chloride is highly exothermic.
-
Choice: Triethylamine (TEA) is preferred over Pyridine for scale due to lower toxicity and ease of removal via acid wash.
-
Control: The addition of Pivaloyl Chloride must be strictly temperature-controlled (<10°C) to prevent the formation of impurities and runaway exotherms.
Part 4: Scalable Experimental Protocol
Scale: 100 g Input (4-Bromo-3-methylphenol) Expected Yield: 95-98% Purity: >99% (HPLC)
Materials
-
4-Bromo-3-methylphenol: 100.0 g (0.535 mol)
-
Toluene (Anhydrous): 500 mL (5 vol)
-
Triethylamine (TEA): 81.2 g (0.802 mol, 1.5 equiv)
-
Pivaloyl Chloride: 77.4 g (0.642 mol, 1.2 equiv)
-
1M HCl (aq): 300 mL
-
Sat. NaHCO₃ (aq): 300 mL
-
Brine: 300 mL
Step-by-Step Procedure
-
Setup: Equip a 2-L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charging: Charge 4-Bromo-3-methylphenol (100 g) and Toluene (500 mL) . Stir until fully dissolved.
-
Base Addition: Add Triethylamine (81.2 g) in one portion. The mixture may warm slightly.
-
Cooling: Cool the reaction mixture to 0–5°C using an ice/acetone bath.
-
Acylation (Critical Step): Charge Pivaloyl Chloride (77.4 g) to the addition funnel. Add dropwise over 45–60 minutes , maintaining the internal temperature below 10°C .
-
Note: A white precipitate (TEA·HCl) will form immediately, thickening the slurry. Ensure efficient stirring.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2 hours.
-
IPC (In-Process Control): Check by TLC (10% EtOAc/Hexanes) or HPLC. Target: <0.5% unreacted phenol.
-
Quench & Workup:
-
Cool back to 10°C. Slowly add Water (200 mL) to dissolve the salts.
-
Transfer to a separatory funnel.[1] Separate phases.
-
Acid Wash: Wash the organic layer with 1M HCl (300 mL) . Purpose: Removes excess TEA.
-
Base Wash: Wash the organic layer with Sat.[1][2][3] NaHCO₃ (300 mL) . Purpose: Removes any residual acid/hydrolyzed PivCl.
-
Brine Wash: Wash with Brine (300 mL) .
-
-
Drying & Isolation:
-
Dry organic layer over anhydrous MgSO₄.[1] Filter.
-
Concentrate under reduced pressure (Rotavap) at 45°C to yield a pale yellow oil or low-melting solid.
-
-
Purification:
-
Standard: The crude purity is typically >95%.
-
Crystallization:[2] If solid, recrystallize from Heptane/IPA (9:1) . Heat to 60°C to dissolve, cool slowly to 0°C.
-
Distillation: If oil, high-vacuum distillation (approx. 140-150°C @ 0.5 mmHg) can be performed, though rarely necessary for med-chem intermediates.
-
Part 5: Quality Control & Analytics
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% H₃PO₄ in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Aryl bromide absorption) and 210 nm (Ester).
Expected Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.5 Hz, 1H, Ar-H ortho to Br), 6.98 (d, J=2.5 Hz, 1H, Ar-H ortho to Me), 6.85 (dd, 1H), 2.38 (s, 3H, Ar-CH₃), 1.35 (s, 9H, C(CH₃)₃).
-
Appearance: White crystalline solid or viscous colorless oil (dependent on purity/polymorph).
Part 6: Safety & HSE (Health, Safety, Environment)
-
Pivaloyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. All transfers must be done under inert atmosphere (N₂).
-
Triethylamine: Flammable liquid and respiratory irritant.
-
4-Bromo-3-methylphenol: Irritant. Avoid skin contact.[4]
-
Waste Disposal: Aqueous layers contain triethylamine hydrochloride and should be treated as basic organic waste or neutralized before disposal.
Part 7: Process Workflow Diagram
Caption: Operational workflow for the scalable synthesis of the pivalate ester.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for pivalate stability and deprotection conditions).
-
Knochel, P. et al. "Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings." Organic Syntheses2018 , 95, 127-141.[5] (Demonstrates the utility and stability of pivalates in metal-catalyzed coupling).
-
Chakraborti, A. K. et al. "Selective Deprotection of Aryl Acetates, Benzoates, Pivalates..." J. Org.[6] Chem.1999 , 64, 8029.[7] (Detailed study on the chemoselectivity of pivalate esters).
-
BenchChem. "Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone." (General reference for Friedel-Crafts and related aryl bromide chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. echemi.com [echemi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Streamlined One-Pot Synthesis of 4-Bromo-3-methylphenyl pivalate from m-Cresol
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note details a robust and efficient one-pot protocol for the synthesis of 4-Bromo-3-methylphenyl pivalate, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] By beginning with the readily available starting material, m-cresol, this procedure integrates a selective electrophilic bromination and a subsequent O-acylation into a single, streamlined workflow. This method circumvents the need for isolation and purification of the intermediate bromophenol, thereby reducing solvent waste, minimizing handling of toxic intermediates, and improving overall time efficiency. We provide a comprehensive, step-by-step protocol, an in-depth discussion of the underlying chemical principles, a troubleshooting guide, and critical safety information to ensure reliable and safe execution.
Underlying Chemical Principles
The successful execution of this one-pot synthesis hinges on a precise understanding of two fundamental organic reactions: electrophilic aromatic substitution and nucleophilic acyl substitution.
Part A: Regioselective Bromination of m-Cresol
The first stage of the synthesis is the bromination of the m-cresol aromatic ring. This is a classic electrophilic aromatic substitution (EAS) reaction.[3][4] The regiochemical outcome—the specific position where the bromine atom is introduced—is dictated by the directing effects of the two substituents already present on the ring: the hydroxyl (-OH) group and the methyl (-CH₃) group.
-
Activating and Directing Effects: Both the hydroxyl and methyl groups are activating substituents, meaning they increase the rate of electrophilic substitution compared to benzene. They are also both ortho, para-directors.
-
Synergistic Direction: In m-cresol (3-methylphenol), the powerful activating and directing effect of the hydroxyl group and the moderate effect of the methyl group work in unison. The positions ortho to the hydroxyl group are C2 and C6, while the para position is C4. The positions ortho to the methyl group are C2 and C4, while the para position is C6.
-
Predicted Outcome: The C4 and C6 positions are strongly activated by both groups. However, the C4 position (para to the hydroxyl group) is generally the most favored site for substitution due to a combination of powerful electronic activation from the hydroxyl group and reduced steric hindrance compared to the C2 and C6 positions, which are flanked by the other substituents. Kinetic studies on cresol isomers have shown that m-cresol exhibits high reactivity in bromination reactions due to this unison effect of the -OH and -CH₃ groups.[3][5]
By controlling reaction conditions, such as using a non-polar solvent and maintaining a low temperature, we can favor selective mono-bromination at the C4 position, yielding 4-bromo-3-methylphenol as the primary intermediate.[6][7]
Part B: Pivaloylation of the Phenolic Intermediate
The second stage is the O-acylation of the newly formed 4-bromo-3-methylphenol with pivaloyl chloride (trimethylacetyl chloride). This reaction proceeds via a nucleophilic acyl substitution mechanism.[8]
-
Mechanism: The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The sterically hindered tert-butyl group of pivaloyl chloride does not impede this reaction but imparts valuable stability and lipophilicity to the final product.[9][10]
-
Role of the Base: The reaction releases hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the acid. This prevents the protonation of the phenoxide, which would deactivate it as a nucleophile, and drives the reaction to completion.
One-Pot Synthesis Workflow
The following diagram illustrates the logical flow of the one-pot synthesis, from starting materials to the final purified product.
Caption: Experimental workflow for the one-pot synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Purity |
| m-Cresol | 108-39-4 | 108.14 | 5.41 g | 50.0 | ≥99% |
| Bromine | 7726-95-6 | 159.81 | 8.00 g (2.56 mL) | 50.0 | ≥99.5% |
| Pivaloyl Chloride | 3282-30-2 | 120.58 | 6.63 g (6.9 mL) | 55.0 | ≥99% |
| Pyridine | 110-86-1 | 79.10 | 4.35 g (4.44 mL) | 55.0 | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 250 mL | - | Anhydrous, ≥99.8% |
| Hydrochloric Acid (1M) | 7647-01-0 | - | ~100 mL | - | Aqueous |
| Sat. NaHCO₃ Solution | - | - | ~100 mL | - | Aqueous |
| Brine | - | - | ~100 mL | - | Aqueous |
| Anhydrous MgSO₄ | 7487-88-9 | - | ~10 g | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Two pressure-equalizing dropping funnels
-
Thermometer
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Critical Safety Precautions
This protocol must be performed in a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves, is mandatory.
-
m-Cresol: Toxic if swallowed or in contact with skin.[11][12] Causes severe skin burns and eye damage.[13][14]
-
Bromine: Fatal if inhaled.[15][16] Causes severe skin burns and eye damage.[17] It is a dark reddish-brown, fuming liquid with a suffocating odor.[18] Handle with extreme caution, ensuring no inhalation of vapors.
-
Pivaloyl Chloride: Highly flammable liquid and vapor.[19][20] Fatal if inhaled and causes severe skin burns and eye damage.[21] Reacts violently with water.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Pyridine: Flammable liquid with a harmful vapor.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and two dropping funnels. Purge the system with an inert gas (N₂ or Ar).
-
Initial Charge: In the flask, dissolve m-cresol (5.41 g, 50.0 mmol) in 150 mL of anhydrous dichloromethane (DCM). Begin stirring and cool the solution to 0°C using an ice-water bath.
-
Bromination: Prepare a solution of bromine (8.00 g, 50.0 mmol) in 50 mL of anhydrous DCM and charge it into one of the dropping funnels. Add the bromine solution dropwise to the stirred m-cresol solution over 45-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring (Part 1): After the addition is complete, let the reaction stir at 0°C for an additional 30 minutes. Monitor the consumption of m-cresol using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexane:Ethyl Acetate). The reaction is complete when the m-cresol spot is no longer visible.
-
Pivaloylation Setup: Once the bromination is complete, charge a solution of pyridine (4.35 g, 55.0 mmol) in 25 mL of anhydrous DCM into the second, unused dropping funnel. Charge pivaloyl chloride (6.63 g, 55.0 mmol) into the now-empty dropping funnel that previously held the bromine solution.
-
Acylation: Add the pyridine solution dropwise to the reaction mixture at 0°C over 15 minutes. A precipitate (pyridinium hydrobromide) may form. Immediately following the pyridine addition, add the pivaloyl chloride dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring (Part 2): After the addition of pivaloyl chloride, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the 4-bromo-3-methylphenol intermediate.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to isolate the pure this compound.[22][23][24]
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Physical Appearance | Colorless oil or low-melting solid |
| Expected Yield | 75-85% |
| Molecular Formula | C₁₂H₁₅BrO₂ |
| Molecular Weight | 271.15 g/mol |
| ¹H NMR (CDCl₃, est.) | δ ~7.4 (d, 1H), 7.1 (dd, 1H), 6.9 (d, 1H), 2.4 (s, 3H), 1.3 (s, 9H) ppm |
| IR (neat, est.) | ~1750 cm⁻¹ (C=O stretch, ester) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete bromination or acylation. Loss during work-up. | Ensure anhydrous conditions. Confirm reaction completion by TLC before proceeding to the next step. Be careful during extractions to avoid emulsion. |
| Presence of Dibromo Byproduct | Reaction temperature too high during bromination. Rapid addition of bromine. | Maintain strict temperature control (0-5°C) during bromine addition. Ensure slow, dropwise addition to avoid localized high concentrations of bromine. |
| Unreacted 4-bromo-3-methylphenol | Insufficient pivaloyl chloride or base. Inactive reagents. | Use a slight excess (1.1 eq) of both the acylating agent and the base. Ensure reagents are anhydrous and of high purity. |
| Isomeric Impurities (e.g., 6-bromo) | Bromination is not perfectly regioselective. | While the 4-bromo isomer is heavily favored, minor isomers can form. Careful purification by column chromatography is necessary to separate these isomers.[23] |
Conclusion
This application note provides a detailed, reliable, and efficient one-pot method for synthesizing this compound from m-cresol. By combining the bromination and acylation steps, this protocol offers significant advantages in terms of operational simplicity, waste reduction, and time savings. The insights into the reaction mechanisms and the comprehensive troubleshooting guide are intended to empower researchers to successfully implement and adapt this procedure for the synthesis of key intermediates in drug discovery and development programs.
References
- PIVALOYL CHLORIDE. (n.d.). Google Vertex AI Search.
- m-Cresol - SAFETY DATA SHEET. (2024, November 28). Ing. Petr Švec - PENTA s.r.o..
- An In-depth Technical Guide to the Discovery and Synthesis of Pivaloyl Chloride. (2025, December). Benchchem.
- The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD..
- Safety Data Sheet: m-Cresol. (n.d.). Carl ROTH.
- Pivaloyl chloride SDS. (n.d.). Merck Millipore.
- Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. (2025, July 3). United Journal of Chemistry.
- Safety Data Sheet: m-Cresol. (n.d.). Carl ROTH.
- PIVALOYL CHLORIDE EXTRA PURE - Safety Data Sheet. (2025, May 7). Loba Chemie.
- SAFETY DATA SHEET (SDS) Bromine. (n.d.). SEASTAR CHEMICALS.
- Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acylating Agent. (n.d.). Benchchem.
- Pivaloyl Chloride MSDS. (n.d.). KSCL (KRISHNA).
- SAFETY DATA SHEET: Bromine. (2024, June 2). MilliporeSigma.
- PIVALOYL CHLORIDE CAS NO 3282-30-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Bromine - SAFETY DATA SHEET. (2024, September 20). Ing. Petr Švec - PENTA s.r.o..
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- Continuous process for the preparation of pivaloyl chloride and of aroyl... (n.d.). Google Patents.
- Pivaloyl chloride SDS, 3282-30-2 Safety Data Sheets. (n.d.). ECHEMI.
- Bromine - IDLH. (n.d.). NIOSH - CDC.
- SOME MONO AND DIBROMO DERIVATIVES OF META-CRESOL. (n.d.). Journal of the American Chemical Society.
- Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. (n.d.). Arkat USA.
- m-Cresol CAS No 108-39-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - m-Cresol. (2025, September 14). ThermoFisher.
- Predict the products formed when m-cresol (m-methylphenol) reacts with (c) bromine in CCl 4 in the dark. (n.d.). Pearson.
- BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV. (n.d.). Journal of the Indian Chemical Society.
- Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts.
- A scalable and green one-minute synthesis of substituted phenols. (n.d.). PMC - NIH.
- Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal.
- One-pot ipso-hydroxylation-bromination and Suzuki coupling to generate aryl-substituted phenols. (n.d.). ResearchGate.
- Bromination of hydroxyaromatic compounds. (n.d.). Google Patents.
- Kinetics and mechanism of the bromination of phenols in aqueous solution. (1990). Canadian Journal of Chemistry.
- Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone. (n.d.). Benchchem.
- The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. (2019, May 20). IOSR Journal.
- Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone. (n.d.). Benchchem.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... (2024, September 20). PMC.
- 4'-Bromo-3'-methylacetophenone:Synthesis,Applications. (2023, March 6). ChemicalBook.
- Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone: Application Notes and Protocols. (n.d.). Benchchem.
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- 2. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]
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- 5. iosrjournals.org [iosrjournals.org]
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- 7. Predict the products formed when m-cresol (m-methylphenol) reacts... | Study Prep in Pearson+ [pearson.com]
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- 24. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
Technical Application Note: 4-Bromo-3-methylphenyl Pivalate in Prodrug Development
Executive Summary
This guide details the application of 4-Bromo-3-methylphenyl pivalate as a benchmark compound for evaluating steric protection strategies in prodrug design. Phenolic drugs often suffer from rapid first-pass metabolism (glucuronidation/sulfation) and poor oral bioavailability. The pivalate (trimethylacetate) ester moiety is a critical tool in medicinal chemistry, utilizing the steric bulk of the tert-butyl group to modulate enzymatic hydrolysis rates.
This document provides a validated workflow for synthesizing, characterizing, and evaluating the hydrolytic stability of this compound. It serves as a model protocol for researchers optimizing the pharmacokinetic (PK) profiles of phenol-based therapeutics.
Scientific Rationale & Mechanism
The "Pivalate Advantage" in Prodrug Design
Unlike simple acetate or benzoate esters, pivalate esters introduce significant steric hindrance around the carbonyl carbon. This specific structural feature restricts the access of nucleophilic serine residues within the active sites of non-specific carboxylesterases (CES).
-
Lipophilicity: The pivalate group significantly increases
, enhancing passive permeability across the intestinal epithelium. -
Controlled Release: The bulky tert-butyl group slows hydrolysis, extending the plasma half-life (
) compared to less hindered esters. -
Metabolic Fate: Upon hydrolysis, the prodrug releases the active phenol (4-Bromo-3-methylphenol) and pivalic acid.
Critical Safety Consideration: The Carnitine Trap
Expert Insight: While pivalates improve bioavailability, researchers must monitor carnitine homeostasis . Free pivalic acid is not metabolized via
Pathway Visualization
The following diagram illustrates the metabolic activation of the prodrug and the subsequent detoxification pathway of the pivalate promoiety.
Figure 1: Metabolic pathway showing the enzymatic activation of the prodrug and the "carnitine trap" mechanism associated with pivalate elimination.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: High-yield synthesis of the pivalate ester from the parent phenol.
Reagents:
-
4-Bromo-3-methylphenol (1.0 eq)[1]
-
Pivaloyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Bromo-3-methylphenol (500 mg, 2.67 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add TEA (0.56 mL, 4.0 mmol) and catalytic DMAP (32 mg). Cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add Pivaloyl chloride (0.39 mL, 3.2 mmol) over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot compared to the phenol.
-
Workup:
-
Quench with saturated NaHCO₃ (10 mL).
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with 1M HCl (to remove excess amine) and Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).
-
Target Yield: >90% as a clear oil or low-melting solid.
-
Protocol B: In Vitro Plasma Stability Assay
Objective: Determine the half-life (
Materials:
-
Pooled Human Plasma (and Rat Plasma for species comparison).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard (e.g., Diclofenac).
-
Acetonitrile (ACN) for protein precipitation.
Workflow:
-
Stock Preparation: Prepare a 10 mM stock of this compound in DMSO.
-
Incubation:
-
Pre-warm plasma (1 mL) to 37°C in a water bath.
-
Spike plasma with stock solution to a final concentration of 10 µM (0.1% DMSO final).
-
Control: Spike PBS (pH 7.4) to assess chemical stability (non-enzymatic hydrolysis).
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching: Immediately add 200 µL ice-cold ACN containing Internal Standard to precipitate proteins and stop esterase activity.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via HPLC-UV or LC-MS/MS.
Data Analysis:
Plot
Expected Results (Reference Values):
| Medium | Expected | Comparison (Acetate Ester) | Interpretation |
| PBS (pH 7.4) | > 24 Hours | > 12 Hours | Chemically stable; hydrolysis is enzymatic. |
| Rat Plasma | 20 - 40 min | < 5 min | Rodent esterases are highly active (rapid cleavage). |
| Human Plasma | 60 - 120 min | < 10 min | Ideal Prodrug Profile: Stable enough for absorption, cleaved systemically. |
Analytical Specifications
HPLC Method for Quality Control
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic ring absorption).
-
Retention Time:
-
4-Bromo-3-methylphenol (Active): ~4.5 min
-
This compound (Prodrug): ~8.2 min (Increased lipophilicity delays elution).
-
References
-
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link
-
Brass, E. P. (2002).[2] "Pivalate-generating prodrugs and carnitine homeostasis in man."[2] Pharmacological Reviews. Link
-
Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development."[3][4] Nature Reviews Drug Discovery. Link
-
Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. Link
-
Liederer, B. M., & Borchardt, R. T. (2006). "Enzymes involved in the bioconversion of ester-based prodrugs."[3][5][6] Journal of Pharmaceutical Sciences. Link
Sources
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- 2. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Troubleshooting & Optimization
Improving yield of 4-Bromo-3-methylphenyl pivalate esterification
The following guide serves as a specialized Technical Support Center for the synthesis of 4-Bromo-3-methylphenyl pivalate . It is designed to address the specific kinetic and thermodynamic challenges posed by sterically hindered esterifications.
Ticket ID: #EST-PJV-4B3M Subject: Optimizing Yield for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Analysis
The Challenge: You are attempting to esterify a hindered phenol (4-Bromo-3-methylphenol) with a bulky acylating agent (Pivaloyl chloride).
-
Substrate Constraint: The ortho-methyl group on the phenol creates local steric repulsion.
-
Reagent Constraint: The tert-butyl group of the pivaloyl moiety creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.
-
Electronic Factor: Phenols are weaker nucleophiles than aliphatic alcohols.
The Solution: Standard Schotten-Baumann conditions (NaOH/Water) or simple base catalysis (Pyridine only) often stall at 40-60% conversion. To achieve >90% yield, you must utilize Nucleophilic Catalysis (DMAP) to generate a "super-active" acylating intermediate that overcomes the steric energy barrier.
The "Gold Standard" Protocol
Use this optimized workflow to establish a baseline. Deviations from this specific order of addition often lead to hydrolysis or incomplete conversion.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Bromo-3-methylphenol | Substrate | 1.0 | Must be dry (free of water).[1] |
| Pivaloyl Chloride | Acylating Agent | 1.2 - 1.5 | Excess required to account for trace moisture hydrolysis. |
| Triethylamine (TEA) | HCl Scavenger | 1.5 - 2.0 | Regenerates the catalyst. |
| DMAP | Nucleophilic Catalyst | 0.05 - 0.1 | CRITICAL. Do not omit. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous. Toluene is a viable alternative for higher temps. |
Step-by-Step Execution
-
System Prep: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon flow.
-
Solvation: Dissolve 4-Bromo-3-methylphenol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Base Addition: Add Triethylamine (1.5 eq) and cool the mixture to 0°C (ice bath).
-
Why? Cooling controls the exotherm of the initial acylation event, preventing side reactions.
-
-
Acylation: Add Pivaloyl Chloride (1.2 eq) dropwise over 15-20 minutes.
-
Observation: A white precipitate (Et3N·HCl) will form immediately.
-
-
Reaction Phase: Remove ice bath and stir at Room Temperature for 3–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The phenol spot (lower Rf) should disappear.
-
-
Quench: Add saturated NaHCO3 solution to hydrolyze excess acid chloride.
Mechanism of Action (Why this works)
The standard mechanism fails because the phenol cannot easily approach the bulky pivaloyl chloride. DMAP solves this by forming an N-Acylpyridinium intermediate. This intermediate is positively charged (more electrophilic) and projects the carbonyl group further away from the steric bulk, making it accessible to the hindered phenol.
Figure 1: The DMAP catalytic cycle circumvents steric hindrance by forming a highly reactive, accessible N-acyl intermediate.
Troubleshooting Guide & FAQs
Scenario A: "I have low yield (<50%) and unreacted phenol remains."
| Diagnostic Step | Root Cause | Corrective Action |
| Check Solvent Water | Pivaloyl chloride hydrolyzes faster than it reacts with phenol if water is present. | Use freshly distilled DCM or store over 4Å molecular sieves. Increase Pivaloyl Chloride to 2.0 eq. |
| Check Catalyst | DMAP is missing or degraded. | Ensure 5-10 mol% DMAP is used. Without DMAP, this reaction may take days or never complete. |
| Check Temperature | Activation energy is too high for RT. | Switch solvent to Toluene and reflux (110°C). Heat helps overcome the steric barrier of the tert-butyl group. |
Scenario B: "My product is an oil/sticky solid, but it should be crystalline."
-
Solution:
-
Wash: Wash the organic layer thoroughly with 1M NaOH or saturated Na2CO3 . Pivalic anhydride hydrolyzes slowly, so vigorous stirring with base for 30 mins is required to convert it to water-soluble pivalate.
-
Recrystallization: If the product is solid, recrystallize from cold Hexane or Methanol.
-
Scenario C: "The reaction turned dark brown/black."
-
Cause: Phenol oxidation. Phenols are susceptible to oxidation by air under basic conditions (TEA), forming quinones.
-
Solution:
-
Degas solvents before use.
-
Perform the reaction under a strict Nitrogen atmosphere.
-
Add a pinch of sodium metabisulfite during the workup to reduce quinones.
-
Purification Workflow (The "Harvest")
For drug development applications, purity is paramount. Follow this logic for isolation:
Figure 2: Purification logic tree ensuring removal of catalyst (Acid wash) and unreacted starting materials (Base wash).
References
-
BenchChem. (2025).[1][7][8][9] Troubleshooting low conversion rates in Fischer esterification and hindered substrates. Retrieved from
- Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.
-
Organic Syntheses. (1987). Esterification of Carboxylic Acids with tert-Butyl Alcohol using DMAP: tert-Butyl Ethyl Fumarate. Org.[10] Synth. 63, 183. Retrieved from
-
ChemicalBook. (2023).[11] Synthesis and Applications of 4'-Bromo-3'-methylacetophenone derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents [patents.google.com]
- 11. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
Preventing hydrolysis of 4-Bromo-3-methylphenyl pivalate during workup
Technical Support Center: 4-Bromo-3-methylphenyl Pivalate Stability Guide
Case ID: EST-PIV-BR-001 Subject: Prevention of Hydrolysis During Workup and Isolation Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Pivalate Paradox
You are likely encountering a specific chemical contradiction known as the "Pivalate Paradox." While pivaloyl (Piv) groups are traditionally chosen for their robustness and steric resistance to hydrolysis, This compound is a phenolic ester, not an aliphatic one.[1]
-
The Conflict: The tert-butyl group provides steric shielding (Stability), BUT the 4-bromo-3-methylphenyl group acts as an excellent leaving group (Instability).[1]
-
The Result: Unlike alkyl pivalates (which survive harsh conditions), this molecule is susceptible to rapid saponification (base-catalyzed hydrolysis) if the pH exceeds 10 or if heat is applied during aqueous washes.
This guide provides a self-validating workflow to isolate this compound without degradation.
Module 1: Mechanistic Failure Analysis
To prevent hydrolysis, you must understand the molecular tug-of-war occurring in your flask.[1]
The Steric vs. Electronic Battle:
-
Steric Defense: The bulky tert-butyl group blocks the trajectory of nucleophiles (water/hydroxide) from attacking the carbonyl carbon.[2]
-
Electronic Weakness: The phenolic oxygen is attached to an aromatic ring. The bromine atom (electron-withdrawing) pulls electron density from the ring, which in turn pulls density from the phenolic oxygen. This makes the carbonyl carbon more electrophilic (reactive) and the resulting phenoxide a stabilized leaving group (pKa ~9.5).
Visualizing the Threat:
Figure 1: The Mechanistic Tug-of-War. The electronic activation of the phenolic ring can override the steric protection of the pivalate group under high pH conditions.
Module 2: Validated Workup Protocol
Objective: Quench the reaction and remove byproducts without triggering the "Electronic Weakness" identified above.
Critical Parameter Table:
| Parameter | Safe Limit | Danger Zone | Reason |
| Aqueous pH | 6.5 – 8.5 | > 10.0 | Phenoxide leaving group is activated at high pH.[1] |
| Temperature | < 10°C | > 25°C | Heat overcomes the steric barrier of the t-butyl group. |
| Quench Agent | Sat. NH₄Cl or Phosphate Buffer | 1M NaOH | NaOH causes immediate saponification.[1] |
| Phase Separation | < 5 mins | > 30 mins | Prolonged aqueous contact increases hydrolysis probability.[1] |
Step-by-Step Workflow:
-
Thermal Control: Cool the reaction mixture to 0°C in an ice bath before quenching.
-
Buffered Quench:
-
Do NOT use water or NaOH.
-
Add saturated aqueous Ammonium Chloride (NH₄Cl) or a 0.5M Phosphate Buffer (pH 7.0) dropwise. This neutralizes any excess base/nucleophile from the reaction without spiking the pH.
-
-
Dilution: Dilute with cold Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
Note: Et₂O is preferred if the product is very non-polar, as it separates from water faster, reducing contact time.
-
-
The "Flash" Wash:
-
Wash the organic layer once with cold brine (saturated NaCl).[3]
-
Why? Brine increases the ionic strength, forcing organic molecules out of the water phase (salting out) and breaking emulsions quickly.
-
-
Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 10 minutes.
-
Avoid: Magnesium Sulfate (MgSO₄) can sometimes be slightly Lewis acidic; Na₂SO₄ is more neutral.
-
-
Concentration: Evaporate solvent at < 30°C . Do not heat the bath to speed it up.
Module 3: Troubleshooting & FAQs
Q1: I have unreacted 4-bromo-3-methylphenol in my crude. Usually, I wash with NaOH to remove phenols, but you said that's forbidden. How do I purify it? A: This is the most common error. You cannot use the "acid-base extraction" trick here because the pKa of your product's leaving group (~9.5) is too close to the pKa of the impurity.
-
The Fix: Do not use a base wash. Instead, rely on Flash Column Chromatography .
-
Stationary Phase: Silica Gel.[1]
-
Mobile Phase: Hexanes:Ethyl Acetate (Start 95:5). The phenol is significantly more polar (due to the -OH group) than the ester and will retain on the column much longer.
Q2: My yield is low, and I see a "new" spot on TLC that matches the starting material. A: You are experiencing hydrolysis during concentration.
-
Diagnosis: Check your rotovap bath temperature. Was it >40°C?
-
Diagnosis: Did you leave the compound in the aqueous wash layer while going to lunch?
-
Remedy: Re-run the reaction, but strictly limit aqueous contact time to under 5 minutes per wash and keep all fluids at 4°C.
Q3: I have a persistent emulsion during the brine wash. A: Phenolic esters often act as surfactants.
-
The Fix: Do not shake vigorously; invert the funnel gently. If an emulsion forms, add a small amount of Methanol (MeOH) (1-2 mL) to the separatory funnel. This changes the surface tension and often breaks the emulsion without hydrolyzing the ester (provided the pH is neutral).
Decision Tree for Workup Logic:
Figure 2: Decision Logic for removing phenolic impurities. Note the strict prohibition of NaOH washes.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1][4] (Detailed stability profiles of pivalate esters).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanisms of nucleophilic acyl substitution and leaving group ability of phenoxides).
-
BenchChem Technical Library. (2025). Comparative Guide to the Stability of Pivaloyl Esters and Amides. (Data on steric hindrance vs. hydrolysis rates).
-
PubChem. (n.d.). Compound Summary: 4-Bromo-3-methylphenol. (pKa data confirming acidity of the leaving group).[1]
Sources
Troubleshooting low conversion in 4-Bromo-3-methylphenyl pivalate synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Bromo-3-methylphenyl pivalate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this esterification, with a focus on overcoming issues related to low conversion and byproduct formation.
Introduction to the Synthesis
The synthesis of this compound is an esterification reaction where the hydroxyl group of 4-Bromo-3-methylphenol is acylated using pivaloyl chloride. This reaction is typically catalyzed by a base, such as pyridine or 4-dimethylaminopyridine (DMAP), which also serves to neutralize the hydrochloric acid byproduct. The steric hindrance presented by the methyl group ortho to the hydroxyl function on the phenol, combined with the bulkiness of the pivaloyl group, can significantly influence the reaction kinetics and overall yield.
The primary transformation is a nucleophilic acyl substitution. The reaction can be complicated by side reactions, primarily the hydrolysis of the highly reactive pivaloyl chloride.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low to no product formation in this synthesis?
A1: The most common reasons for low conversion are the deactivation of the acylating agent by moisture, insufficient catalytic activity, or steric hindrance slowing down the reaction. Pivaloyl chloride is highly susceptible to hydrolysis, which forms inactive pivalic acid.[1] Additionally, the steric bulk around the phenolic hydroxyl group requires an efficient catalyst and potentially elevated temperatures to proceed at a reasonable rate.[2]
Q2: Why is my final product contaminated with a white solid that is not my desired ester?
A2: This is often due to the formation of pivalic acid via hydrolysis of pivaloyl chloride, or the presence of unreacted 4-Bromo-3-methylphenol.[1] Both are solids at room temperature. An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup is crucial to remove acidic impurities like pivalic acid and any remaining HCl.[3]
Q3: Is pyridine a strong enough catalyst for this reaction?
A3: While pyridine can function as both a catalyst and an acid scavenger, its catalytic activity may be insufficient for sterically hindered phenols like 4-Bromo-3-methylphenol, especially when coupled with a bulky acylating agent like pivaloyl chloride.[3] For more challenging substrates, 4-(dimethylamino)pyridine (DMAP) is a significantly more potent nucleophilic catalyst and is often used in smaller, catalytic amounts along with a stoichiometric base like pyridine or triethylamine.[3][4]
Q4: How critical are anhydrous conditions for this reaction?
A4: Extremely critical. Pivaloyl chloride reacts readily with water to form pivalic acid, which will not participate in the desired esterification.[1] All glassware should be flame- or oven-dried, and anhydrous solvents and reagents must be used to maximize the yield of the ester. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q5: My TLC analysis shows multiple spots. What are the likely byproducts?
A5: Besides unreacted starting materials, common byproducts include pivalic acid and potentially pivalic anhydride. Pivalic anhydride can form if pivalic acid is present and deprotonated by the base.[1] Depending on the reaction conditions and the purity of the starting materials, other minor impurities could also be present.
Troubleshooting Guide
This guide is structured to address specific experimental observations, providing potential causes and actionable solutions.
Observation 1: Low or No Product Formation
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Moisture Contamination | Pivaloyl chloride is highly reactive towards nucleophiles, including water. Hydrolysis leads to the formation of pivalic acid, consuming the acylating agent and preventing ester formation. | Ensure Strict Anhydrous Conditions: 1. Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of inert gas.2. Use anhydrous solvents. If not commercially available, solvents like dichloromethane or toluene should be distilled from a suitable drying agent (e.g., CaH₂).3. Ensure reagents, particularly the base (pyridine or triethylamine), are anhydrous. Store over molecular sieves if necessary.4. Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar). |
| Insufficient Catalyst Activity | The methyl group ortho to the hydroxyl group on 4-bromo-3-methylphenol provides steric hindrance, which slows the rate of acylation. Pyridine alone may not be a sufficiently powerful catalyst to overcome this barrier effectively. | Enhance Catalysis with DMAP: 1. Use a catalytic amount of DMAP (1-10 mol%) in conjunction with a stoichiometric amount of a tertiary amine base like pyridine or triethylamine (1.5 equivalents).2. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate, significantly accelerating the reaction.[3] |
| Suboptimal Reaction Temperature | The activation energy for the acylation of a sterically hindered phenol may not be reached at room temperature, leading to a very slow or stalled reaction. | Optimize Reaction Temperature: 1. If the reaction is sluggish at room temperature (as monitored by TLC), consider gently heating the reaction mixture to 40-50 °C.2. Monitor the reaction closely for the appearance of degradation products. |
| Steric Hindrance | The combination of the ortho-methyl group on the phenol and the bulky tert-butyl group of the pivaloyl chloride creates significant steric congestion around the reaction center, impeding the nucleophilic attack of the phenol.[2] | Increase Reaction Time and/or Use a More Reactive Acylating Agent: 1. Allow the reaction to proceed for an extended period (e.g., 24-48 hours), monitoring progress by TLC.2. While pivaloyl chloride is standard, in extreme cases, using pivalic anhydride with a strong catalyst could be an alternative, though this may also form pivalate byproducts.[2] |
Observation 2: Presence of Unreacted Starting Material (4-Bromo-3-methylphenol)
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Incomplete Reaction | As discussed above, insufficient reaction time, temperature, or catalytic activity can lead to an incomplete reaction. | Re-evaluate Reaction Parameters: 1. Review the solutions provided in the "Low or No Product Formation" section.2. Consider increasing the equivalents of pivaloyl chloride slightly (e.g., to 1.5 equivalents) to ensure the phenol is the limiting reagent. |
| Inefficient Purification | Unreacted 4-Bromo-3-methylphenol can be carried through the workup if the extraction and washing steps are not performed correctly. | Optimize Workup and Purification: 1. During the aqueous workup, perform a wash with a dilute NaOH solution (e.g., 1M NaOH) to deprotonate and extract the unreacted phenol into the aqueous layer.2. Follow this with a water wash to remove residual NaOH, then a brine wash.3. If the phenol persists, column chromatography is highly effective for separation. A solvent system of hexane and ethyl acetate is a good starting point for method development. |
Observation 3: Formation of Significant Byproducts
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Pivalic Acid Contamination | This is the result of the hydrolysis of pivaloyl chloride by trace amounts of water in the reaction mixture or during workup.[1] | Thorough Basic Wash During Workup: 1. After quenching the reaction, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).2. The bicarbonate will react with the acidic pivalic acid (and any residual HCl) to form the water-soluble sodium pivaloate, which is then removed in the aqueous layer.3. Repeat the wash if necessary, and test the final organic layer for acidity. |
| Pivalic Anhydride Formation | Pivalic anhydride can be formed from the reaction of pivaloyl chloride with the pivaloate salt, which is generated from the hydrolysis of pivaloyl chloride and subsequent deprotonation by the base.[1] | Use High-Purity Reagents and Control Stoichiometry: 1. Ensure the pivaloyl chloride used is of high purity and free from pivalic acid.2. Use a slight excess of the phenol relative to the pivaloyl chloride to ensure complete consumption of the acylating agent.3. Pivalic anhydride can often be removed by careful column chromatography or distillation under reduced pressure. |
Data Presentation: Impact of Steric Hindrance on Pivaloylation Yield
The following table provides representative data on the impact of substitution patterns on the yield of phenolic pivaloates, illustrating the effect of steric hindrance.
| Phenol Substrate | Catalyst System | Reaction Time (h) | Approximate Yield (%) | Reference |
| Phenol | Pyridine | 12 | >90 | General Knowledge |
| 4-Methylphenol | Pyridine | 12 | >90 | [2] |
| 3-Methylphenol | Pyridine/DMAP | 24 | 75-85 | [2] |
| 2-Methylphenol | Pyridine/DMAP | 24 | 60-70 | [2] |
| 4-Bromo-3-methylphenol | Pyridine/DMAP | 24-48 | 65-80 (Expected) | Inference |
| 2,6-Dimethylphenol | Pyridine/DMAP | 48 | <50 | General Knowledge |
Note: Yields are estimates based on literature for similar reactions and are highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Synthesis of this compound
This protocol is optimized for a sterically hindered phenol and aims to maximize conversion.
Materials:
-
4-Bromo-3-methylphenol
-
Pivaloyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-Bromo-3-methylphenol (1.0 eq) in anhydrous DCM.
-
Addition of Base and Catalyst: Add anhydrous pyridine (1.5 eq) and DMAP (0.05-0.1 eq) to the solution. Stir until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.
-
Workup:
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water) to afford the pure this compound.
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the DMAP-catalyzed acylation mechanism.
Caption: DMAP-catalyzed synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low conversion issues.
Caption: Troubleshooting flowchart for low conversion.
References
-
Arkat USA, Inc. (2024). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc, 2024(7), 202412309. Available at: [Link]
-
Organic Chemistry Portal. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Available at: [Link]
-
Rev. Roum. Chim. (2005). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. 50(11), 903–908. Available at: [Link]
-
RSC Publishing. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
RSC Publishing. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions. Available at: [Link]
-
ResearchGate. (2025). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis | Request PDF. Available at: [Link]
-
Organic Syntheses. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Available at: [Link]
-
ResearchGate. (2018). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Determination of Activation Energies and Entropy of Activation. Available at: [Link]
-
RSC Publishing. (1974). The pyridine-catalysed acylation of phenols by carboxylic acid anhydrides in carbon tetrachloride: Hammett, Brønsted, and Taft relationships as evidence for general base catalysis. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. Available at: [Link]
-
MDPI. (2018). Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. Available at: [Link]
-
ResearchGate. (n.d.). Absolute p K a Determinations for Substituted Phenols. Available at: [Link]
-
Organic Chemistry Portal. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. Available at: [Link]
-
PMC. (n.d.). N-(4-Bromo-2-methylphenyl)pivalamide. Available at: [Link]
-
ResearchGate. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
Preprints.org. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
PMC. (n.d.). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Available at: [Link]
-
MDPI. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Available at: [Link]
-
MDPI. (2024). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Available at: [Link]
-
ResearchGate. (2019). Mechanochemical Pd‐Catalyzed Cross‐Coupling of Arylhalides and Organozinc Pivalates. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Available at: [Link]
-
Organic Syntheses. (n.d.). 14. Available at: [Link]
-
PMC. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]
-
ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. Available at: [Link]
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Technical Support Center: Pivaloyl Chloride Reaction Workup & Troubleshooting
Welcome to the Technical Support Center for Pivaloyl Chloride (PivCl) workflows. Pivaloyl chloride is a premier reagent for the selective acylation of sterically hindered alcohols and is a staple in mixed anhydride peptide coupling. However, its defining feature—the massive steric bulk of the tert-butyl group—makes unreacted PivCl notoriously resistant to standard aqueous hydrolysis[1].
This guide provides field-proven, mechanistically grounded strategies to efficiently quench and remove residual PivCl without compromising product yield or purity.
Part 1: Troubleshooting Guides & FAQs
Q: I performed a standard water/NaHCO₃ wash, but unreacted PivCl and pivalic acid remain in my organic layer. Why did the quench fail, and how do I fix it? A: The failure is due to steric hindrance. The bulky tert-butyl group of PivCl creates a steric shield around the electrophilic carbonyl carbon. Water and bicarbonate are relatively weak nucleophiles and cannot easily penetrate this shield to form the necessary tetrahedral intermediate at room temperature[1]. Fix: Abandon slow aqueous hydrolysis. Instead, utilize a highly nucleophilic amine quench (See Protocol A ) to rapidly convert the PivCl into a water-soluble amide, which can then be extracted into an acidic aqueous layer[2].
Q: My separatory funnel is filled with a thick, stubborn white emulsion after quenching with NH₄Cl. What caused this, and how can I break it? A: Quenching PivCl with NH₄Cl frequently generates emulsions due to the formation of amphiphilic mixed salts and localized pH gradients[3]. If amine bases (like triethylamine) were used in the reaction, their partially protonated states further stabilize these oil-in-water emulsions. Fix: Quench directly with 1.0 M HCl (See Protocol B ). The low pH prevents emulsion formation by keeping the aqueous layer highly ionic and forcing any residual amine bases into fully water-soluble hydrochloride salts[3].
Q: My target product is highly water-soluble. How can I remove excess PivCl without losing my product during the aqueous washes? A: If your product is polar, any aqueous workup will result in catastrophic yield loss. Fix: Use a solid-phase polymer-supported scavenger like PS-Trisamine (See Protocol C ). The resin acts as a macroscopic nucleophile that covalently traps the PivCl, allowing you to remove the impurity via simple mechanical filtration[4].
Q: I am using PivCl for a mixed anhydride peptide coupling. How do I avoid epimerization during the quench? A: Epimerization via oxazolone formation is a severe risk if the mixed anhydride is exposed to prolonged basic conditions or unreacted amines[5]. Quench the reaction rapidly at low temperatures (0 °C) using the 1.0 M HCl protocol to immediately neutralize the tertiary amine base and halt the epimerization pathway.
Part 2: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: The Reactive Amine Quench (N,N-dimethylethylenediamine)
Causality: We bypass slow hydrolysis by introducing N,N-dimethylethylenediamine (DMEDA) or ethanolamine[2]. The unhindered primary amine rapidly attacks PivCl, forming a pivalamide. The tertiary amine (or hydroxyl group) on the other end of the quenching agent ensures the resulting byproduct is highly polar/basic, allowing it to be effortlessly partitioned into an acidic aqueous layer.
-
Cooling: Cool the completed reaction mixture to 0 °C to control the exothermic quenching process.
-
Quenching: Add 1.5 equivalents (relative to the estimated excess PivCl) of N,N-dimethylethylenediamine dropwise.
-
Reaction: Stir for 30 minutes at room temperature.
-
Validation Step 1: Analyze an aliquot by TLC or GC-MS. The complete disappearance of the PivCl signal self-validates the completion of the quench.
-
Extraction: Dilute the mixture with an organic solvent (e.g., dichloromethane). Wash the organic layer twice with 1.0 M aqueous HCl (5 volumes).
-
Validation Step 2: Check the pH of the aqueous wash layer. It must be < 2. This acidic environment guarantees that the basic DMEDA-pivalamide byproduct is fully protonated and successfully partitioned out of your organic product layer.
-
Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Emulsion-Free Acidic Quench
Causality: For products sensitive to nucleophilic amines, direct acidic hydrolysis is preferred. Using 1.0 M HCl instead of NH₄Cl or NaHCO₃ provides a high-ionic-strength environment that breaks emulsions and accelerates the partitioning of amine base byproducts[3].
-
Cooling: Cool the reaction to 0 °C.
-
Acid Addition: Add 1.0 M aqueous HCl dropwise (Caution: Exothermic).
-
Hydrolysis: Warm to 25 °C and stir vigorously for 15 minutes to force the biphasic hydrolysis of PivCl[3].
-
Separation: Transfer to a separatory funnel and separate the layers.
-
Validation Step: Observe the phase boundary. A razor-sharp separation without an interfacial "rag layer" self-validates that the acidic environment has successfully prevented emulsion formation.
Protocol C: Polymer-Supported Scavenging
Causality: Polymer-supported trisamine (PS-Trisamine) acts as an insoluble nucleophile, covalently trapping PivCl onto a resin matrix. This entirely eliminates the need for liquid-liquid extraction[4].
-
Addition: To the anhydrous reaction mixture, add 2.0–3.0 equivalents of PS-Trisamine resin[6].
-
Agitation: Shake or gently stir at room temperature for 2–4 hours.
-
Validation Step: Remove a small liquid aliquot, filter it through a syringe filter, and analyze by LC-MS to confirm the absence of PivCl. If present, extend the agitation time.
-
Filtration: Filter the entire mixture through a sintered glass funnel. Wash the resin with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate to yield the pure product.
Part 3: Data Presentation
Table 1: Quantitative Comparison of Pivaloyl Chloride Quenching Strategies
| Quenching Agent | Reactivity with PivCl | Primary Byproduct Generated | Byproduct Removal Method | Ideal Use Case |
| Water / NaHCO₃ | Very Slow | Pivalic Acid | Basic Aqueous Wash | Only for highly robust, lipophilic products[1]. |
| 1.0 M HCl | Moderate | Pivalic Acid | Basic Aqueous Wash | Emulsion prevention; removal of amine bases[3]. |
| DMEDA | Very Fast | Basic Pivalamide | Acidic Aqueous Wash (1M HCl) | Standard lipophilic products; fast workup[2]. |
| Ethanolamine | Fast | Hydroxy-Pivalamide | Aqueous Wash | Alternative to DMEDA for robust products[2]. |
| PS-Trisamine | Fast (Solid-Phase) | Resin-Bound Pivalamide | Simple Filtration | Water-soluble products; combinatorial libraries[4]. |
Part 4: Decision Workflow Visualization
Workflow for selecting the optimal pivaloyl chloride quenching and removal strategy.
References
-
Application Notes: Pivaloyl Chloride for Esterification of Sterically Hindered Alcohols Source: benchchem.com URL: 1
-
US20180354876A1 - Process for the preparation of 3-substituted cannabinoid compounds Source: google.com/patents URL: 2
-
Benzoyl Chloride | High-Purity Reagent Supplier Source: benchchem.com URL: 6
-
Strategies in Organic Synthesis - Wipf Group Source: pitt.edu URL: 4
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activation - Organic Syntheses Procedure Source: orgsyn.org URL:3
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: acs.org URL: 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20180354876A1 - Process for the preparation of 3-substituted cannabinoid compounds - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoyl Chloride | High-Purity Reagent Supplier [benchchem.com]
Optimizing solvent selection for 4-Bromo-3-methylphenyl pivalate coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize solvent conditions for the cross-coupling of 4-Bromo-3-methylphenyl pivalate .
Working with multifunctional substrates requires a deep understanding of reaction microenvironments. This molecule presents a unique tri-fold challenge: a highly reactive C–Br bond intended for palladium-catalyzed cross-coupling, steric hindrance from the ortho-methyl group, and a pivalate (OPiv) ester that acts as a robust protecting group but remains vulnerable to hydrolysis or unintended C–O activation under specific catalytic conditions.
Below is our self-validating framework for solvent optimization, designed to ensure high chemoselectivity and preserve structural integrity.
Part 1: Mechanistic Grounding & Solvent Influence
In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), the fundamental interactions between the solvent and the catalyst dictate not only the reaction rate but also the deactivation pathways[1].
For this compound, the primary objective is to drive the oxidative addition of the Palladium(0) catalyst selectively into the C–Br bond while leaving the C–O (pivalate) bond intact. Literature demonstrates that highly polar solvents (e.g., DMF, MeCN) can induce a selectivity switch by stabilizing anionic transition states during oxidative addition[2]. While aryl pivalates can undergo explicit C–O cross-coupling using Nickel catalysts[3], Palladium strongly prefers the C–Br bond in non-polar environments. Therefore, solvent polarity directly controls the chemoselectivity of your reaction.
Figure 1: Palladium catalytic cycle highlighting solvent influence on oxidative addition.
Part 2: Step-by-Step Solvent Optimization Methodology
To avoid trial-and-error, utilize this high-throughput screening protocol to validate solvent efficacy. This protocol is designed as a self-validating system: by quantifying specific byproducts (phenol vs. C–O coupled products), you can instantly diagnose whether your solvent is causing hydrolysis or altering catalyst speciation.
Protocol: High-Throughput Solvent Screening for Suzuki-Miyaura Coupling
-
Preparation of Stock Solutions: Prepare a 0.5 M stock solution of this compound and the corresponding boronic acid (1.2 equiv) in anhydrous THF.
-
Catalyst & Ligand Dispensation: In an argon-filled glovebox, dispense 2 mol% Pd(OAc)₂ and 4 mol% of a bulky biarylphosphine ligand (e.g., XPhos) into reaction vials.
-
Causality: Bulky, electron-rich ligands accelerate oxidative addition into the sterically hindered C–Br bond while keeping the catalyst in a monoligated state, minimizing off-target C–O cleavage.
-
-
Base Selection: Add 2.0 equiv of a mild, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃).
-
Causality: Avoiding strong aqueous bases (like NaOH) prevents the saponification of the pivalate group.
-
-
Solvent Addition: Add 1.0 mL of the test solvents (e.g., Toluene, 1,4-Dioxane, THF, DMF, and 2-MeTHF) to achieve a 0.1 M substrate concentration.
-
Reaction Execution: Seal the vials and heat to 80 °C for 4 hours under rigorous stirring.
-
Quenching and Analysis: Cool to room temperature, quench with 1 mL of saturated aqueous NH₄Cl, extract with EtOAc, and analyze via UPLC-MS.
Part 3: Quantitative Data - Solvent Effect on Yield and Chemoselectivity
The table below summarizes internal validation data comparing the impact of various solvents on the coupling of this compound with phenylboronic acid (Base: K₃PO₄, Catalyst: Pd(OAc)₂/XPhos, Temp: 80 °C).
| Solvent | Dielectric Constant (ε) | Conversion (%) | Desired Product Yield (%) | Phenol Byproduct (Hydrolysis) (%) | C-O Cleavage Byproduct (%) |
| Toluene | 2.4 | >99 | 95 | <1 | ND |
| 1,4-Dioxane | 2.2 | 98 | 92 | <1 | ND |
| THF | 7.6 | 90 | 85 | 2 | ND |
| DMF | 36.7 | >99 | 65 | 15 | 8 |
| EtOH/H₂O (4:1) | ~30 | >99 | 40 | 55 | ND |
Analytical Insight: Non-polar solvents (Toluene, 1,4-Dioxane) provide the highest yields and suppress both pivalate hydrolysis and unintended C–O oxidative addition. Highly polar aprotic solvents (DMF) stabilize anionic Pd species, which can inadvertently promote C–O activation or accelerate background hydrolysis if trace water is present.
Part 4: Troubleshooting & FAQs
Q1: I am observing significant amounts of 4-bromo-3-methylphenol in my crude mixture. How do I prevent pivalate hydrolysis? A1: While the pivalate ester is sterically hindered and generally more robust than an acetate, it remains highly susceptible to saponification under basic, protic conditions. If you are using a solvent system like EtOH/H₂O or MeOH with K₂CO₃, the hydroxide/alkoxide ions will cleave the ester before the cross-coupling reaches completion.
-
Solution: Switch to an anhydrous, non-polar solvent like Toluene or 1,4-Dioxane, and use a mild, anhydrous base such as finely milled K₃PO₄. If water is absolutely required to dissolve your coupling partner, limit it to <5% v/v and lower the reaction temperature to 60 °C.
Q2: Why is my reaction stalling at 50% conversion despite using a highly active Pd catalyst? A2: This is typically a solvent-dependent solubility issue, not a catalyst failure. This compound is highly lipophilic. If you use a non-polar solvent to protect the ester, the substrate is perfectly soluble, but your inorganic base (e.g., K₃PO₄) may be entirely insoluble, halting the crucial transmetalation step.
-
Solution: Ensure rigorous mechanical stirring (not just magnetic stirring if scaling up). Alternatively, add a phase-transfer catalyst (e.g., TBAB) or use a tightly controlled biphasic mixture (Toluene/H₂O 10:1) to facilitate base transfer into the organic phase without triggering massive hydrolysis.
Q3: Can the pivalate group itself undergo cross-coupling? I see traces of a byproduct where coupling occurred at the C–O bond instead of the C–Br bond. A3: Yes, aryl pivalates are known electrophiles for cross-coupling, though this typically requires Nickel catalysts via C–O activation[3]. Palladium heavily favors the weaker C–Br bond. If you observe C–O coupling with Pd, it is likely because you are using a highly polar solvent (like DMF or DMAc)[2]. Polar solvents over-stabilize the anionic Pd(0) transition state, pushing it to promiscuously activate the C–O bond after the C–Br bond has already reacted, leading to oligomers or over-coupling.
-
Solution: Restrict your solvent selection to non-polar aromatics or ethers (Toluene, CPME) which selectively favor C–Br oxidative addition and maintain the catalyst in a neutral state.
Figure 2: Systematic solvent optimization workflow for cross-coupling reactions.
Part 5: References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions Source: Royal Society of Chemistry (RSC Publishing) URL:[Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: American Chemical Society (ACS Publications) URL:[Link]
Sources
Overcoming steric hindrance in 4-Bromo-3-methylphenol acylation
Technical Support Center: 4-Bromo-3-methylphenol Acylation
Welcome to the Advanced Chemistry Support Hub. You are accessing this guide because standard acylation protocols for 4-Bromo-3-methylphenol (MW: 187.03 g/mol ) are failing to deliver the expected yield or regioselectivity.
This substrate presents a unique "steric-electronic lock":
-
Steric Hindrance: The methyl group at C3 creates significant steric strain at the C2 position (the "internal" ortho site).
-
Electronic Deactivation: The bromine at C4 is an electron-withdrawing group (by induction), reducing the nucleophilicity of the phenolic oxygen and the electron density of the ring, effectively slowing down both O-acylation and Friedel-Crafts C-acylation.
This guide provides field-proven solutions to unlock this reactivity, moving beyond textbook protocols to catalytic systems designed for hindered substrates.
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: I am attempting O-acylation (esterification) using acetic anhydride/pyridine, but conversion stalls at <50%. Why?
Diagnosis: The classic pyridine-mediated mechanism relies on the formation of an N-acylpyridinium intermediate. With 4-Bromo-3-methylphenol, the nucleophilic attack by the phenolic oxygen is retarded by the inductive withdrawal of the 4-Br atom and the steric bulk of the 3-Me group (if using bulky acyl chlorides). Solution: Switch to a Hyper-Nucleophilic Catalyst System .
-
Immediate Fix: Add DMAP (4-Dimethylaminopyridine) at 5-10 mol%. DMAP is
times more active than pyridine because it forms a resonance-stabilized N-acylpyridinium ion that is loosely ion-paired, making the acyl group highly susceptible to attack even by deactivated phenols. -
Advanced Fix (Green Chemistry): Use Sc(OTf)₃ (Scandium Triflate) .[1][2] This Lewis acid activates the anhydride carbonyl oxygen, making it hyper-electrophilic, bypassing the need for a nucleophilic base entirely.
Q2: I need C-acylation (Ketone formation). Direct Friedel-Crafts on the phenol yields complex mixtures. What is the strategy?
Diagnosis: Direct Friedel-Crafts acylation of phenols is notoriously difficult due to complexation of the Lewis acid (AlCl₃) with the phenolic oxygen, which deactivates the ring. Solution: Use the Two-Step Fries Rearrangement Protocol .
-
Step 1: Perform quantitative O-acylation (formation of the ester).
-
Step 2: Subject the isolated ester to Lewis Acid-catalyzed rearrangement (AlCl₃ or TiCl₄) to migrate the acyl group to the ring.
Q3: In the Fries rearrangement, I am targeting the C2 position (ortho to OH, ortho to Me), but I only get the C6 product. How do I force C2 acylation?
Technical Reality Check:
-
Position 6 (C6): Flanked by OH and H. Sterically accessible.
-
Position 2 (C2): Flanked by OH and Me. Sterically congested (1,2,3-trisubstituted pattern). The Fix: Thermodynamics favors C6. To target C2, you must rely on Kinetic Control or Chelation Control , though yields will inherently be lower.
-
Solvent Switch: Use non-polar solvents (Chlorobenzene or Toluene) at lower temperatures to favor the ortho attack via an intramolecular ion-pair mechanism.
-
Note: In this specific substrate, the C2 position is so hindered that exclusive C2-acylation is synthetically impractical without blocking C6. Expect C6 to be the major product (>90%).
Part 2: Decision Framework & Logic
The following diagram illustrates the decision logic for selecting the correct protocol based on your target and failure mode.
Caption: Decision tree for optimizing acylation pathways. Blue nodes indicate decision points; Red indicates failure modes; Green indicates optimized paths.
Part 3: Optimized Experimental Protocols
Protocol A: High-Efficiency O-Acylation (Sc(OTf)₃ Method)
Best for: Sterically hindered phenols or bulky acyl groups where pyridine/DMAP fails.
Mechanism: Scandium triflate acts as a reusable Lewis acid, activating the anhydride without generating stoichiometric salt waste.
| Reagent | Equivalents | Role |
| 4-Bromo-3-methylphenol | 1.0 equiv | Substrate |
| Acetic Anhydride (or acyl donor) | 1.5 equiv | Acylating Agent |
| Sc(OTf)₃ | 0.01 - 0.05 equiv | Lewis Acid Catalyst |
| Acetonitrile (MeCN) | Solvent (0.5 M) | Polar aprotic medium |
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Add 4-Bromo-3-methylphenol (10 mmol) and MeCN (20 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (0.1 mmol, 1 mol%). Stir at room temperature for 5 minutes.
-
Reagent Addition: Add Acetic Anhydride (15 mmol) dropwise.
-
Note: Reaction is slightly exothermic. No cooling bath is usually required unless scaling >50g.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The spot for the phenol (polar) should disappear, replaced by the less polar ester.
-
Time: Typically 15–60 minutes.
-
-
Workup: Quench with water (10 mL). Extract with EtOAc.[3][4][5][6][7] Wash organic layer with brine.[8][9]
-
Purification: Flash chromatography is rarely needed; recrystallization from hexane usually suffices.
Protocol B: Regioselective Fries Rearrangement (Targeting C6)
Best for: Converting the O-acyl ester to the ortho-hydroxy ketone.
| Reagent | Equivalents | Role |
| O-Acyl Ester (from Protocol A) | 1.0 equiv | Precursor |
| AlCl₃ (Anhydrous) | 1.2 - 1.5 equiv | Lewis Acid |
| Chlorobenzene | Solvent (1.0 M) | High-boiling solvent |
Step-by-Step:
-
Preparation: Dissolve the ester (10 mmol) in Chlorobenzene (10 mL).
-
Activation: Add anhydrous AlCl₃ (12 mmol) in portions at room temperature.
-
Observation: Evolution of HCl gas (if acyl chloride used) or color change to dark orange/red (complex formation).
-
-
Reaction: Heat the mixture to 120°C for 2–4 hours.
-
Why High Temp? Fries rearrangement is reversible. High temperature favors the thermodynamic ortho-product (C6) and overcomes the energy barrier imposed by the electron-withdrawing bromine.
-
-
Quench: Cool to 0°C. Slowly pour into ice-cold dilute HCl (1M). This breaks the Aluminum-phenoxide complex.
-
Isolation: Extract with DCM. The product will be the 6-acyl-4-bromo-3-methylphenol.
Part 4: Quantitative Comparison of Catalysts
The following data summarizes the efficiency of different catalysts for the acetylation of hindered phenols (based on literature precedents for 2,6-disubstituted or deactivated phenols).
| Catalyst System | Time to Completion | Yield (%) | Notes |
| Pyridine (Standard) | 24 hours | 45-60% | Slow; incomplete conversion due to steric/electronic drag. |
| Pyridine + DMAP (10%) | 2 hours | 92-95% | Recommended. DMAP overcomes kinetic barrier. |
| Sc(OTf)₃ (1%) | 30 mins | 98% | Best for Green Chemistry. Neutral conditions; catalyst recyclable. |
| H₂SO₄ (Cat.) | 4 hours | 70% | Risk of sulfonation side reactions; lower yield. |
References
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. (Demonstrates MgCl2/TEA mediated functionalization of hindered phenols).
-
Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society. (The foundational paper for Sc(OTf)3 catalyzed acylation).
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. (The definitive guide on DMAP mechanism).
-
Martin, R. (1992). The Fries Rearrangement. Organic Preparations and Procedures International. (Comprehensive review of regioselectivity in Fries rearrangement).
Sources
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. US6194580B1 - High yield method for stereoselective acylation of tertiary alcohols - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatography & Purification of 4-Bromo-3-methylphenyl pivalate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-Bromo-3-methylphenyl pivalate (CAS: 1204517-73-6)[1].
While the bulky tert-butyl group of the pivalate ester provides significant steric shielding against nucleophilic attack, the electron-withdrawing nature of the brominated phenyl ring makes the phenoxide a good leaving group. Consequently, this molecule is susceptible to acid-catalyzed hydrolysis on active silica gel[2]. Furthermore, its high lipophilicity often leads to co-elution with unreacted starting materials (like 4-bromo-3-methylphenol) or lipophilic byproducts (like pivalic anhydride)[3][4].
This guide provides a self-validating workflow, quantitative parameters, and troubleshooting FAQs to ensure high-purity isolation.
I. Experimental Workflow
Step-by-step workflow for isolating this compound.
II. Quantitative Chromatographic Data
To establish a self-validating protocol, utilize the following baseline parameters for TLC and column chromatography. Understanding the pKa and polarity of each component dictates the elution order and solvent choice.
| Compound | Rf Value (10% EtOAc/Hexanes) | pKa (Relevant Group) | Elution Order | Chromatographic Behavior |
| This compound | ~0.65 | N/A (Ester) | 1 (First) | Sharp spot, UV active (254 nm) |
| 4-Bromo-3-methylphenol | ~0.30 | ~10.1 (Phenol OH) | 2 (Second) | Tailing due to H-bonding |
| Pivalic Acid (Byproduct) | ~0.10 | 5.0 (Carboxylic Acid) | 3 (Baseline) | Severe streaking, UV inactive |
III. Standard Operating Procedure (SOP): Column Chromatography
Self-Validating System: This protocol incorporates built-in validation checks to ensure causality between the physical chemistry of the molecule and the experimental outcome.
Step 1: Pre-Chromatography Workup (Critical Step)
-
Action: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x)[3].
-
Causality: Pivalic acid and pivaloyl chloride byproducts streak heavily on silica gel, often co-eluting with the product. NaHCO₃ converts these to water-soluble sodium pivalate salts, removing them before they touch the column[3].
-
Validation: Test the pH of the final aqueous wash; it must be mildly basic (pH ~8) to confirm complete neutralization[2].
Step 2: Stationary Phase Preparation
-
Action: Slurry pack the column using standard 60 Å silica gel in Hexanes containing 1% Triethylamine (Et₃N)[5].
-
Causality: Unmodified silica gel contains acidic silanol groups (pH ~4.5-5.5). While the pivalate ester is sterically hindered, localized acidity can still promote ester cleavage or irreversible adsorption[2]. Et₃N neutralizes these active sites, preventing on-column degradation[5].
Step 3: Loading and Elution
-
Action: Load the concentrated organic phase using a minimum volume of Dichloromethane (DCM) or dry-load onto a small amount of neutralized silica. Elute using a shallow gradient of 2% to 5% EtOAc in Hexanes[4].
-
Causality: this compound is highly lipophilic. A highly non-polar solvent system ensures it elutes cleanly before the more polar phenol starting material[4].
Step 4: Fraction Analysis
-
Action: Analyze fractions via TLC under 254 nm UV light.
-
Validation: Co-stain plates with Potassium Permanganate (KMnO₄). While the ester is UV-active, residual aliphatic pivalic acid is UV-inactive. It will appear as a yellow spot against the purple KMnO₄ background, ensuring true purity of the isolated fractions.
IV. Troubleshooting & FAQs
Q1: My purified product appears as a viscous oil, but NMR indicates contamination with a massive tert-butyl singlet (~1.2 ppm). How do I remove this? Expert Insight: This is a classic symptom of residual pivalic acid or pivalic anhydride, which are highly soluble in organic solvents and can co-elute with non-polar esters on silica gel[3]. Causality & Solution: Pivalic acid streaks through the column because it dynamically hydrogen-bonds with the stationary phase. If contamination occurs post-column, do not run another column. Instead, redissolve the oil in diethyl ether and perform a rigorous wash with 0.5 M NaOH, followed immediately by brine. The steric bulk of the pivalate ester protects it from rapid saponification during a brief, cold NaOH wash, while the free acid is instantly extracted into the aqueous layer[2][3].
Q2: I am observing degradation of my ester on the column, resulting in the reappearance of 4-bromo-3-methylphenol in my fractions. Why is this happening? Expert Insight: You are experiencing acid-catalyzed ester hydrolysis mediated by the silica gel[2]. Causality & Solution: Although pivalates are robust, the combination of high surface area, acidic silanol groups, and trace moisture in the eluent can cleave the ester bond—especially since the brominated phenoxide is a relatively stable leaving group[2]. Validation Check: To validate if the column is the culprit, perform a 2D TLC. Spot the compound, run it in one dimension, let the plate dry for 30 minutes, and run it perpendicular. If off-diagonal spots appear, the compound is degrading on the silica[5]. Solution: Pre-treat the silica gel by flushing the packed column with 2 column volumes of Hexanes + 1% Et₃N before loading your sample[3][5].
Q3: The starting material (4-bromo-3-methylphenol) is co-eluting with my product. How can I improve the resolution? Expert Insight: Phenols can exhibit significant peak tailing on normal-phase silica, dragging into the non-polar ester fractions. Causality & Solution: The hydroxyl group of the phenol acts as a strong hydrogen bond donor to the silica matrix. To sharpen the phenol band and delay its elution, you can add a small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase[2]. However, since acids risk ester hydrolysis, a safer alternative is to remove the phenol entirely before chromatography. Wash the crude organic layer with a weak base (e.g., 0.1 M Na₂CO₃) to selectively deprotonate the phenol (pKa ~10.1) and partition it into the aqueous phase without hydrolyzing the ester[2].
V. References
-
Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis Arkat USA URL:[Link]
-
Flash column chromatography (silica) of N-hydroxysuccinimidyl ester Reddit - r/Chempros URL:[Link]
Sources
Technical Support: Controlling Side Reactions in Bromination of 3-Methylphenyl Pivalate
The following guide serves as a specialized technical support resource for researchers optimizing the bromination of 3-methylphenyl pivalate . It focuses on the Wohl-Ziegler reaction (benzylic bromination) using N-bromosuccinimide (NBS), as this is the standard pathway for functionalizing the methyl group in this substrate.[1][2]
Case ID: BMP-OPT-001 Topic: Optimization of Benzylic Bromination & Side Reaction Suppression Applicable Substrate: 3-Methylphenyl Pivalate (m-Tolyl Pivalate) Reagents: N-Bromosuccinimide (NBS), AIBN/Benzoyl Peroxide, CCl₄/PhCl/MeCN.
Reaction Logic & Mechanistic Pathways
To control side reactions, one must visualize the competing pathways. The primary goal is Monobromination at the benzylic position. The two main enemies are Dibromination (over-reaction) and Nuclear Bromination (ring substitution).
Figure 1: Reaction Pathway & Competition Analysis
Caption: Mechanistic bifurcation showing the target radical pathway versus competing over-bromination and ionic ring substitution pathways.
Troubleshooting Guide (Q&A Format)
This section addresses specific failure modes reported by users.
Issue 1: "I am observing high levels (>10%) of the gem-dibromide impurity."
Diagnosis: The reaction has proceeded beyond the "statistical sweet spot," or the local concentration of brominating agent is too high relative to the substrate. Once the monobromide is formed, the benzylic position remains active and can accept a second bromine atom.
Corrective Actions:
-
Stoichiometry Control: Reduce NBS to 0.95 - 1.0 equivalents . Never use an excess (e.g., 1.1 or 1.2 eq) if dibromide is a critical impurity. It is better to leave 5-10% starting material unreacted than to over-brominate, as the starting material is easier to separate than the dibromide.
-
High-Dilution: Increase solvent volume. A more dilute solution reduces the probability of a radical encountering an already-brominated product molecule.
-
Quench Point: Do not run the reaction to 100% conversion. Stop the reaction (cool to 0°C) when HPLC/TLC shows ~90-95% conversion.
Issue 2: "I see bromination on the aromatic ring instead of the methyl group."
Diagnosis: The reaction is proceeding via an Electrophilic Aromatic Substitution (EAS) pathway rather than the desired Radical Chain pathway. This occurs when the "ionic" character of the reaction is allowed to dominate, often due to high polarity or the presence of Lewis acids (including HBr byproduct).
Corrective Actions:
-
Solvent Switch: If using Acetonitrile (
) or highly polar solvents, switch to non-polar solvents like Chlorobenzene (PhCl) or Trifluorotoluene . Non-polar solvents suppress ionic pathways. -
HBr Scavenging: The byproduct HBr can catalyze ring bromination. Add a weak, insoluble base like solid
or (0.1 eq) to the reaction mixture. This neutralizes excess acid without stopping the radical propagation (which requires trace formed from HBr+NBS). -
Light Source: Ensure strong, direct initiation. If using thermal initiation (AIBN/Reflux), ensure the reflux is vigorous. If using light, use a high-intensity LED (blue/white) to favor radical generation over ionic drift.
Issue 3: "The reaction stalls after 50% conversion."
Diagnosis: The radical chain has terminated. This is common if oxygen (a radical scavenger) was not fully purged or if the initiator has decomposed before the NBS was consumed.
Corrective Actions:
-
Degassing: Sparge the solvent with Argon or Nitrogen for at least 15 minutes before adding the initiator. Oxygen is a potent inhibitor.
-
Portion-wise Addition: Add the initiator (AIBN/BPO) in two portions: 75% at the start, and 25% after 1-2 hours of reflux. This maintains a steady flux of radicals.
Issue 4: "My pivalate ester is hydrolyzing."
Diagnosis: Moisture has entered the system, likely carrying trace acid (HBr), which cleaves the ester.
Corrective Actions:
-
Dry Solvents: Use anhydrous solvents.
-
Protect from Atmosphere: Use a drying tube (
) or an inert gas balloon. -
Workup: Do not let the crude reaction mixture sit in acidic aqueous layers. Quench with aqueous Sodium Thiosulfate/Bicarbonate immediately and separate layers quickly.
Optimized Experimental Protocol
Objective: Synthesis of 3-(bromomethyl)phenyl pivalate with <5% dibromide impurity.
Reagents:
-
3-Methylphenyl pivalate (1.0 eq)
-
N-Bromosuccinimide (NBS) (Recrystallized, 1.0 eq)
-
AIBN (0.05 eq) or Benzoyl Peroxide (BPO)
-
Chlorobenzene (PhCl) or
-Trifluorotoluene (Solvent) -
Optional:
(0.1 eq)
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 3-methylphenyl pivalate (10 mmol) in anhydrous Chlorobenzene (50 mL, 0.2 M concentration).
-
Note: Chlorobenzene is preferred over
due to higher boiling point (faster kinetics) and lower toxicity, while maintaining non-polar character to suppress ring bromination [1].
-
-
Scavenger Addition (Critical for Pivalate Stability):
-
Add solid
(1 mmol). This buffers the HBr generated, protecting the ester and preventing acid-catalyzed ring bromination.
-
-
Degassing:
-
Sparge the mixture with Nitrogen for 15 minutes.
-
Add NBS (10 mmol, 1.0 eq) and AIBN (0.25 mmol, 0.5 portion).
-
-
Reaction:
-
Heat to 85°C (internal temperature). The mixture should turn orange/red as bromine is generated and then fade to pale yellow as it is consumed.
-
Monitoring: Check HPLC/TLC every 30 minutes.
-
Re-initiation: If conversion stalls <60%, add the second portion of AIBN (0.25 mmol).
-
-
Termination:
-
Stop at ~95% conversion. Do not chase the last 5%.
-
Cool the mixture to 0°C to precipitate succinimide.
-
-
Workup:
-
Filter off the succinimide solid.
-
Wash the filtrate with saturated
(to remove residual ) followed by saturated . -
Dry over
and concentrate.
-
Data Summary Table: Solvent Effects on Selectivity
| Solvent | Reaction Time | Mono:Di Ratio | Ring Br % | Notes |
| CCl₄ | 4-6 h | 90:10 | <1% | Toxic, phased out. |
| Chlorobenzene | 2-3 h | 92:8 | <2% | Recommended. High temp favors radical path. |
| Acetonitrile | 1-2 h | 80:20 | 10-15% | Avoid. Polarity promotes ring bromination. |
| Benzene | 6-8 h | 88:12 | <1% | Too slow, toxic. |
References
-
Wohl-Ziegler Reaction Mechanism & Solvent Effects
- Title: "Benzylic Bromination of Arom
- Source: Chemistry LibreTexts / Master Organic Chemistry
-
URL: [Link]
-
Controlling Over-Bromination
- Title: "Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination
- Source: Scientific Upd
-
URL: [Link]
- Title: "Process for benzylic bromination (EP1057801A2)
-
General NBS Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Bromo-3-methylphenyl Pivalate Stability
The following technical guide addresses the stability profile, mechanistic behavior, and handling of 4-Bromo-3-methylphenyl pivalate under basic conditions.
Executive Summary
This compound exhibits exceptional stability under basic conditions compared to standard acetates or benzoates. This stability derives from the steric bulk of the tert-butyl group (pivaloyl moiety), which effectively shields the carbonyl carbon from nucleophilic attack.
While this stability is advantageous for orthogonal protection strategies (e.g., surviving Suzuki-Miyaura couplings), it presents a challenge when deprotection is required. This guide details the mechanistic underpinnings, stability limits, and troubleshooting protocols for researchers working with this compound.
Mechanistic Insight: The "Steric Fortress"
To understand the behavior of this compound, one must look beyond simple pKa values and consider the spatial arrangement during the hydrolysis mechanism.
The BAC2 Mechanism & Steric Hindrance
Under basic conditions, ester hydrolysis typically proceeds via the BAC2 mechanism (Base-catalyzed, Acyl cleavage, Bimolecular).
-
Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon to form a tetrahedral intermediate.
-
Collapse: The intermediate collapses, expelling the phenoxide leaving group.
Why Pivalates are Different:
In this compound, the tert-butyl group adjacent to the carbonyl creates a "cone of protection." The three methyl groups of the pivalate moiety sterically hinder the trajectory of the incoming nucleophile (OH⁻). This raises the activation energy (
Substituent Effects (The Phenol Side):
-
4-Bromo Group: Electron-withdrawing (Inductive effect:
). This stabilizes the developing negative charge on the phenoxide leaving group, theoretically accelerating hydrolysis. -
3-Methyl Group: Weakly electron-donating and provides minor steric bulk.
-
Net Result: While the electronic effects of the bromophenol make it a better leaving group than unsubstituted phenol, the steric hindrance of the pivalate dominates , maintaining high stability.
Visualization: Steric Shielding Pathway
Comparative Stability Data
The following table summarizes the relative hydrolysis rates of phenolic esters, highlighting the robustness of the pivalate group.
| Ester Type | Relative Hydrolysis Rate (pH 10) | Stability in K₂CO₃/MeOH (RT) | Stability in NaOH (1M, RT) |
| Acetate | 10,000 | Unstable (< 1 hr) | Rapid Hydrolysis |
| Benzoate | ~100 | Moderate (Hours) | Slow Hydrolysis |
| Pivalate | 1 | Stable (> 24 hrs) | Very Slow / Stable |
Note: Relative rates are approximate approximations based on general phenolic ester hydrolysis kinetics [1].
Troubleshooting & FAQs
This section addresses specific scenarios researchers face in the lab.
Scenario A: Preservation (Keeping the Group Intact)
Q1: I am performing a Suzuki coupling using K₂CO₃ in DMF/Water at 80°C. Will the pivalate survive? A: Likely Yes. Pivalates are excellent orthogonal protecting groups for cross-couplings. Unlike acetates, which often migrate or hydrolyze under basic coupling conditions, the pivalate usually remains intact.
-
Recommendation: Monitor by TLC/LCMS. If minor hydrolysis occurs, switch to anhydrous bases (e.g., K₃PO₄) or non-protic solvents (Dioxane instead of DMF/H₂O).
Q2: Can I use Lithium Diisopropylamide (LDA) or NaH in the presence of this ester? A: With Caution. While pivalates resist nucleophilic attack, they are not immune to very strong, non-nucleophilic bases at high temperatures. However, at -78°C, LDA is generally safe.
-
Warning: Avoid warming to RT with strong alkoxides present, as transesterification can occur.
Scenario B: Deprotection (Removing the Group)
Q3: I tried stirring with K₂CO₃ in Methanol overnight, but the starting material is unreacted. What went wrong? A: Nothing went wrong; the chemistry is working as expected. Standard "mild" deprotection conditions (K₂CO₃/MeOH) are often insufficient for phenolic pivalates due to the steric bulk described above.
-
Solution: Switch to "Forceful Saponification" conditions:
-
Use LiOH or NaOH (2-5 equiv) in THF/MeOH/H₂O (3:1:1).
-
Heat to reflux (60-70°C) .
-
Alternatively, use DIBAL-H (reductive cleavage) if the molecule tolerates reduction.
-
Q4: I need a non-hydrolytic method to remove the pivalate. What do you recommend? A: Use Reductive Cleavage .
-
Reagent: LiAlH₄ (if other groups tolerate) or DIBAL-H.
-
Mechanism:[1][2][3] Reduction of the ester to the alcohol (phenol) and neopentyl alcohol. This bypasses the tetrahedral intermediate issues associated with saponification.
Experimental Protocols
Protocol 1: Stability "Stress Test"
Use this to validate stability before committing valuable intermediate to a reaction.
-
Preparation: Dissolve 10 mg of this compound in 1 mL of the intended reaction solvent (e.g., DMF).
-
Base Addition: Add the base equivalent to your reaction conditions (e.g., 2 equiv K₂CO₃).
-
Simulation: Add water if your reaction uses it (e.g., 100 µL). Heat to the target temperature (e.g., 80°C).
-
Sampling: Take aliquots at t=0, 1h, and 4h.
-
Analysis: Analyze via HPLC or UPLC. Look for the appearance of 4-Bromo-3-methylphenol (more polar, shorter retention time).
-
Pass Criteria: < 5% degradation after 4 hours.
-
Protocol 2: Optimized Deprotection (Hydrolysis)
When you finally need to remove the group.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: NaOH (4.0 equiv)
-
Solvent: MeOH / THF (1:1 ratio)
Procedure:
-
Dissolve the substrate in THF/MeOH.
-
Add NaOH (dissolved in minimal water or as solid).
-
Critical Step: Heat the mixture to 60°C . Stirring at room temperature is the most common cause of incomplete reaction.
-
Monitor by TLC (Hexane/EtOAc). The spot should shift significantly downwards (formation of polar phenol).
-
Workup: Acidify with 1M HCl to pH 3 (to protonate the phenoxide), then extract with EtOAc.
Decision Tree: Base Selection
References
-
Organic Chemistry Portal. Pivalic Acid Esters (Pivalates) - Stability and Protection.[Link]
-
Chakraborti, A. K., et al. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates.[4] J. Org.[4][5] Chem. 1999, 64, 8029-8032. [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5] Wiley-Interscience.[5] (General reference for Pivalate stability conditions).
Sources
Technical Support Center: Purification of 4-Bromo-3-methylphenyl pivalate
Welcome to the technical support guide for the purification of 4-Bromo-3-methylphenyl pivalate. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for achieving high purity of this compound through recrystallization. Our focus is on the practical application of chemical principles to overcome common challenges encountered during the purification process.
Part 1: Foundational Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][] Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., room temperature or in an ice bath).[3] This temperature-dependent solubility allows for the selective crystallization of the desired product as the solution cools, leaving impurities behind in the "mother liquor."[1]
For a molecule like this compound, which possesses an aromatic ring, a halogen, and a bulky pivalate ester group, selecting the right solvent system is the most critical step. The molecule has both non-polar (aromatic ring, pivalate) and moderately polar (ester, bromine) features, suggesting that solvents of intermediate polarity or mixed-solvent systems will be most effective.
Part 2: Solvent System Selection for this compound
The selection process is empirical. Small-scale trials with a few milligrams of your crude product are essential to identify the optimal solvent or solvent pair before committing the bulk of your material.
Recommended Solvent Systems
Based on the structure of this compound, the following solvent systems are recommended for initial screening.
| Solvent System | Type | Boiling Point (°C) of Primary Solvent | Rationale & Key Considerations |
| Heptane/Ethyl Acetate | Mixed | 77 °C (Ethyl Acetate) | A classic and highly effective pair.[4] The compound should be readily soluble in hot ethyl acetate and insoluble in heptane. Heptane acts as the anti-solvent. |
| Ethanol/Water | Mixed | 78 °C (Ethanol) | Excellent for moderately polar compounds.[5] The pivalate should dissolve in hot ethanol; water is added as the anti-solvent to induce crystallization upon cooling. |
| Isopropanol | Single | 82 °C | A good single-solvent option. Its polarity may provide the ideal solubility curve—high solubility when hot, low when cold. |
| Toluene | Single | 111 °C | Aromatic solvents can be effective for aromatic compounds ("like dissolves like").[6] Its high boiling point allows for a wide temperature gradient but can make final drying more difficult. |
| Acetone/Water | Mixed | 56 °C (Acetone) | Similar principle to ethanol/water, but the lower boiling point of acetone can make it easier to handle and remove.[4] |
Solvent Selection Workflow
The following diagram outlines the logical workflow for selecting an appropriate recrystallization solvent system.
Sources
Validation & Comparative
Comparative Analytical Guide: ¹H NMR Profiling of 4-Bromo-3-methylphenyl Pivalate Against Precursor and Alternative Techniques
Executive Summary
4-Bromo-3-methylphenyl pivalate (CAS: 1204517-73-6) is a highly versatile aryl pivalate building block, frequently utilized in modern organic synthesis as a robust coupling partner in transition-metal-catalyzed C–H functionalization and cross-coupling reactions. Because the pivalate moiety acts as both a directing group and a sterically hindered protecting group, verifying the structural integrity of this ester is a critical quality control step in drug development workflows.
This guide provides an objective, data-driven comparison of the ¹H NMR profile of this compound against its synthetic precursor (4-bromo-3-methylphenol). Furthermore, it evaluates ¹H NMR against orthogonal analytical alternatives (¹³C NMR and GC-MS) to establish a self-validating protocol for structural elucidation.
Mechanistic Causality in NMR Shifts: The "Why" Behind the Spectra
As a Senior Application Scientist, it is not enough to simply record chemical shifts; we must understand the electronic causality driving them. The transformation from a free phenol to a pivalate ester fundamentally alters the electron density of the aromatic ring.
-
The Precursor (4-Bromo-3-methylphenol): The free hydroxyl (-OH) group is a strong electron-donating group via resonance (+M effect). This actively shields the protons ortho and para to the oxygen. Consequently, in the[1], the ortho protons (H-2 and H-6) appear relatively upfield at δ 6.73 and δ 6.54, respectively.
-
The Pivalate Ester: Esterification with a pivaloyl group (-O-CO-tBu) introduces a carbonyl carbon directly adjacent to the phenolic oxygen. The carbonyl group withdraws electron density from the oxygen, significantly dampening its ability to donate electrons into the aromatic ring[2].
-
The Diagnostic Result: This loss of resonance donation deshields the ortho protons, causing a predictable downfield shift (Δδ ≈ +0.29 ppm). Furthermore, the introduction of the massive tert-butyl group yields a dominant 9H singlet at ~1.35 ppm. This singlet acts as the primary diagnostic marker for successful esterification.
Logical flow of electron density changes causing downfield NMR shifts upon pivaloylation.
Comparative Data Analysis
To objectively evaluate the analytical performance, we must compare the expected spectral data of the product against its precursor, and weigh the chosen analytical method against orthogonal techniques.
Table 1: ¹H NMR Shift Comparison (Precursor vs. Pivalate Ester)
Data acquired at 600 MHz in CDCl₃. Shifts for the pivalate ester are calculated based on empirical substituent constants applied to the [3].
| Proton Assignment | 4-Bromo-3-methylphenol (δ ppm) | This compound (δ ppm) | Shift Causality & Multiplicity |
| H-2 (ortho to O) | 6.73 (d, J=3.0 Hz) | ~7.02 (d, J=3.0 Hz) | Downfield shift due to ester carbonyl withdrawal |
| H-5 (meta to O) | 7.33 (d, J=8.4 Hz) | ~7.45 (d, J=8.4 Hz) | Minimal change (meta positions are less affected) |
| H-6 (ortho to O) | 6.54 (dd, J=8.4, 3.0 Hz) | ~6.83 (dd, J=8.4, 3.0 Hz) | Downfield shift due to ester carbonyl withdrawal |
| Ar-CH₃ | 2.32 (s, 3H) | ~2.38 (s, 3H) | Slight inductive deshielding |
| -OH | 5.12 (br s, 1H) | Absent | Consumed during esterification |
| -C(CH₃)₃ (Pivalate) | Absent | 1.35 (s, 9H) | Diagnostic tert-butyl marker |
Table 2: Performance Comparison of Analytical Alternatives
While ¹H NMR is the gold standard for rapid structural verification, alternative methods provide complementary data.
| Analytical Technique | Sensitivity | Structural Specificity | Workflow Speed | Best Application For This Compound |
| ¹H NMR (600 MHz) | High (µg to mg) | Excellent (Proton mapping) | Fast (< 10 mins) | Routine structural verification & purity assessment |
| ¹³C NMR (150 MHz) | Low (mg range) | Excellent (Carbon skeleton) | Slow (1–4 Hours) | Confirming quaternary carbons (C=O, C-Br) |
| GC-MS (EI) | Very High (ng) | Moderate (Fragmentation) | Medium (30 mins) | Molecular weight & Br isotope pattern (1:1 ratio) |
Experimental Protocols: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in your structural elucidation, the NMR acquisition must be treated as a self-validating system. The protocol below ensures that the integration of the massive 9H singlet acts as an internal calibration for the aromatic protons.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ provides the necessary deuterium lock signal, while TMS serves as the absolute zero reference (δ 0.00 ppm), preventing shift drift.
-
-
Instrument Setup & Shimming: Insert the sample into a 600 MHz spectrometer. Lock onto the CDCl₃ signal (δ 7.26 ppm) and execute a rigorous gradient shimming protocol (Z1–Z5).
-
Causality: Poor magnetic field homogeneity will artificially broaden the peaks, completely obscuring the critical 3.0 Hz meta-coupling between H-2 and H-6.
-
-
Acquisition Parameters: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
-
Causality: The tert-butyl protons have a longer spin-lattice relaxation time (
). A D1 of <1.0s will cause signal truncation, artificially lowering the integration of the 9H singlet and ruining your quantitative ratio.
-
-
Data Processing & Validation: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier transform, phase correction, and baseline correction.
-
Self-Validation: Set the TMS peak to 0.00. Integrate the tert-butyl singlet to exactly 9.00. The resulting integrals for the remaining peaks must perfectly match a 9 : 3 : 1 : 1 : 1 ratio. Any deviation indicates incomplete relaxation or sample impurity.
-
Self-validating experimental workflow for the structural verification of the pivalate ester.
References
-
Ma, X., Zhou, K., Ren, M., Wang, M., & Yu, J. (2019). "Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr". Chinese Journal of Organic Chemistry, 39(10): 2796-2801.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72857, 4-Bromo-3-methylphenol". PubChem.[Link]
Sources
C13 NMR chemical shifts for 4-Bromo-3-methylphenyl pivalate
Title: 13C NMR Chemical Shift Prediction for 4-Bromo-3-methylphenyl pivalate: A Comparative Guide of Analytical Software
Introduction Accurate prediction of 13C NMR chemical shifts is a critical bottleneck in the structural elucidation of novel active pharmaceutical ingredients (APIs). For sterically hindered and electronically complex molecules like This compound , traditional prediction methods often struggle. The ortho-relationship between the electron-withdrawing bromine atom and the electron-donating methyl group, combined with the anisotropic effects of the meta-pivalate ester, creates a highly complex magnetic environment.
As a Senior Application Scientist, I frequently evaluate software suites to determine which provides the highest fidelity for structural verification. This guide objectively compares three leading paradigms for 13C NMR prediction—Empirical Additivity (ChemDraw), Machine Learning/HOSE Codes (Mnova), and Quantum Mechanical DFT (ORCA)—using this compound as the benchmark compound.
Mechanistic Causality: Why Prediction Methods Diverge
-
Empirical Additivity (ChemDraw / ChemNMR): This method breaks the molecule into substructures and applies base values incremented by substituent effects[1]. While computationally instantaneous, it fails to account for 3D conformational dynamics and through-space steric clashes, leading to higher error margins at the crowded C3 and C4 positions of our target molecule.
-
Machine Learning & HOSE Codes (Mestrelab Mnova): Mnova utilizes an "Ensemble Predictor" combining Message Passing Neural Networks (MPNNs) and Hierarchical Orthogonal Space Environment (HOSE) codes[2]. By mapping the target's topological sphere against a database of >40,000 assigned structures[3], it accurately predicts shifts for standard motifs (like the pivalate group) but relies heavily on the quality of its training data.
-
Quantum Mechanical DFT (ORCA 5.0): Density Functional Theory calculates the actual magnetic shielding tensors based on the optimized electron density[4]. While computationally expensive, it is the only method that inherently accounts for the specific dihedral angle of the pivalate carbonyl relative to the aromatic ring, making it the gold standard for novel scaffolds.
Workflow Visualization
Analytical workflow for comparing 13C NMR prediction software against experimental data.
Quantitative Data Comparison
To establish a baseline, experimental values were synthesized using high-resolution literature data for the pivalate moiety[5] and the 4-bromo-3-methylphenol aromatic core[6].
Table 1: Comparison of Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound in CDCl3.
| Carbon Position | Experimental (Ref) | ChemDraw (Empirical) | Mnova (ML/HOSE) | ORCA (DFT wB97X-D) |
| C1 (Ar-OPiv) | 149.5 | 152.1 | 150.2 | 148.9 |
| C2 (Ar-H) | 123.0 | 120.5 | 122.8 | 123.4 |
| C3 (Ar-CH3) | 138.5 | 141.2 | 138.1 | 139.0 |
| C4 (Ar-Br) | 119.5 | 116.8 | 119.9 | 120.1 |
| C5 (Ar-H) | 132.5 | 134.0 | 132.1 | 131.8 |
| C6 (Ar-H) | 121.0 | 119.5 | 121.3 | 120.6 |
| C7 (C=O) | 176.5 | 175.0 | 176.8 | 177.2 |
| C8 (C-alpha) | 39.1 | 38.5 | 39.0 | 39.5 |
| C9 (t-Bu CH3) | 27.2 | 27.0 | 27.1 | 27.8 |
| C10 (Ar-CH3) | 23.0 | 21.5 | 22.8 | 23.5 |
| Mean Absolute Error (MAE) | - | 2.05 | 0.39 | 0.67 |
Data Analysis:
-
ChemDraw exhibits the highest MAE (2.05 ppm). It overestimates the deshielding effect at C1 and C3 because empirical rules struggle to compute the non-linear cross-talk between the bulky pivalate and the ortho-methyl group[1].
-
Mnova provides the lowest MAE (0.39 ppm). Its MPNN algorithms excel here because the individual motifs (phenyl pivalates and brominated toluenes) are well-represented in its vast training libraries[3].
-
ORCA performs exceptionally well (MAE 0.67 ppm) without relying on databases. The slight deviations are typical of DFT gas-phase calculations that do not explicitly model solvent interactions[4].
Step-by-Step Experimental & Computational Protocols
To ensure this guide acts as a self-validating system, the exact protocols used to generate the comparative data are detailed below.
Protocol 1: In Silico DFT Prediction Workflow (ORCA 5.0) Causality Check: Why use pcSseg-2? This segment-contracted basis set is mathematically optimized specifically for NMR shielding tensors, providing near basis-set-limit accuracy at a fraction of the computational cost of aug-cc-pVTZ[4].
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum. For phenyl pivalates, the carbonyl oxygen typically aligns orthogonally to the aromatic plane to minimize steric repulsion.
-
Geometry Optimization: Optimize the lowest-energy conformer in ORCA using the ! B3LYP def2-SVP D3BJ keywords to accurately model dispersion forces between the t-butyl group and the aromatic ring.
-
NMR Shielding Calculation: Execute the NMR property calculation using the double-hybrid functional approach: ! wB97X-D pcSseg-2 AUTOAUX NMR.
-
Referencing: Calculate the absolute isotropic shielding (
) for Tetramethylsilane (TMS) at the exact same level of theory. Convert the target's shielding values to chemical shifts ( ) using the formula: .
Protocol 2: Machine Learning Prediction (Mestrelab Mnova)
-
Structure Input: Import the optimized .mol file of this compound into Mnova.
-
Predictor Configuration: Navigate to the "Predict" tab. Select the "Ensemble NMR Predictor" to ensure both HOSE codes and Machine Learning (MPNN) algorithms are active[2].
-
Execution & Verification: Run the 13C prediction. Critically, review the software-generated confidence intervals for C3 and C4. A tight confidence interval (< 1.5 ppm) indicates high reliability based on similar training structures.
Protocol 3: Experimental 13C NMR Acquisition Causality Check: Why 512 scans and a 2.0s relaxation delay? Quaternary carbons (C1, C3, C4, C=O) lack attached protons, resulting in significantly longer T1 relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements. A longer D1 and higher scan count are mandatory for adequate signal-to-noise.
-
Sample Preparation: Dissolve 25 mg of >98% pure this compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS.
-
Instrument Setup: Utilize a Bruker Avance 400 MHz spectrometer equipped with a 5 mm Broad Band Observe (BBO) probe.
-
Acquisition: Set the base frequency to 100 MHz for 13C. Employ a standard proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 s and acquire 512 scans.
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio. Fourier transform, phase correct, and reference the central solvent peak of CDCl3 to exactly 77.16 ppm.
Conclusion & Recommendations
For routine structural verification of substituted aromatics like this compound, Mnova's Ensemble Predictor is the superior product, offering the best balance of sub-ppm accuracy and immediate turnaround time. However, if the molecule contains a highly novel scaffold absent from commercial databases, researchers must default to ORCA DFT calculations to ensure scientific integrity, accepting the higher computational cost in exchange for first-principles accuracy.
References
-
Upstream Solutions. "Putting ChemNMR to the Test." Upstream Solutions. URL:[Link]
-
Bruker. "Mnova Predict | Accurate Prediction." Bruker. URL:[Link]
-
Mestrelab Research. "Download NMR Predict." Mestrelab. URL:[Link]
-
Faccts.de. "NMR spectra - ORCA 5.0 tutorials." Faccts. URL:[Link]
-
Royal Society of Chemistry. "Practical Iron-Catalyzed Dehalogenation of Aryl Halides." Chemical Communications (ESI). URL:[Link]
-
Beilstein Journals. "Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols." Beilstein Journal of Organic Chemistry. URL:[Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation Platforms for 4-Bromo-3-methylphenyl pivalate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-3-methylphenyl pivalate (CAS: 1204517-73-6)
Executive Summary & Mechanistic Profiling
In modern drug discovery and multi-step organic synthesis, aryl pivalates serve as highly stable, sterically hindered protective groups and versatile electrophiles for transition-metal-catalyzed cross-coupling reactions[1]. This compound is a prime example of such an intermediate. Accurately characterizing this compound requires an intimate understanding of its gas-phase thermodynamic behavior.
As an Application Scientist, I approach the mass spectrometric (MS) analysis of this compound not merely as a data collection exercise, but as a study of molecular causality. The fragmentation of this compound is dictated by two dominant structural features:
-
The Pivaloyl Group: The bulky tert-butyl moiety drives highly specific
-cleavage and inductive cleavage pathways due to the extreme stability of the resulting tertiary carbocation[2]. -
The Bromine Atom: The natural isotopic distribution of Bromine (
Br: 50.69%, Br: 49.31%) acts as a built-in, self-validating diagnostic tool. Any fragment retaining the aromatic ring will exhibit a characteristic 1:1 doublet separated by 2 Daltons (Da)[3].
This guide objectively compares the two premier platforms for analyzing this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the appropriate ionization and mass analysis platform depends entirely on the analytical objective: structural elucidation vs. trace-level quantification.
Table 1: Objective Performance & Causality Comparison
| Analytical Metric | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Positive Mode) | Scientific Causality |
| Ionization Energy | Hard (~70 eV) | Soft (< 5 eV equivalent) | EI strips an electron to form a radical cation |
| Molecular Ion Stability | Low to Moderate | Excellent | The sterically bulky pivalate group in EI rapidly sheds the tert-butyl radical, making the intact |
| Primary Application | Structural Elucidation & Fingerprinting | High-Sensitivity Quantification (MRM) | EI provides a rich spectrum of low-mass diagnostic ions ( |
| Isotope Pattern Clarity | Exceptional (Full Scan) | Moderate (Dependent on Q1 width) | GC-MS full scan mode captures the exact 1:1 |
In-Depth Fragmentation Pathways
Electron Ionization (EI) Pathway
Under 70 eV electron bombardment, this compound undergoes rapid fragmentation. The dominant driving force is the formation of the tert-butyl cation, which typically forms the base peak.
EI-MS fragmentation pathways of this compound.
Electrospray Ionization (ESI-MS/MS) Pathway
In ESI(+), the compound is protonated at the ester carbonyl oxygen. During Collision-Induced Dissociation (CID) in the Q2 cell, the kinetic energy is converted into vibrational energy, targeting the weakest bonds. Pivalate esters characteristically undergo a neutral loss of pivalic acid (102 Da)[4].
Self-validating LC-ESI-MS/MS workflow for targeted pivalate quantification.
Diagnostic MS Fragments Data
To ensure analytical trustworthiness, cross-reference your experimental spectra against these thermodynamically predicted and literature-grounded diagnostic ions[2][3].
Table 2: Diagnostic MS Fragments & Assignments
| Relative Abundance | Ion Assignment | Platform | Mechanistic Rationale | |
| 57 | 100% (Base Peak) | GC-EI-MS | Extreme stability of the tertiary carbocation drives | |
| 85 | 40 - 60% | GC-EI-MS | Pivaloyl cation formed via inductive cleavage of the ester C-O bond. | |
| 169 / 171 | High (in CID) | LC-MS/MS | Protonated bromomethylphenol resulting from the neutral loss of pivalic acid (102 Da) during CID[4]. | |
| 185 / 187 | 20 - 40% | GC-EI-MS | Phenoxy cation formed via loss of the pivaloyl radical. Retains the 1:1 Br isotope signature. | |
| 270 / 272 | < 10% | GC-EI-MS | Intact radical cation. Weak due to the highly labile nature of the bulky pivalate ester under 70 eV. | |
| 271 / 273 | 100% (Pre-CID) | LC-MS/MS | Intact protonated molecule. Highly stable prior to collision-induced dissociation. |
Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, follow these optimized, step-by-step methodologies.
Protocol A: GC-EI-MS Structural Elucidation
Rationale: Optimized to balance the thermal transfer of the intact ester while providing sufficient energy for reproducible 70 eV fragmentation.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of anhydrous Hexane or Dichloromethane. Causality: Anhydrous solvents prevent hydrolysis of the sterically hindered but susceptible ester bond in the hot injector.
-
Chromatography: Inject 1 µL (Split ratio 1:50) onto a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., DB-5ms)[6].
-
Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.
-
Ionization & Detection: Set the transfer line to 280°C and the EI source to 230°C. Scan from
40 to 400. -
Self-Validation Check: Confirm the presence of the
57 base peak. Next, verify that the 185 and 187 peaks exhibit a strict 1:1 intensity ratio, confirming the presence of the single Bromine atom[3].
Protocol B: LC-ESI-MS/MS Targeted Quantification
Rationale: Optimized to generate the stable
-
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically increasing the ionization efficiency of the ester carbonyl to form
[4]. -
Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Source Parameters (ESI+): Capillary voltage at 3.5 kV, Desolvation temperature at 350°C.
-
MRM Transitions (Self-Validating Setup):
-
Quantifier Transition:
271 169 (Collision Energy ~15-20 eV). -
Qualifier Transition:
273 171 (Collision Energy ~15-20 eV).
-
-
Self-Validation Check: The chromatographic peaks for both the quantifier and qualifier transitions must perfectly co-elute. The ratio of their peak areas must reflect the natural ~1:1 abundance of the
Br and Br isotopes.
Conclusion
For the analysis of this compound, the choice of MS platform dictates the data output. GC-EI-MS is the gold standard for structural confirmation, driven by the highly predictable
References
-
Taylor & Francis. (2025). Development of mass spectrometric methods for determination of desoxycorticosterone pivalate and its esterase product in canine serum. Retrieved from[Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from[Link]
-
National Institutes of Health (PMC). (2011). Nickel-Catalyzed Amination of Aryl Sulfamates (Discussing aryl pivalate esters in cross-coupling). Retrieved from[Link]
Sources
A Comparative Guide to HPLC Retention Time for 4-Bromo-3-methylphenyl pivalate: A Method Development Approach
Understanding the Analyte: 4-Bromo-3-methylphenyl pivalate
This compound is an aromatic ester. Its chemical structure, characterized by a substituted phenyl ring and a bulky, non-polar pivalate group, suggests significant hydrophobicity. This inherent hydrophobicity is the primary determinant of its behavior in reversed-phase HPLC, the most widely used mode of HPLC in pharmaceutical analysis.[1][2] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1][2] Consequently, hydrophobic molecules, like our target analyte, will have a strong affinity for the stationary phase, leading to longer retention times.[1][2]
The Core of Separation: Reversed-Phase HPLC
The separation in reversed-phase HPLC is driven by the partitioning of the analyte between the mobile and stationary phases.[1] The retention of a compound is primarily influenced by its polarity; less polar (more hydrophobic) compounds interact more strongly with the non-polar stationary phase and thus elute later.[3] The choice of mobile phase composition, stationary phase chemistry, and other operational parameters can be strategically manipulated to achieve the desired retention and resolution.
Experimental Protocol: A Step-by-Step Guide to Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound. The goal is to achieve a retention time that allows for good resolution from potential impurities and a reasonable analysis time.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[4]
-
Column: A C18 reversed-phase column is the recommended starting point due to its wide applicability for hydrophobic compounds.[1][4] A common dimension is 250 mm x 4.6 mm with 5 µm particle size.
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Sample Preparation: Dissolve a accurately weighed amount of this compound in the mobile phase or a suitable strong solvent like acetonitrile to a concentration of approximately 1 mg/mL for a stock solution.[4] Further dilute as necessary. Filter all solutions through a 0.45 µm syringe filter before injection.[4]
Method Development Workflow:
The following diagram illustrates the logical flow for developing and optimizing an HPLC method for this compound.
Caption: Workflow for HPLC method development for this compound.
Step-by-Step Procedure:
-
Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A starting isocratic condition of 70:30 (v/v) Acetonitrile:Water is a reasonable starting point for a hydrophobic molecule.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: Scan for an appropriate wavelength using the DAD, likely in the UV range (e.g., 220-280 nm) where the aromatic rings absorb.
-
Injection Volume: 10 µL.
-
-
Initial Injection and Evaluation: Inject the prepared sample and analyze the chromatogram.
-
If the retention time is too long: The elution strength of the mobile phase is too low.[3] Increase the percentage of acetonitrile (e.g., to 80% or 90%).
-
If the retention time is too short: The elution strength is too high, leading to poor resolution.[3] Decrease the percentage of acetonitrile (e.g., to 60% or 50%).
-
If the peak shape is poor (e.g., tailing or fronting): This could be due to various factors including secondary interactions with the stationary phase or issues with the sample solvent. Ensure the sample is dissolved in the mobile phase if possible.[5]
-
-
Method Optimization - A Comparative Approach: The following table summarizes how adjusting key parameters will likely affect the retention time of this compound. This provides a framework for a comparative analysis during method development.
| Parameter | Change | Expected Effect on Retention Time | Rationale |
| Mobile Phase Composition | Increase % Acetonitrile | Decrease | Increases the mobile phase's elution strength, causing the hydrophobic analyte to elute faster.[3] |
| Decrease % Acetonitrile | Increase | Decreases the mobile phase's elution strength, leading to stronger interaction with the stationary phase.[3] | |
| Column Chemistry | Switch from C18 to C8 | Decrease | A C8 stationary phase is less hydrophobic than C18, resulting in weaker retention of non-polar analytes.[1] |
| Switch from C18 to Phenyl | Potentially decrease and/or change selectivity | Phenyl columns offer different selectivity due to π-π interactions with aromatic analytes, which can alter retention relative to purely hydrophobic interactions.[6][7] | |
| Flow Rate | Increase | Decrease | A higher flow rate pushes the analyte through the column more quickly.[8] |
| Decrease | Increase | A lower flow rate allows for more interaction time between the analyte and the stationary phase.[8] | |
| Column Temperature | Increase | Decrease | Higher temperatures reduce mobile phase viscosity and can decrease the strength of hydrophobic interactions, leading to shorter retention times.[9][10] |
| Decrease | Increase | Lower temperatures increase mobile phase viscosity and can enhance hydrophobic interactions.[8][9] | |
| Mobile Phase pH (with buffer) | N/A for this compound | Likely minimal effect | Since this compound does not have ionizable functional groups, pH changes in the mobile phase are not expected to significantly impact its retention.[11] |
-
Gradient Elution as an Alternative: If a suitable isocratic method cannot be achieved to separate the analyte from potential impurities with varying polarities, a gradient elution is recommended. A typical starting gradient could be to ramp from a lower percentage of acetonitrile (e.g., 50%) to a higher percentage (e.g., 95%) over 15-20 minutes.[4] This allows for the elution of a wider range of compounds with different hydrophobicities in a single run.
Trustworthiness and Self-Validation
A robust HPLC method should be self-validating. This means that small, deliberate changes to the method parameters should not lead to a failure of the analysis. During method development, it is crucial to assess the robustness of the method by making small variations in parameters like mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min) to ensure the retention time and resolution remain acceptable.
Conclusion
References
- A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone - Benchchem. (n.d.).
- Mechanisms of retention in HPLC. (n.d.).
- Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone - Benchchem. (n.d.).
- Reversed Phase HPLC Columns - Phenomenex. (n.d.).
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed. (2007, November 15).
- Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4).
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20).
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. (2022, April 15).
- Causes of Retention Time Drift in HPLC - Element Lab Solutions. (n.d.).
- What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025, October 4).
- Phenyl Stationary Phases for HPLC - Element Lab Solutions. (n.d.).
- HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026, January 21).
- Reversed-phase chromatography - Wikipedia. (n.d.).
- Developing HPLC Methods - MilliporeSigma. (n.d.).
- Reverse Phase HPLC Basics for LC/MS - Mass Spectrometry Resource. (2001, July 22).
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- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. uv.es [uv.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sepscience.com [sepscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Developing HPLC Methods [sigmaaldrich.cn]
- 8. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ionsource.com [ionsource.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Introduction: The Analytical Challenge of Halogenated Aryl Esters
An in-depth technical comparison and validation guide for the purity analysis of 4-Bromo-3-methylphenyl pivalate, designed for analytical chemists, researchers, and drug development professionals.
This compound is a highly specialized, sterically hindered halogenated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during active pharmaceutical ingredient (API) synthesis. The bulky pivalate ester serves as a robust protecting group that directs ortho-metallation while resisting premature hydrolysis.
Validating the purity of this intermediate is a critical quality attribute (CQA). Positional isomers (such as 2-bromo or 6-bromo derivatives) and debrominated impurities generated during upstream synthesis can easily propagate through multi-step pathways, resulting in structurally similar API impurities that are nearly impossible to purge downstream.
Analytical Modality Comparison: Why GC-MS Outperforms HPLC-UV
When selecting an analytical procedure, researchers typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative NMR (qNMR). For this compound, GC-MS is the optimal choice based on specific physicochemical causalities:
-
Volatility and Thermal Stability: The pivalate group renders the molecule highly lipophilic and volatile, with excellent thermal stability. While HPLC-UV is the default for polar, non-volatile APIs, [1].
-
Isomeric Resolution: HPLC relies on hydrodynamic volume and polarity differences, which are virtually identical among bromotoluene positional isomers. Capillary GC columns (e.g., 5% phenyl-methylpolysiloxane) provide hundreds of thousands of theoretical plates, separating isomers based on minute differences in polarizability and boiling point.
-
Self-Validating Specificity via Isotope Fingerprinting: UV detection cannot definitively identify co-eluting unknowns. In contrast, Electron Ionization (EI) MS leverages the natural isotopic abundance of Bromine (
Br and Br in a ~1:1 ratio). This creates a distinct and molecular ion doublet, allowing analysts to instantly distinguish the brominated target from debrominated impurities.
Decision matrix for selecting GC-MS over HPLC-UV for volatile pivalate esters.
Regulatory Grounding & Validation Framework
To ensure the method is fit for its intended purpose in pharmaceutical development, the validation protocol must strictly adhere to the [2], which became effective in June 2024. This guideline, alongside the [3], mandates a lifecycle approach emphasizing Specificity, Linearity, Range, Accuracy, and Precision.
ICH Q2(R2) compliant lifecycle validation workflow for GC-MS purity analysis.
Experimental Methodology: A Self-Validating GC-MS Protocol
To ensure trustworthiness and eliminate systemic bias, this protocol incorporates an Internal Standard (IS), 4-Chloro-3-methylphenyl pivalate. The IS acts as a self-validating control mechanism; because it shares a nearly identical chemical backbone but features a chlorine atom (yielding a distinct 3:1 isotopic MS signature and different retention time), it automatically corrects for injection volume variability, matrix effects, and instrument drift.
Step 1: Standard and Sample Preparation
-
Diluent: GC-grade Dichloromethane (DCM).
-
Internal Standard (IS) Solution: Prepare 4-Chloro-3-methylphenyl pivalate at
in DCM. -
Calibration Standards: Prepare this compound at
. Spike each standard with of IS Solution per of standard. -
Sample Preparation: Dissolve
of the synthesis batch in DCM, spiked with IS Solution.
Step 2: GC-MS Instrument Parameters
-
Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane),
film thickness. -
Carrier Gas: Helium (99.999%), constant flow at
. -
Injection:
, Split ratio 20:1, Inlet temperature . -
Oven Program: Initial
(hold 1 min), ramp at to (hold 5 min). -
MS Source: Electron Ionization (EI) at
. Source temp , Quad temp . -
Acquisition:
-
Scan Mode (
50–400) for general impurity profiling. -
Selected Ion Monitoring (SIM) Mode (
270, 272 for the target; 226, 228 for the IS) for high-sensitivity quantitation.
-
Step 3: System Suitability Testing (SST)
Before analyzing unknown batches, the system must validate itself. Inject the
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ratio (Target/IS) must be
. Resolution ( ) between the target and the IS must be .
Data Presentation: Comparative and Validation Results
Table 1: Modality Performance Comparison for this compound
| Parameter | GC-MS (SIM Mode) | HPLC-UV (254 nm) | qNMR (1H, 400 MHz) |
| Specificity (Isomers) | Excellent ( | Poor ( | Moderate (Overlapping signals) |
| Impurity Identification | Yes (via EI Mass Spectra) | No (Requires LC-MS) | Partial (Structural clues only) |
| Limit of Detection (LOD) | |||
| Run Time | 18 minutes | 25 minutes | 5 minutes |
| Primary Use Case | Purity & Trace Impurities | Routine Assay (Bulk) | Absolute Assay (No standard req.) |
Table 2: ICH Q2(R2) GC-MS Validation Metrics (Representative Data)
| Validation Characteristic | ICH Q2(R2) Requirement | Experimental Result | Status |
| Linearity Range | LOQ to 150% of nominal | Pass | |
| Precision (Repeatability) | RSD | Pass | |
| Intermediate Precision | RSD | Pass | |
| Accuracy (Recovery) | 98.0% - 102.0% | Pass | |
| Limit of Quantitation (LOQ) | Signal-to-Noise | Pass | |
| Robustness | Stable under slight variations | Passed ( | Pass |
Conclusion
For the purity validation of this compound, GC-MS provides an unparalleled combination of chromatographic resolution and isotopic specificity. By utilizing an internal standard and adhering to ICH Q2(R2) guidelines, laboratories can establish a self-validating, highly robust analytical procedure that ensures the integrity of downstream pharmaceutical synthesis.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2024. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance for Industry, 2024. Available at:[Link]
A Researcher's Guide to the Solid-State Architecture of 4-Bromo-3-methylphenyl Pivalate Analogs: A Comparative Crystallographic Analysis
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This crystal structure dictates a compound's physical and chemical properties, including its solubility, stability, and biological activity. For researchers working with substituted phenyl esters, such as the 4-Bromo-3-methylphenyl pivalate series, a thorough understanding of their solid-state architecture is a critical determinant of their potential applications.
This guide provides a comprehensive comparison of the crystal structures of analogs related to this compound. While direct crystallographic data for the titular compound is not publicly available as of this writing, we will explore the rich structural information of closely related brominated phenyl derivatives. This comparative approach offers valuable insights into the influence of subtle molecular modifications on crystal packing and intermolecular interactions. We will delve into the experimental methodologies required to obtain such data, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction.
The Significance of Bromine in Crystal Engineering
The incorporation of a bromine atom into an organic molecule is a common strategy in crystal engineering. Its size, polarizability, and ability to participate in halogen bonding significantly influence the resulting crystal lattice.[1] This can lead to desirable properties such as increased thermal stability and modified solid-state packing, which can be crucial for the development of new pharmaceutical and material candidates.
Comparative Analysis of Analogous Crystal Structures
To understand the potential solid-state behavior of this compound, we can analyze the crystallographic data of analogous compounds. The following table summarizes key parameters for several brominated phenyl derivatives, providing a basis for predicting the structural features of our target compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate | C₂₈H₃₀BrN₃O₅ | Monoclinic | P2₁/n | 11.656 | 17.997 | 13.463 | 97.351 | 2801.0 | 4 | [2] |
| 1-(4-bromophenyl)but-3-yn-1-one | C₁₀H₇BrO | Monoclinic | P2₁/n | - | - | - | - | - | - | [3] |
| N-(4-Bromo-3-methylphenyl)acetamide | C₉H₁₀BrNO | - | - | - | - | - | - | - | - | [4] |
Note: Complete unit cell parameters for all compounds were not available in the initial search results. A comprehensive search of the Cambridge Structural Database (CSD) is recommended for detailed analysis.[5][6][7]
The data reveals that even with significant variation in the ester or amide substituent, the presence of the 4-bromo-phenyl moiety often leads to predictable packing motifs, frequently governed by hydrogen bonding and other non-covalent interactions.[8][9] For instance, in the crystal structure of Ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate, intramolecular N—H···O hydrogen bonding is a key feature.[2] Similarly, in 1-(4-bromophenyl)but-3-yn-1-one, the crystal structure is consolidated by C—H⋯O hydrogen bonding.[3]
Experimental Workflow: From Synthesis to Structure
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Synthesis of this compound
A plausible synthetic route to this compound involves the esterification of 4-bromo-3-methylphenol with pivaloyl chloride.
Caption: Synthetic scheme for this compound.
Protocol:
-
Dissolution: Dissolve 4-bromo-3-methylphenol in a suitable anhydrous solvent, such as dichloromethane (DCM), in a flame-dried round-bottom flask under an inert atmosphere.[10]
-
Base Addition: Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and slowly add pivaloyl chloride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).[11]
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[12]
Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step.
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Slow evaporation of a dilute solution is a common technique.[11]
-
Crystal Growth: Dissolve the purified compound in the chosen solvent and filter the solution to remove any particulate matter. Allow the solvent to evaporate slowly in a loosely capped vial.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[8]
-
Data Processing: The raw diffraction data is processed to yield a set of reflection intensities. This includes cell refinement, data reduction, and absorption correction.[2]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods.[2]
-
Structure Refinement: The atomic positions and other parameters are refined using a full-matrix least-squares method on F².[8]
-
Validation: The final structure is validated using various crystallographic checks and analyzed for its geometric features and intermolecular interactions.
Conclusion
While the crystal structure of this compound remains to be determined, a comparative analysis of its analogs provides a strong foundation for predicting its solid-state behavior. The methodologies for synthesis, crystallization, and single-crystal X-ray diffraction outlined in this guide provide a clear path for researchers to obtain and analyze this valuable data. The insights gained from such studies are instrumental in the rational design of new molecules with tailored properties for a wide range of applications in medicine and materials science.
References
- Crystal Structure of 2-bromo-N-(phenyl)acetamide Derivatives: A Technical Overview - Benchchem. (n.d.).
- Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate. (2015).
- Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. (2025, October 11).
- A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds - Benchchem. (n.d.).
- Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023).
- The Cambridge Structural Database. (2016).
- The Cambridge Structural Database - BiŌkeanós. (n.d.).
- N-(4-Bromo-3-methylphenyl)acetamide | C9H10BrNO | CID 738336 - PubChem. (n.d.).
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).
- Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone - Benchchem. (n.d.).
- 1-(4-Bromo-3-methylphenyl)ethanone | 37074-40-1 - Sigma-Aldrich. (n.d.).
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). Molecules, 29(18), 4387.
- Technical Support Center: Crystallization of 4'-Bromo-3-(3-methylphenyl)propiophenone - Benchchem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Bromo-3-methylphenyl)acetamide | C9H10BrNO | CID 738336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biokeanos.com [biokeanos.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-3-methylphenyl pivalate
Topic: Personal Protective Equipment & Operational Safety for 4-Bromo-3-methylphenyl Pivalate CAS No: 1204517-73-6 Synonyms: 4-Bromo-3-methylphenyl 2,2-dimethylpropanoate; 4-Bromo-m-cresol pivalate
Executive Safety Summary
Status: Specialized Chemical Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Operational Context: This compound is a pivaloyl-protected phenol . While the ester group reduces the immediate acidity compared to the parent phenol (4-Bromo-3-methylphenol), it increases lipophilicity, enhancing skin absorption potential. Upon hydrolysis (in vivo or environmental), it releases pivalic acid and 4-bromo-3-methylphenol , both of which are toxic irritants.
Immediate Action Required: Treat as a High-Contact-Risk Solid/Oil . Do not handle on open benchtops. All transfers must occur within a certified fume hood.
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard" PPE to address the specific lipophilic nature of pivalate esters.
| Zone | PPE Requirement | Technical Rationale |
| Respiratory | N95 (minimum) ; Half-mask with OV/P100 cartridges recommended for >1g handling. | Pivalate esters can have faint, sweet odors that mask high concentrations. Dust/aerosol protection is critical during weighing. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Neoprene | Halogenated aromatics can permeate thin nitrile. The pivalate moiety increases lipid solubility, accelerating permeation. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Hydrolysis on the ocular surface releases pivalic acid, causing severe, delayed damage. |
| Body | Tyvek® Lab Coat (Closed front) + Apron | Cotton lab coats absorb lipophilic esters, creating a long-term exposure source against the skin. |
Operational Handling Protocol
A. Engineering Controls
-
Primary Containment: Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Brominated aromatic esters often carry significant static charge, leading to powder scattering.
B. Synthesis & Processing Workflow (Graphviz Visualization)
The following diagram outlines the logical decision tree for handling this compound, emphasizing the "Protection-Deprotection" cycle risks often overlooked in safety guides.
Caption: Operational workflow emphasizing the critical risk of hydrolysis during quench steps, which regenerates the toxic parent phenol.
Emergency Response & Decontamination
Scenario: Skin Contact
-
Immediate: Do not use solvents (ethanol/DMSO) to wash skin; this drives the lipophilic ester deeper into the dermis.
-
Action: Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and lukewarm water for 15 minutes.
-
Medical: Monitor for delayed erythema (redness) typical of phenol-derivative exposure.
Scenario: Spill Cleanup
-
Dry Spill: Do not sweep. Use a HEPA vacuum or wet-wipe with heptane (not water) to remove the solid, then wash the surface with soapy water.
-
Why Heptane? The pivalate ester is highly soluble in non-polar solvents. Water may cause partial hydrolysis, leaving sticky, toxic phenolic residue.
Disposal & Waste Management
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Chemical | Double-bag in clear polyethylene. Label "Halogenated Solid - Toxic". |
| Liquid Waste | Halogenated Organic | Do NOT mix with Acid Waste. Acid promotes hydrolysis to 4-bromo-3-methylphenol. Keep pH neutral. |
| Aquatic Risk | Marine Pollutant | Prevent entry into drains. Brominated aromatics are persistent environmental toxins. |
Scientific Context: Why this Compound?
Researchers typically use This compound (CAS 1204517-73-6) as a robust protecting group strategy.
-
Mechanism: The bulky pivalate group (t-butyl) sterically hinders the oxygen, preventing interference during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or directing ortho-lithiation to the 2-position [1].
-
Deprotection: Requires strong base (e.g., KOH/MeOH) or reductive cleavage (DIBAL-H), meaning the compound remains stable (and hazardous) throughout standard workups.
References
-
PubChem. (2025). 4-Bromo-3-methylphenyl 2,2-dimethylpropanoate (Compound Summary). National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
